Sulfo-Cy7 carboxylic acid TEA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C40H55N3O8S2 |
|---|---|
Molecular Weight |
770.0 g/mol |
IUPAC Name |
2-[(1E,3E,5E,7Z)-7-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-2-ylidene]hepta-1,3,5-trienyl]-1,3,3-trimethylindol-1-ium-5-sulfonate;N,N-diethylethanamine |
InChI |
InChI=1S/C34H40N2O8S2.C6H15N/c1-33(2)26-22-24(45(39,40)41)17-19-28(26)35(5)30(33)14-10-7-6-8-11-15-31-34(3,4)27-23-25(46(42,43)44)18-20-29(27)36(31)21-13-9-12-16-32(37)38;1-4-7(5-2)6-3/h6-8,10-11,14-15,17-20,22-23H,9,12-13,16,21H2,1-5H3,(H2-,37,38,39,40,41,42,43,44);4-6H2,1-3H3 |
InChI Key |
JQNOORSAKIDSEX-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to Sulfo-Cy7 Carboxylic Acid TEA: Properties, Bioconjugation, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Sulfo-Cy7 carboxylic acid triethylammonium (B8662869) (TEA) salt, a near-infrared (NIR) fluorescent dye. It covers the molecule's core properties, detailed experimental protocols for bioconjugation, and its applications in biological research, particularly in in vivo imaging and the study of signaling pathways.
Core Properties of Sulfo-Cy7 Carboxylic Acid TEA
Sulfo-Cy7 carboxylic acid is a water-soluble cyanine (B1664457) dye valued for its strong fluorescence in the near-infrared spectrum. This characteristic is advantageous for deep tissue imaging due to reduced autofluorescence and light scattering by biological tissues. The presence of sulfonate groups enhances its water solubility, making it suitable for labeling biomolecules in aqueous environments without the need for organic co-solvents that could denature sensitive proteins.
The triethylammonium (TEA) salt form is a common counterion for the sulfonic acid and carboxylic acid groups, ensuring charge neutrality and improving the handling and solubility of the dye.
| Property | Value | Reference |
| Molecular Formula | C40H55N3O8S2 | [1] |
| Molecular Weight | 770.0 g/mol | [1] |
| Exact Mass | 769.34305807 Da | [1] |
| Appearance | Solid | |
| Excitation Maximum (λex) | ~750 nm | [2] |
| Emission Maximum (λem) | ~773 nm | [2] |
Bioconjugation of Sulfo-Cy7 Carboxylic Acid
The carboxylic acid functional group of Sulfo-Cy7 allows for its covalent attachment to primary amine groups on biomolecules such as proteins, antibodies, and peptides. This conjugation is typically achieved through a carbodiimide-mediated reaction, most commonly using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysulfosuccinimide (sulfo-NHS) to enhance reaction efficiency and stability.
Chemical Structures and Salt Formation
The formation of the this compound salt involves the protonation of the highly basic triethylamine (B128534) by the acidic protons of the sulfonic and carboxylic acid groups on the Sulfo-Cy7 dye. This acid-base reaction results in an ionic bond between the triethylammonium cation and the anionic dye molecule.
Experimental Protocol: Protein Labeling using EDC/Sulfo-NHS Chemistry
This protocol outlines the steps for conjugating Sulfo-Cy7 carboxylic acid to a primary amine-containing protein.
Materials:
-
This compound
-
Protein to be labeled (in an amine-free buffer, e.g., PBS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Coupling Buffer at a concentration of 2-10 mg/mL.[3]
-
Ensure the buffer is free of primary amines (e.g., Tris) and ammonium (B1175870) ions.[3]
-
-
Dye Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Activation of Sulfo-Cy7 Carboxylic Acid:
-
In a separate microcentrifuge tube, add the desired molar excess of Sulfo-Cy7 carboxylic acid stock solution to the Activation Buffer.
-
Add a 2- to 5-fold molar excess of EDC and sulfo-NHS over the dye.
-
Incubate the mixture for 15-30 minutes at room temperature to form the sulfo-NHS ester.
-
-
Conjugation to Protein:
-
Add the activated dye solution to the protein solution.
-
React for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.
-
-
Quenching of Reaction:
-
Add the Quenching Solution to a final concentration of 50-100 mM to stop the reaction by consuming unreacted dye.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove unconjugated dye and reaction byproducts by passing the solution through a desalting column equilibrated with PBS.
-
Collect the protein-containing fractions, which can be identified by their color and absorbance at 280 nm (protein) and ~750 nm (dye).
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm and 750 nm and using the Beer-Lambert law.
-
References
A Technical Guide to Sulfo-Cy7 Carboxylic Acid: Spectral Properties and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Sulfo-Cy7 carboxylic acid, a near-infrared (NIR) fluorescent dye widely utilized in biological and biomedical research.[1] Characterized by its strong NIR fluorescence, high photostability, and excellent water solubility due to its sulfonate groups, Sulfo-Cy7 is a premier choice for deep-tissue imaging and the bioconjugation of molecules such as proteins, antibodies, and nucleic acids in aqueous environments.[1][] The triethylammonium (B8662869) (TEA) salt form is a common variant that enhances solubility and handling. The core spectral characteristics are defined by the Sulfo-Cy7 fluorophore, making data from related variants like NHS esters highly relevant.
Core Photophysical and Spectral Properties
Sulfo-Cy7's utility is defined by its spectral characteristics in the near-infrared window (700-900 nm), a region where biological tissues exhibit minimal autofluorescence and photon absorption, allowing for deep tissue penetration and high signal-to-noise ratios in in vivo imaging.[3][4] The key quantitative photophysical properties are summarized below.
| Property | Value | Source(s) |
| Excitation Maximum (λex) | ~750 nm | [1][3] |
| Emission Maximum (λem) | ~773 nm | [1][3] |
| Molar Extinction Coefficient (ε) | 240,600 M⁻¹cm⁻¹ | [3][5] |
| Stokes Shift | ~23 nm | [1] |
| Recommended Purity | ≥95% (by HPLC) | [3] |
| Solubility | Good in Water, DMF, DMSO | [3][6] |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. The following sections provide protocols for spectral characterization and a common application involving bioconjugation.
This protocol outlines the procedure for measuring the absorption and fluorescence spectra of Sulfo-Cy7 carboxylic acid to verify its spectral properties.
Materials:
-
Sulfo-Cy7 carboxylic acid TEA
-
Spectroscopic grade solvent (e.g., Phosphate-Buffered Saline (PBS), pH 7.4, or water)
-
UV-Vis Spectrophotometer
-
Fluorescence Spectrophotometer (Spectrofluorometer)
-
1 cm path length quartz cuvettes
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of Sulfo-Cy7 carboxylic acid (e.g., 1 mg/mL) in DMSO or water. Ensure the dye is fully dissolved; vortex if necessary.
-
Working Solution Preparation: Dilute the stock solution in the desired aqueous buffer (e.g., PBS) to a final concentration that yields an absorbance maximum between 0.05 and 0.1 AU to avoid inner filter effects.[7]
-
Absorption Spectrum Measurement:
-
Use the spectrophotometer to blank the instrument with the same solvent used for the working solution.
-
Fill a quartz cuvette with the Sulfo-Cy7 working solution.
-
Scan the absorbance from approximately 600 nm to 850 nm.[8]
-
Identify the wavelength of maximum absorbance (λmax), which corresponds to the excitation maximum (λex).
-
-
Emission Spectrum Measurement:
-
Transfer the working solution to a quartz fluorescence cuvette.
-
Set the excitation wavelength of the spectrofluorometer to the experimentally determined λex (~750 nm).
-
Set the emission scan range from approximately 760 nm to 850 nm.[8]
-
Measure the fluorescence emission spectrum and identify the wavelength of maximum emission (λem).
-
Sulfo-Cy7 carboxylic acid is a non-reactive form of the dye.[6] To conjugate it to primary amines on proteins or antibodies, the carboxylic acid group must first be activated, typically using a carbodiimide (B86325) reaction to form a reactive ester intermediate (e.g., an NHS ester).
Materials:
-
This compound
-
Protein/antibody to be labeled (in an amine-free buffer like PBS or MES)
-
N-Hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Reaction Buffer: 0.1 M MES buffer, pH 6.0 for activation; Conjugation Buffer: 0.1 M PBS, pH 7.4-8.5 for labeling.[9]
-
DMSO or DMF
-
Gel filtration column (e.g., Sephadex G-25) for purification
Procedure:
-
Dye Activation (In Situ):
-
Dissolve Sulfo-Cy7 carboxylic acid, EDC, and NHS in anhydrous DMSO to create fresh, concentrated stock solutions (e.g., 10 mg/mL).
-
In a microcentrifuge tube, combine the Sulfo-Cy7 carboxylic acid with a 1.5-fold molar excess of both EDC and NHS in a small volume of reaction buffer or DMSO.
-
Incubate for 15-30 minutes at room temperature to form the reactive Sulfo-Cy7-NHS ester.
-
-
Protein Preparation:
-
Conjugation Reaction:
-
Purification:
-
Separate the dye-protein conjugate from the unreacted, free dye using a gel filtration column pre-equilibrated with PBS.
-
The first colored fraction to elute is the labeled protein conjugate.[4]
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~750 nm (for Sulfo-Cy7).
-
Visualizing Key Processes and Workflows
Diagrams created using the DOT language provide clear visual representations of experimental logic and scientific principles.
Caption: Figure 1. Simplified Jablonski diagram illustrating the fluorescence principle of Sulfo-Cy7.
Caption: Figure 2. Workflow for labeling a target molecule with Sulfo-Cy7 for downstream applications.
References
- 1. sulfo-Cyanine7 | AxisPharm [axispharm.com]
- 3. Sulfo-Cyanine 7 NHS ester (A270313) | Antibodies.com [antibodies.com]
- 4. benchchem.com [benchchem.com]
- 5. diSulfo-Cy7 NHS Ester, 1603861-95-5 | BroadPharm [broadpharm.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. courses.physics.illinois.edu [courses.physics.illinois.edu]
- 9. medchemexpress.com [medchemexpress.com]
A Technical Guide to the Absorbance Spectrum of Sulfo-Cy7 Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Core Spectral Properties
Sulfo-Cy7 carboxylic acid is a water-soluble, near-infrared dye characterized by a strong absorption peak in the 750 nm region.[1][2] Its high molar extinction coefficient makes it a bright fluorophore suitable for a variety of applications in biological imaging and diagnostics.[1][3] The key spectral properties of Sulfo-Cy7 carboxylic acid (as an inner salt or sodium salt) are summarized below.
| Parameter | Value | Reference |
| Excitation/Absorption Maximum (λmax) | ~750 nm | [1][2][4] |
| Molar Extinction Coefficient (ε) | ~240,600 L⋅mol-1⋅cm-1 | [2][4] |
| Recommended Solvent | Water, DMF, DMSO | [4][5] |
Note: The triethylamine (B128534) (TEA) salt of Sulfo-Cy7 carboxylic acid is commercially available.[6][7][8][9] While the fundamental absorbance maximum is expected to be similar to the parent molecule, the presence of TEA as a counter-ion can influence the local environment and aggregation state of the dye, potentially leading to minor shifts in the absorbance spectrum. Under certain conditions, such as heating, tertiary amines like TEA have been shown to cause a "blueing" effect in Cy7 dyes, resulting in a shift of the absorbance to shorter wavelengths.[10]
Experimental Protocol for Absorbance Spectrum Measurement
The following is a generalized protocol for determining the absorbance spectrum of Sulfo-Cy7 carboxylic acid.
Materials:
-
Sulfo-Cy7 carboxylic acid
-
Spectroscopy-grade solvent (e.g., deionized water, methanol, DMSO)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Calibrated micropipettes
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of Sulfo-Cy7 carboxylic acid in the chosen solvent. Due to the high extinction coefficient of cyanine (B1664457) dyes, a concentration in the micromolar range is typically sufficient.[11]
-
Preparation of Working Solutions: Dilute the stock solution to a series of concentrations to find an absorbance value within the linear range of the spectrophotometer, ideally between 0.2 and 1.0 absorbance units.[12]
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up as per the manufacturer's instructions.[13][14] Set the desired wavelength range for the scan (e.g., 400-900 nm).
-
Blank Measurement: Fill a clean cuvette with the pure solvent to be used for the dye solutions.[14] Place the cuvette in the spectrophotometer and record a baseline or "blank" spectrum. This will be subtracted from the sample spectra to account for the absorbance of the solvent and the cuvette itself.[13][14]
-
Sample Measurement: Empty the blank cuvette, rinse it with a small amount of the dye solution, and then fill it with the dye solution.[13] Place the sample cuvette in the spectrophotometer and acquire the absorbance spectrum.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) from the resulting spectrum.[13] If necessary, use the Beer-Lambert law (A = εcl) to calculate the molar extinction coefficient, where A is the absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length of the cuvette.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for obtaining the absorbance spectrum of a dye.
Caption: Experimental workflow for absorbance spectroscopy.
Signaling Pathways and Logical Relationships
While Sulfo-Cy7 carboxylic acid is not directly involved in signaling pathways, its use as a fluorescent label is critical for elucidating such pathways. The logical relationship of its application in a hypothetical cell imaging experiment is depicted below.
Caption: Application of Sulfo-Cy7 in cell imaging.
References
- 1. sulfo-Cyanine7 | AxisPharm [axispharm.com]
- 2. Sulfo-Cyanine 7 NHS ester (A270313) | Antibodies.com [antibodies.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Sapphire Bioscience [sapphirebioscience.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. immunomart.com [immunomart.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Sulfo-Cy7 carboxylic acid TEA | Fluorescent Dye | | Invivochem [invivochem.cn]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ajuronline.org [ajuronline.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]
A Technical Guide to the Water Solubility of Sulfo-Cy7 Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the water solubility of Sulfo-Cy7 carboxylic acid, a near-infrared (NIR) fluorescent dye crucial for various biomedical research applications. This document outlines its solubility properties, presents relevant quantitative data, and details experimental workflows for its use.
Core Properties of Sulfo-Cy7 Carboxylic Acid
Sulfo-Cy7 carboxylic acid is a highly hydrophilic and water-soluble NIR dye.[1] Its enhanced water solubility is attributed to the presence of sulfonate groups, making it an ideal candidate for labeling biomolecules such as proteins and nucleic acids in aqueous environments.[2] This property eliminates the need for organic solvents in many assay buffers, which is particularly beneficial when working with delicate proteins prone to denaturation.[3][4] The dye is characterized by its strong fluorescence, high photostability, and a high molar extinction coefficient.[1][5]
Quantitative Solubility Data
The solubility of Sulfo-Cy7 carboxylic acid has been determined in various solvents. The following table summarizes the available quantitative data for easy comparison.
| Solvent | Concentration (M) | Concentration (g/L) | Reference |
| Water | 0.10 M | 76 g/L | [6] |
| DMF (Dimethylformamide) | 0.10 M | 76 g/L | [6] |
| DMSO (Dimethyl sulfoxide) | 0.10 M | 76 g/L | [6] |
Note: The molecular weight of Sulfo-Cy7 carboxylic acid (C₃₇H₄₄N₂O₈S₂) is 708.88 g/mol .[1]
Experimental Protocol: Determination of Aqueous Solubility
Objective: To determine the saturation concentration of Sulfo-Cy7 carboxylic acid in water at a given temperature.
Materials:
-
Sulfo-Cy7 carboxylic acid
-
Distilled or deionized water
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
UV-Vis spectrophotometer
-
Analytical balance
-
Volumetric flasks and pipettes
-
pH meter
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of Sulfo-Cy7 carboxylic acid to a known volume of water in a flask. The excess is crucial to ensure that saturation is reached.
-
Seal the flask to prevent evaporation.
-
Place the flask in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C).
-
Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary study can determine the time required to reach equilibrium.
-
-
Phase Separation:
-
After agitation, allow the solution to stand at the controlled temperature to let undissolved particles settle.
-
To ensure complete removal of undissolved solid, centrifuge an aliquot of the supernatant at a high speed.
-
-
Quantification:
-
Carefully withdraw a known volume of the clear, saturated supernatant.
-
Prepare a series of dilutions of the supernatant with water.
-
Measure the absorbance of each dilution using a UV-Vis spectrophotometer at the absorbance maximum of Sulfo-Cy7 (approximately 750 nm).[2]
-
Prepare a standard calibration curve using known concentrations of Sulfo-Cy7 carboxylic acid.
-
Determine the concentration of the saturated solution by comparing its absorbance to the calibration curve.
-
-
Data Reporting:
-
The water solubility is reported in units of g/L or mol/L at the specified temperature and pH.
-
Experimental Workflows and Applications
Sulfo-Cy7 carboxylic acid's excellent water solubility and fluorescence properties make it a valuable tool in various experimental workflows, particularly in biomedical imaging.
Caption: Workflow for in vivo imaging using Sulfo-Cy7 carboxylic acid.
This workflow illustrates the use of Sulfo-Cy7 carboxylic acid in preclinical in vivo imaging studies.[7] The dye is first conjugated to a targeting molecule, such as an antibody or a nanoparticle. This labeled probe is then introduced into an animal model, and its distribution is monitored over time using a NIR fluorescence imaging system. This allows for the non-invasive visualization of biological processes and the assessment of drug delivery systems.
Caption: Workflow for a cellular uptake assay.
In cellular biology, Sulfo-Cy7 carboxylic acid is employed to study the uptake of molecules or nanoparticles into cells.[7] In a typical assay, cells are incubated with a Sulfo-Cy7-labeled substance. After incubation, the cells are washed to remove any non-internalized probe. The amount of internalized probe is then quantified using techniques like fluorescence microscopy for visualization or flow cytometry for a high-throughput quantitative analysis.
Conclusion
Sulfo-Cy7 carboxylic acid exhibits excellent water solubility, a critical feature for its widespread use in biological and biomedical research. Its high hydrophilicity and strong NIR fluorescence make it an invaluable tool for a range of applications, from in vivo imaging to cellular-level analysis. The provided data and protocols offer a foundational understanding for researchers and professionals working with this versatile fluorescent dye.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sulfo-Cyanine7 | AxisPharm [axispharm.com]
- 3. Sulfo-Cyanine 3 carboxylic acid | AAT Bioquest [aatbio.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Sulfo-Cyanine7 carboxylic acid | AxisPharm [axispharm.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. medchemexpress.com [medchemexpress.com]
Sulfo-Cy7 Carboxylic Acid TEA: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and storage considerations for Sulfo-Cy7 carboxylic acid triethylammonium (B8662869) (TEA) salt, a near-infrared (NIR) fluorescent dye. Proper handling and storage are paramount to ensure the integrity, performance, and reproducibility of experimental results in applications ranging from in vivo imaging to bioconjugation.
Executive Summary
Sulfo-Cy7 carboxylic acid TEA is a water-soluble cyanine (B1664457) dye valued for its bright fluorescence in the NIR spectrum.[1] However, like many cyanine dyes, its stability is influenced by environmental factors, primarily light, temperature, and the chemical environment. As a solid, the dye is relatively stable when stored desiccated, in the dark, and at low temperatures. In solution, its stability decreases, and it becomes more susceptible to degradation. The primary degradation pathway for cyanine dyes is photobleaching, an irreversible photo-oxidative process. Adherence to recommended storage and handling protocols is critical for maximizing the shelf-life and performance of this reagent.
Stability and Storage Data
Quantitative stability data for this compound under a comprehensive range of conditions (e.g., varying pH, light intensity) is not extensively published. However, manufacturer recommendations provide a strong baseline for proper storage.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Key Conditions |
| Solid Powder | -20°C | Up to 3 years | Protect from light, keep dry/desiccated.[2] |
| 4°C | Up to 2 years | Protect from light, keep dry/desiccated.[2] | |
| In Solvent | -80°C | Up to 6 months | Protect from light.[2][3] |
| -20°C | Up to 1 month | Protect from light.[2][3] |
Table 2: General Properties
| Property | Value |
| Molecular Formula | C40H55N3O8S2[4] |
| Molecular Weight | 770.01 g/mol [2] |
| Excitation (max) | ~747-750 nm[5][6] |
| Emission (max) | ~773-774 nm[5][6] |
| Solubility | Good in water, DMF, DMSO.[5][6] |
Factors Influencing Stability
The stability of cyanine dyes like Sulfo-Cy7 is primarily affected by the following factors:
-
Light Exposure: This is the most critical factor. Cyanine dyes are susceptible to photobleaching, a process where the dye molecule is irreversibly damaged by light, leading to a loss of fluorescence.[7] The process often involves the formation of reactive oxygen species.[8]
-
Temperature: Elevated temperatures can accelerate degradation. For long-term storage, freezing is recommended.[2][5]
-
pH: The fluorescence intensity of some cyanine dyes can be pH-dependent.[9] While specific data for this compound is limited, it is advisable to maintain a stable and appropriate pH in buffered solutions.
-
Oxidizing and Reducing Agents: The polymethine chain of cyanine dyes is susceptible to chemical attack. The presence of strong oxidizing or reducing agents can lead to the degradation of the dye.[7]
-
Moisture: As a solid, the compound should be kept desiccated to prevent hydrolysis and other moisture-related degradation.[10][11]
Recommended Handling and Usage
To ensure optimal performance and longevity, the following handling procedures are recommended:
-
Protection from Light: Always handle the solid dye and its solutions in low-light conditions. Use amber vials or wrap containers in foil. Minimize exposure to ambient and scanner light during experiments.[5][10]
-
Aliquoting: For solutions, it is best to prepare a concentrated stock solution in a suitable solvent like DMSO or DMF, and then create smaller, single-use aliquots.[12] This avoids repeated freeze-thaw cycles which can degrade the compound.
-
Solvent Purity: Use high-purity, anhydrous solvents for preparing stock solutions to minimize moisture and reactive contaminants.
-
Fresh Preparations: For critical applications, it is recommended to use freshly prepared solutions.[13] The compound is noted to be unstable in solution.[13]
-
Inert Atmosphere: For very long-term storage of the solid, storing under an inert gas like argon can provide additional protection.[12]
Experimental Protocols
Generalized Protocol for Assessing Photostability
While a specific protocol for this compound is not detailed in the provided search results, a general workflow can be employed to assess its photostability.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to a working concentration in an appropriate aqueous buffer (e.g., PBS, pH 7.4).
-
Place the solution in a measurement cuvette or plate.
-
-
Initial Measurement:
-
Measure the initial fluorescence intensity (F₀) of the sample using a fluorometer or plate reader at the optimal excitation and emission wavelengths (~750 nm / ~773 nm).
-
-
Controlled Light Exposure:
-
Expose the sample to a light source of controlled intensity and wavelength (e.g., the excitation light source of the measurement instrument or a dedicated photobleaching setup).
-
The light source should be stable and reproducible.
-
-
Time-course Measurement:
-
At defined time intervals (t), stop the light exposure and measure the fluorescence intensity (Fₜ).
-
Continue this process until the fluorescence has significantly decreased.
-
-
Data Analysis:
-
Plot the normalized fluorescence intensity (Fₜ / F₀) as a function of exposure time.
-
The rate of decay provides a quantitative measure of the dye's photostability under the tested conditions.
-
Caption: A workflow for assessing the photostability of fluorescent dyes.
Potential Degradation Pathways
The primary degradation pathway for cyanine dyes is photobleaching. This process is initiated when the dye absorbs a photon, moving it to an excited singlet state. While most molecules relax by emitting a photon (fluorescence), some can transition to a reactive triplet state. This triplet state molecule can then react with molecular oxygen to produce singlet oxygen and other reactive oxygen species (ROS), which can, in turn, attack the dye's polymethine bridge, leading to irreversible destruction of the chromophore.
References
- 1. sulfo-Cyanine7 | AxisPharm [axispharm.com]
- 2. This compound | Fluorescent Dye | | Invivochem [invivochem.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | C40H55N3O8S2 | CID 170904440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lumiprobe.com [lumiprobe.com]
- 6. <NBS5903> Sulfo-Cyanine7 Carboxylic Acid 磺化Cy7羧酸(水溶性)上海诺宁生物科技有限公司 [noninbio.com]
- 7. researchgate.net [researchgate.net]
- 8. A new structure–activity relationship for cyanine dyes to improve photostability and fluorescence properties for live cell imaging - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01574K [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. lumiprobe.com [lumiprobe.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. Synthesis and validation of cyanine-based dyes for DIGE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
How does Sulfo-Cy7 carboxylic acid work?
An In-depth Technical Guide to Sulfo-Cy7 Carboxylic Acid: Mechanism and Application
For researchers, scientists, and drug development professionals, Sulfo-Cy7 carboxylic acid is a key chemical compound for near-infrared (NIR) fluorescence applications. Its utility in labeling biomolecules for in-vivo imaging and other sensitive assays stems from its unique chemical properties. This guide details the mechanism of action, bioconjugation chemistry, and experimental protocols associated with Sulfo-Cy7 carboxylic acid.
Core Principles of Sulfo-Cy7
Sulfo-Cy7 is a water-soluble, near-infrared fluorescent dye.[1] Its structure includes:
-
A cyanine core (Cy7) , which is responsible for its fluorescence properties in the near-infrared spectrum (750-800 nm).[1][] This is particularly advantageous for deep tissue in-vivo imaging, as NIR light has greater tissue penetration and encounters minimal background autofluorescence.[1][]
-
Sulfonate groups (Sulfo) , which impart high hydrophilicity and water solubility.[1][][3] This prevents aggregation and improves the stability of labeled biomolecules in aqueous buffers.[]
-
A carboxylic acid (-COOH) functional group , which serves as the attachment point for conjugation to other molecules.[3][4][5] In its native state, this group is non-reactive and requires chemical activation to form bonds with biomolecules.[5][6][7]
Mechanism of Bioconjugation
The labeling of biomolecules with Sulfo-Cy7 carboxylic acid is not a direct reaction. The carboxylic acid must first be converted into a more reactive functional group that can form a stable covalent bond with the target molecule. The most common targets on biomolecules are primary amines (-NH₂), such as those on the side chains of lysine (B10760008) residues in proteins.[8][9]
The standard and most efficient method for this transformation is a two-step process involving a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and N-hydroxysulfosuccinimide (Sulfo-NHS).[10][11]
-
Activation : EDC reacts with the carboxyl group of Sulfo-Cy7 to form a highly reactive but unstable O-acylisourea intermediate.[9][12] This reaction is most efficient in an acidic environment (pH 4.5-6.0) using a buffer like MES (2-(N-morpholino)ethanesulfonic acid).[10][12]
-
Ester Formation & Conjugation : To prevent hydrolysis of the unstable intermediate, Sulfo-NHS is added. It reacts with the O-acylisourea intermediate to create a semi-stable Sulfo-NHS ester.[9][10] This amine-reactive ester is significantly more stable than the O-acylisourea intermediate, allowing for a controlled reaction with the primary amines of the target biomolecule.[9][11] The subsequent reaction, which occurs efficiently at a pH of 7.2-8.5, forms a stable amide bond, covalently linking the Sulfo-Cy7 dye to the biomolecule.[13][14]
The logical workflow for this chemical process is illustrated below.
Quantitative Data and Properties
The photophysical properties of Sulfo-Cy7 make it a highly effective NIR fluorophore. Key quantitative data are summarized in the table below.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~750 nm | [1][] |
| Emission Maximum (λem) | ~773 nm | [1][] |
| Molar Extinction Coefficient (ε) | ~199,000 M⁻¹cm⁻¹ (for Cyanine 7, SE) | [15] |
| Quantum Yield (Φ) | High (~0.3 for Cyanine 7, SE) | [1][3][15] |
| Stokes Shift | ~23 nm | [1] |
| Solubility | High in water, DMSO, DMF | [1][][5] |
Detailed Experimental Protocols
Below is a generalized protocol for labeling a protein with Sulfo-Cy7 carboxylic acid. Researchers should optimize molar ratios and reaction conditions for each specific application.
Materials Required
-
Sulfo-Cy7 carboxylic acid
-
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer : 0.1 M MES, 0.5 M NaCl, pH 6.0.[11]
-
Protein Sample : 2-10 mg/mL in an amine-free buffer (e.g., PBS).[6][16] Avoid buffers like Tris or glycine.[6][16]
-
Conjugation Buffer : Phosphate-Buffered Saline (PBS), pH 7.2-7.5.[11]
-
Quenching Solution (Optional) : 1 M Tris-HCl, pH 8.0, or hydroxylamine (B1172632).[12]
-
Purification : Desalting column (e.g., Sephadex G-25).[6][16]
-
Anhydrous DMSO for dissolving dye if needed.
Experimental Workflow
The general workflow for protein labeling involves preparation, reaction, and purification stages.
Step-by-Step Methodology
Step 1: Prepare the Protein
-
Prepare the protein solution at a concentration of 2-10 mg/mL in a suitable amine-free buffer like PBS.[6][16]
-
Ensure the pH of the protein solution is between 7.2 and 8.5 for optimal conjugation.[13] If the pH is too low, adjust it with 1 M sodium bicarbonate.[6][16]
Step 2: Activate the Sulfo-Cy7 Carboxylic Acid Note: This step should be performed immediately before addition to the protein.
-
Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer (e.g., MES, pH 6.0).[10]
-
For a typical reaction, use a 5- to 10-fold molar excess of EDC and Sulfo-NHS over the Sulfo-Cy7 carboxylic acid.[11]
-
Add the EDC and Sulfo-NHS to the Sulfo-Cy7 carboxylic acid solution.
-
Mix well and incubate for 15 minutes at room temperature.[11][12]
Step 3: Conjugate the Dye to the Protein
-
Add the freshly activated Sulfo-Cy7-NHS ester solution directly to the protein solution. The optimal molar ratio of dye to protein often ranges from 5:1 to 20:1 and should be determined empirically.[17]
-
Ensure the volume of organic solvent (like DMSO) from the dye stock is less than 10% of the total reaction volume.[17]
-
Incubate the reaction for 1-2 hours at room temperature, with gentle stirring or rotation, while protecting it from light.[12][16]
Step 4: Purify the Labeled Protein
-
To stop the reaction, you can optionally add a quenching solution like Tris or hydroxylamine to consume any unreacted NHS-ester.[12]
-
Remove the unreacted dye and reaction byproducts from the labeled protein conjugate using a desalting column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS).[6][16][18]
-
Collect the colored fractions containing the purified protein-dye conjugate.
Step 5: Characterization
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~750 nm (for the Sulfo-Cy7 dye).
-
Calculate the protein concentration and the degree of labeling (DOL), which is the average number of dye molecules per protein molecule.
By following these principles and protocols, researchers can effectively utilize Sulfo-Cy7 carboxylic acid for robust and reproducible labeling of biomolecules for advanced fluorescence-based studies.
References
- 1. sulfo-Cyanine7 | AxisPharm [axispharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Sulfo-Cy7.5 carboxylic acid | Fluorescent Dye | 2760599-02-6 | Invivochem [invivochem.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. researchgate.net [researchgate.net]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Sulfo-Cy7.5 NHS ester, 2736437-44-6 | BroadPharm [broadpharm.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. rndsystems.com [rndsystems.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. docs.aatbio.com [docs.aatbio.com]
- 18. interchim.fr [interchim.fr]
A Technical Guide to Sulfo-Cy7 Carboxylic Acid TEA for In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Sulfo-Cy7 carboxylic acid triethylammonium (B8662869) salt (TEA), a near-infrared (NIR) fluorescent dye with significant applications in preclinical in vivo imaging. Its favorable spectral properties, high water solubility, and reactive carboxylic acid group make it a versatile tool for labeling biomolecules and tracking them in living organisms.
Core Properties and Spectral Characteristics
Sulfo-Cy7 is a heptamethine cyanine (B1664457) dye characterized by its strong absorption and emission in the near-infrared spectrum, a region where tissue autofluorescence is minimal, allowing for deep tissue imaging with a high signal-to-noise ratio.[1][2] The presence of sulfonate groups enhances its water solubility, making it highly suitable for biological applications.[3][4] The triethylammonium salt form further aids in its handling and dissolution.
The key physicochemical and spectral properties of Sulfo-Cy7 carboxylic acid are summarized below:
| Property | Value | Reference |
| Molecular Formula | C40H55N3O8S2 | |
| Molecular Weight | 770.0 g/mol | |
| Excitation Maximum (λex) | ~750 nm | [3] |
| Emission Maximum (λem) | ~773 nm | [3] |
| Molar Extinction Coefficient (ε) | ~240,600 cm⁻¹M⁻¹ | [5] |
| Quantum Yield (Φ) | ~0.24 | [5] |
| Stokes Shift | ~23 nm | [3] |
| Solubility | Soluble in water, DMSO, DMF | [5] |
Bioconjugation: Labeling Biomolecules with Sulfo-Cy7
The carboxylic acid functional group on Sulfo-Cy7 allows for its covalent attachment to primary amines on biomolecules such as antibodies, peptides, and proteins. This is typically achieved through a two-step process involving the activation of the carboxylic acid with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a more reactive NHS ester, which then readily couples with amine groups.
Experimental Protocol: Antibody Labeling
This protocol outlines the general steps for conjugating Sulfo-Cy7 carboxylic acid to an antibody.
Materials:
-
Sulfo-Cy7 carboxylic acid TEA
-
Antibody (or other protein) in an amine-free buffer (e.g., PBS, pH 7.4)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8.0-8.5
-
Purification column (e.g., size-exclusion chromatography)
-
Spectrophotometer
Procedure:
-
Dye Preparation: Dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.
-
Antibody Preparation: Prepare the antibody solution at a concentration of 2-10 mg/mL in the reaction buffer.[6] The buffer should be free of primary amines (e.g., Tris) and ammonium (B1175870) ions.[6]
-
Activation of Carboxylic Acid:
-
In a separate microcentrifuge tube, mix EDC and NHS in a 1:1 molar ratio in anhydrous DMSO.
-
Add the EDC/NHS mixture to the Sulfo-Cy7 carboxylic acid solution. The molar ratio of dye:EDC:NHS should be approximately 1:1.2:1.2.
-
Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of the NHS ester.
-
-
Labeling Reaction:
-
Add the activated Sulfo-Cy7 NHS ester solution to the antibody solution. The optimal molar ratio of dye to protein is typically between 5:1 and 15:1. This should be optimized for each specific antibody.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light, with gentle mixing.
-
-
Purification:
-
Remove unconjugated dye from the labeled antibody using a size-exclusion chromatography column (e.g., Sephadex G-25).
-
Elute the labeled antibody with PBS (pH 7.4). The labeled antibody will elute in the void volume, while the smaller, unconjugated dye molecules will be retained.
-
-
Characterization:
-
Determine the degree of labeling (DOL), which is the average number of dye molecules per antibody molecule.
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~750 nm (for Sulfo-Cy7).
-
Calculate the DOL using the Beer-Lambert law and the molar extinction coefficients of the antibody and the dye.
-
In Vivo Imaging with Sulfo-Cy7 Conjugates
The near-infrared emission of Sulfo-Cy7 makes it an excellent choice for in vivo imaging studies in small animals. The following is a general protocol for in vivo imaging in a mouse model.
Experimental Protocol: In Vivo Imaging in a Mouse Model
Materials:
-
Sulfo-Cy7 labeled biomolecule (e.g., antibody)
-
Animal model (e.g., tumor-bearing nude mice)
-
In vivo imaging system equipped with appropriate excitation and emission filters for Cy7
-
Anesthesia (e.g., isoflurane)
-
Sterile saline or PBS for injection
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using a calibrated vaporizer with isoflurane.
-
Acquire a baseline, pre-injection fluorescence image to determine the level of background autofluorescence.[2]
-
-
Injection:
-
Dilute the Sulfo-Cy7 conjugate to the desired concentration in sterile saline or PBS. The optimal dose will depend on the specific conjugate and target, and should be determined empirically.
-
Inject the conjugate intravenously (e.g., via the tail vein).[7]
-
-
Image Acquisition:
-
Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, 48, and 72 hours) to monitor the biodistribution and target accumulation of the probe.[7]
-
Maintain the animal under anesthesia during each imaging session.
-
-
Data Analysis:
-
Draw regions of interest (ROIs) around the target tissue (e.g., tumor) and a non-target tissue (e.g., muscle) to quantify the fluorescence intensity.
-
Calculate the tumor-to-background ratio at each time point to assess the specific targeting of the probe.
-
-
Ex Vivo Analysis (Optional):
-
After the final in vivo imaging session, euthanize the animal and dissect the major organs (e.g., tumor, liver, kidneys, spleen, lungs, heart).
-
Image the dissected organs to confirm the biodistribution of the fluorescent probe.[7]
-
Visualizing Experimental Workflows
To better illustrate the key processes, the following diagrams outline the bioconjugation and in vivo imaging workflows.
Caption: Workflow for conjugating Sulfo-Cy7 carboxylic acid to an antibody.
Caption: General workflow for in vivo imaging using a Sulfo-Cy7 conjugate.
Conclusion
This compound is a robust and versatile near-infrared fluorescent probe for in vivo imaging. Its excellent spectral properties, high water solubility, and reactive handle for bioconjugation make it an invaluable tool for researchers in various fields, including oncology, immunology, and drug delivery. By following well-defined protocols for conjugation and imaging, researchers can effectively leverage the capabilities of this powerful fluorophore to gain deeper insights into complex biological processes in living systems.
References
A Technical Guide to Near-Infrared (NIR) Dyes for Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the use of near-infrared (NIR) dyes for protein labeling, a critical technique in modern biological research and therapeutic development. The unique properties of NIR fluorophores offer significant advantages for a range of applications, from high-sensitivity immunoassays to deep-tissue in vivo imaging. This document provides a comprehensive overview of commonly used NIR dyes, detailed experimental protocols for protein conjugation, and visual representations of key biological pathways and experimental workflows.
The Near-Infrared Advantage in Protein Labeling
The NIR region of the electromagnetic spectrum, typically between 700 and 900 nm, offers a distinct window for biological imaging.[1] Light in this range experiences reduced absorption by endogenous biomolecules like hemoglobin and water, and lower tissue scattering compared to visible light.[1] This results in deeper tissue penetration and a higher signal-to-background ratio, as autofluorescence from biological samples is minimal in the NIR spectrum.[1][2] These characteristics make NIR dyes ideal for sensitive and quantitative detection of labeled proteins in complex biological systems.
Properties of Common Near-Infrared Dyes
A variety of NIR dyes are commercially available, each with unique spectral properties. The choice of dye depends on the specific application, the available excitation sources, and the desired spectral characteristics. Cyanine dyes, such as the IRDye® and Alexa Fluor™ series, are among the most widely used classes of NIR fluorophores for protein labeling due to their high molar absorptivity, strong fluorescence, and good photostability.[3]
| Dye Name | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield | Reactive Group |
| IRDye® 800CW | 774[4] | 789[4] | 240,000 in PBS[4][5] | 0.09 (conjugated to HSA)[6] | NHS Ester, Maleimide (B117702) |
| Alexa Fluor™ 750 | 749[7] | 775[7] | 240,000[7] | Not specified | NHS Ester, Maleimide |
| Indocyanine Green (ICG) | ~780[6] | ~820[6] | ~230,000 (ICG-Sulfo-OSu)[8] | 0.009 (unconjugated)[9] | NHS Ester (as ICG-Sulfo-OSu) |
| IRDye® 680RD | 678 | 692 | 140,000 | Not specified | NHS Ester, Maleimide |
| Alexa Fluor™ 700 | 702[10] | 723[10] | Not specified | Not specified | NHS Ester, Maleimide |
Experimental Protocols for Protein Labeling
The covalent attachment of NIR dyes to proteins is most commonly achieved through reactions targeting primary amines (e.g., lysine (B10760008) residues) or free thiols (e.g., cysteine residues). N-hydroxysuccinimide (NHS) esters are widely used for their reactivity with primary amines, while maleimides are specific for thiol groups.[11][12]
Amine-Reactive Labeling with NHS Esters
This protocol provides a general guideline for labeling proteins with NIR dye NHS esters.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS)
-
NIR Dye NHS Ester (e.g., IRDye® 800CW NHS Ester)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) which will compete with the labeling reaction.
-
Dye Preparation: Immediately before use, dissolve the NIR dye NHS ester in a small amount of anhydrous DMSO to create a stock solution (e.g., 10 mg/mL).[5]
-
Conjugation Reaction:
-
Calculate the required volume of the dye stock solution. A molar excess of dye to protein is typically used. For antibodies, a dye-to-protein ratio of 1:1 to 2:1 is often optimal for in vivo applications to avoid altering pharmacokinetics.[5][13] For other applications, a higher ratio may be used.
-
Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[5]
-
-
Purification:
-
Equilibrate a size-exclusion chromatography column with PBS.
-
Apply the reaction mixture to the top of the column.
-
Elute the labeled protein with PBS. The larger protein-dye conjugate will elute first, followed by the smaller, unconjugated dye molecules.
-
Collect the fractions containing the colored, labeled protein.
-
-
Characterization:
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and the absorbance maximum of the NIR dye (e.g., ~774 nm for IRDye® 800CW).
-
Calculate the Degree of Labeling (DOL) using the Beer-Lambert law and a correction factor for the dye's absorbance at 280 nm.[5]
-
Degree of Labeling (DOL) Calculation:
DOL = (A_dye × M_protein) / ((A_280 - (A_dye × CF)) × ε_dye)
Where:
-
A_dye = Absorbance of the dye at its maximum wavelength
-
M_protein = Molecular weight of the protein
-
A_280 = Absorbance of the conjugate at 280 nm
-
CF = Correction factor (A_280 / A_dye for the free dye)
-
ε_dye = Molar extinction coefficient of the dye
Thiol-Reactive Labeling with Maleimides
This protocol outlines the general procedure for labeling proteins with NIR dye maleimides.
Materials:
-
Protein of interest with free thiol groups (in a degassed, thiol-free buffer, pH 7.0-7.5)
-
NIR Dye Maleimide
-
Anhydrous Dimethylformamide (DMF) or DMSO
-
Reducing agent (optional, e.g., TCEP)
-
Size-Exclusion Chromatography (SEC) column
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Protein Preparation: Dissolve the protein in a degassed, thiol-free buffer (e.g., PBS or HEPES) at a concentration of 1-10 mg/mL.[12] The buffer should be at a neutral pH (7.0-7.5). If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of a reducing agent like TCEP and incubate for 20-30 minutes at room temperature.[12]
-
Dye Preparation: Prepare a 10 mM stock solution of the maleimide dye in anhydrous DMSO or DMF.[14]
-
Conjugation Reaction:
-
Purification: Purify the labeled protein using size-exclusion chromatography as described in the NHS ester labeling protocol.
-
Characterization: Determine the DOL as described previously.
Visualizing Workflows and Pathways
Experimental Workflow: Protein Labeling and Purification
The following diagram illustrates the general workflow for labeling a protein with a near-infrared dye and subsequent purification.
References
- 1. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotium.com [biotium.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Single-Dose Intravenous Toxicity Study of IRDye 800CW in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. licorbio.com [licorbio.com]
- 6. IRDye 800CW-Human serum albumin - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. FluoroFinder [app.fluorofinder.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. researchgate.net [researchgate.net]
- 10. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 11. NHS ester protocol for labeling proteins [abberior.rocks]
- 12. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 13. Small Animal In Vivo Imaging Antibody Labeling | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
Sulfo-Cy7 vs. Non-Sulfonated Cy7 Dye: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of Sulfo-Cy7 and non-sulfonated Cy7 dyes, two near-infrared (NIR) fluorophores pivotal in a range of biomedical research and drug development applications. This document outlines their core properties, provides detailed experimental protocols, and presents visual workflows to aid in the selection and application of the appropriate dye for specific research needs.
Core Principles and Key Differences
Cyanine 7 (Cy7) dyes are synthetic fluorophores that exhibit absorption and emission in the near-infrared spectrum (~750-780 nm). This spectral window is highly advantageous for biological imaging due to reduced autofluorescence from endogenous molecules and deeper tissue penetration of light. The fundamental difference between Sulfo-Cy7 and non-sulfonated Cy7 lies in the presence of one or more sulfonate groups (-SO₃⁻) on the indolenine rings of the Sulfo-Cy7 molecule. This seemingly minor structural modification imparts a significant difference in their physicochemical properties, primarily solubility.
Sulfo-Cy7: The addition of sulfonate groups renders Sulfo-Cy7 highly water-soluble.[1][2][3] This property is crucial for biological applications as it allows for direct labeling of biomolecules in aqueous buffers without the need for organic co-solvents.[2] The increased hydrophilicity also reduces the propensity of the dye molecules to aggregate, a common issue with hydrophobic dyes that can lead to fluorescence quenching and altered biological activity of the labeled molecule.[2][4]
Non-Sulfonated Cy7: Lacking the sulfonate groups, this version of Cy7 is inherently hydrophobic and has low solubility in aqueous solutions.[1][3] Consequently, it must be dissolved in an organic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), before being introduced to a biomolecule in an aqueous labeling reaction.[1][5] This requirement can be a limitation when working with proteins or other biomolecules that are sensitive to organic solvents and may denature.
While their spectral properties are nearly identical, the choice between Sulfo-Cy7 and non-sulfonated Cy7 significantly impacts experimental design, particularly in the context of bioconjugation.[2]
Quantitative Data Comparison
The following table summarizes the key quantitative photophysical properties of Sulfo-Cy7 and non-sulfonated Cy7 dyes. These values are approximate and can be influenced by the solvent, pH, and the nature of the conjugated biomolecule.
| Property | Sulfo-Cy7 | Non-Sulfonated Cy7 |
| Maximum Excitation (λex) | ~750 nm[5] | ~750 nm[5] |
| Maximum Emission (λem) | ~773 - 779 nm[6][7] | ~773 nm[8][9] |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹[6][10] | ~199,000 - 250,000 cm⁻¹M⁻¹[1][8][9] |
| Fluorescence Quantum Yield (Φ) | ~0.3[5][6] | ~0.3[1][8][9] |
| Solubility | High in water and polar solvents[6] | Low in water, soluble in organic solvents (DMSO, DMF)[1][8] |
Experimental Protocols
This section provides detailed methodologies for common applications of Cy7 dyes. The primary difference in the protocols for Sulfo-Cy7 and non-sulfonated Cy7 lies in the initial dye preparation step.
Protein and Antibody Labeling with NHS Esters
This protocol describes the covalent labeling of proteins and antibodies using N-hydroxysuccinimide (NHS) ester derivatives of Cy7, which react with primary amines (-NH₂) on the target biomolecule.
Materials:
-
Purified protein or antibody (1-10 mg/mL in amine-free buffer, e.g., PBS)
-
Sulfo-Cy7 NHS ester or Non-sulfonated Cy7 NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (for non-sulfonated Cy7)
-
Conjugation Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., Sephadex G-25 size-exclusion column)
-
Storage Buffer: PBS with a protein stabilizer (e.g., 0.1% BSA) and a preservative (e.g., 0.02% sodium azide)
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange by dialysis or using a desalting column against the Conjugation Buffer.
-
Adjust the protein concentration to 2-10 mg/mL.
-
-
Dye Preparation:
-
For Sulfo-Cy7 NHS ester: Immediately before use, dissolve the dye in the Conjugation Buffer to a concentration of 10 mg/mL.
-
For Non-sulfonated Cy7 NHS ester: Immediately before use, dissolve the dye in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[5]
-
-
Conjugation Reaction:
-
Bring the protein solution to room temperature.
-
Slowly add a 10- to 20-fold molar excess of the dissolved Cy7 NHS ester to the protein solution while gently vortexing. The final concentration of the organic solvent for the non-sulfonated Cy7 reaction should not exceed 10%.
-
Incubate the reaction mixture for 1-2 hours at room temperature in the dark with continuous gentle mixing.[5]
-
-
Quenching (Optional):
-
Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Separate the Cy7-conjugated protein from the unconjugated dye using a size-exclusion chromatography column pre-equilibrated with the Storage Buffer.
-
Collect the first colored fraction, which contains the labeled protein.
-
-
Characterization (Optional):
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~750 nm (for Cy7).
-
-
Storage:
-
Store the purified conjugate at 4°C for short-term use or at -20°C for long-term storage. Protect from light.
-
Immunofluorescence Staining of Cultured Cells
This protocol outlines the use of Cy7-conjugated antibodies for staining fixed and permeabilized cells.
Materials:
-
Cultured cells on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS
-
Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) in PBS
-
Cy7-conjugated primary or secondary antibody
-
Antifade mounting medium
-
Fluorescence microscope with appropriate filters for Cy7
Procedure:
-
Cell Preparation:
-
Wash the cells grown on coverslips three times with PBS.
-
-
Fixation:
-
Incubate the cells with 4% PFA for 15-20 minutes at room temperature.[5]
-
-
Washing:
-
Wash the cells three times with PBS.
-
-
Permeabilization (for intracellular targets):
-
Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to minimize non-specific antibody binding.[5]
-
-
Antibody Staining:
-
Dilute the Cy7-conjugated antibody to its optimal concentration in Blocking Buffer.
-
Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light.[5]
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
-
Mounting:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope equipped with filters appropriate for Cy7 (Excitation: ~750 nm, Emission: ~780-850 nm).[5]
-
In Vivo Imaging in a Mouse Model
This protocol provides a general workflow for in vivo imaging using a Cy7-labeled probe in a mouse model.
Materials:
-
Mice (e.g., nude mice for tumor models)
-
Cy7-labeled probe (e.g., antibody, peptide, or small molecule)
-
Sterile PBS or other appropriate vehicle
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system with NIR fluorescence capabilities
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using a calibrated vaporizer with isoflurane.
-
-
Probe Administration:
-
Dilute the Cy7-labeled probe to the desired concentration in a sterile vehicle.
-
Administer the probe to the mouse via the desired route (e.g., intravenous tail vein injection). A typical injection volume is 100-200 µL.[7]
-
-
Image Acquisition:
-
Acquire a baseline image before probe administration to assess background autofluorescence.
-
Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48 hours) to monitor the biodistribution and target accumulation of the probe.[7]
-
Use appropriate excitation and emission filters for Cy7 (e.g., Excitation: 710-760 nm, Emission: >780 nm).
-
-
Ex Vivo Imaging (Optional):
-
After the final in vivo imaging time point, euthanize the mouse and dissect organs of interest (e.g., tumor, liver, kidneys).
-
Image the dissected organs to confirm the in vivo signal distribution.[7]
-
Mandatory Visualizations
Experimental Workflow: Antibody Conjugation
Caption: Workflow for conjugating an antibody with a Cy7 NHS ester.
Signaling Pathway: Receptor-Ligand Interaction and Downstream Signaling
References
- 1. apexbt.com [apexbt.com]
- 2. Cyanine dyes explained: non-sulfonated cyanines, and sulfonated cyanines - The International NanoScience Community - Nanopaprika.eu [nanopaprika.eu]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Cell signaling - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cyanine 7 NHS ester (A270191) | Antibodies.com [antibodies.com]
- 9. Cy7 NHS ester, 1432019-64-1 | BroadPharm [broadpharm.com]
- 10. Cy7 NHS Ester | CAS:1432019-64-1 | AxisPharm [axispharm.com]
Methodological & Application
Application Notes and Protocols for Sulfo-Cy7 Carboxylic Acid TEA in Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to labeling proteins using Sulfo-Cy7 carboxylic acid TEA. It includes detailed protocols for the conjugation reaction, purification of the labeled protein, and methods for characterizing the final conjugate. The information is intended to enable researchers to successfully label their proteins of interest for a variety of downstream applications, including in vivo imaging, flow cytometry, and western blotting.
Introduction
Sulfo-Cy7 carboxylic acid is a near-infrared (NIR) fluorescent dye characterized by its high water solubility and a very high molar extinction coefficient, making it an excellent choice for labeling proteins and other biomolecules.[1][2] The "TEA" designation refers to the triethylammonium (B8662869) salt form, which enhances the solubility of the dye. Unlike NHS-ester or maleimide-functionalized dyes, the carboxylic acid group of this dye is not directly reactive with proteins.[3] It requires activation with a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to form a reactive intermediate that can then couple to primary amine groups (e.g., the side chain of lysine (B10760008) residues) on the target protein.[3][4][5][6] The addition of N-hydroxysulfosuccinimide (Sulfo-NHS) is highly recommended to increase the stability of the reactive intermediate and improve the efficiency of the labeling reaction.[4][6]
This two-step labeling process, mediated by EDC and Sulfo-NHS, provides a versatile method for conjugating Sulfo-Cy7 to proteins, particularly when direct amine-reactive labeling strategies may not be suitable.
Product Information
| Parameter | Value | Reference |
| Dye Name | This compound | [7] |
| CAS Number | 2104632-29-1 (inner salt) | [1] |
| Excitation Maximum (λex) | ~750 nm | [1] |
| Emission Maximum (λem) | ~773 nm | [1] |
| Molar Extinction Coeff. | ~240,600 cm⁻¹M⁻¹ | [1] |
| Reactive Group | Carboxylic Acid | [1] |
| Reactivity Target | Primary Amines (after activation) | [3][4] |
| Solubility | Soluble in water, DMSO, DMF | [1][8] |
Experimental Protocols
This section provides a detailed protocol for labeling proteins with this compound using EDC and Sulfo-NHS.
-
This compound
-
Protein to be labeled (in an amine-free buffer like PBS or MES)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Purification column (e.g., Sephadex G-25)
-
Quenching Buffer (optional): 1 M Tris-HCl, pH 8.5
For optimal labeling, it is crucial to prepare the protein solution correctly.
-
Buffer Exchange: Ensure the protein is in a buffer that does not contain primary amines (e.g., Tris) or ammonium (B1175870) ions, as these will compete with the protein for reaction with the activated dye.[3] Suitable buffers include Phosphate-Buffered Saline (PBS) or MES. If necessary, perform dialysis or use a desalting column to exchange the buffer.
-
Concentration: The protein concentration should ideally be between 2-10 mg/mL to achieve high labeling efficiency.[3] Lower concentrations can be used, but may result in a lower degree of labeling.[9]
Prepare the dye solution immediately before use.
-
Allow the vial of this compound to warm to room temperature.
-
Prepare a 10 mM stock solution of the dye in anhydrous DMSO.[3] For example, for a dye with a molecular weight of approximately 770 g/mol , dissolve ~0.77 mg in 100 µL of DMSO. Vortex briefly to ensure complete dissolution.
This two-step process minimizes protein-protein crosslinking by first activating the dye and then adding it to the protein solution.
Step 1: Activation of Sulfo-Cy7 Carboxylic Acid
-
In a microcentrifuge tube, combine the following:
-
A volume of this compound stock solution (e.g., for a 10-fold molar excess over the protein).
-
A 1.5-fold molar excess of EDC over the dye.
-
A 1.5-fold molar excess of Sulfo-NHS over the dye.
-
-
Adjust the final volume with Activation Buffer (0.1 M MES, pH 4.7-6.0) to a convenient concentration.
-
Incubate the activation reaction for 15-30 minutes at room temperature, protected from light.
Step 2: Conjugation to the Protein
-
Add the activated Sulfo-Cy7/EDC/Sulfo-NHS mixture to your prepared protein solution in the Coupling Buffer (PBS, pH 7.2-7.4).
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, with gentle stirring or rotation and protected from light.[10]
-
(Optional) To stop the reaction, add a quenching buffer like Tris-HCl to a final concentration of 50-100 mM and incubate for an additional 30 minutes.
It is essential to remove the unreacted dye and byproducts from the labeled protein.[] Size-exclusion chromatography is a common and effective method.[3][10][12][13]
-
Prepare a Sephadex G-25 column equilibrated with your desired storage buffer (e.g., PBS, pH 7.2-7.4).
-
Load the reaction mixture onto the column.
-
Elute with the storage buffer. The first colored band to elute will be the Sulfo-Cy7-labeled protein conjugate. The smaller, unreacted dye molecules will elute later.
-
Collect the fractions containing the labeled protein.
The degree of labeling (DOL), which is the average number of dye molecules per protein molecule, should be determined.[9][12][14]
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of Sulfo-Cy7 (~750 nm, A₇₅₀).
-
Calculate the protein concentration using the following formula:
Protein Concentration (M) = [A₂₈₀ - (A₇₅₀ × CF)] / ε_protein
-
CF is the correction factor for the dye's absorbance at 280 nm (typically around 0.05 for cyanine (B1664457) dyes).
-
ε_protein is the molar extinction coefficient of your protein at 280 nm (e.g., 210,000 M⁻¹cm⁻¹ for IgG).
-
-
Calculate the Degree of Labeling (DOL) using the following formula:
DOL = A₇₅₀ / (ε_dye × Protein Concentration (M))
-
ε_dye is the molar extinction coefficient of Sulfo-Cy7 (~240,600 M⁻¹cm⁻¹).
-
An optimal DOL for most antibodies is typically between 2 and 10.[12]
Store the purified protein-dye conjugate under the same conditions as the unlabeled protein, typically at 4°C for short-term storage or in aliquots at -20°C or -80°C for long-term storage.[7] Protect the conjugate from light.[1][7]
Visualizations
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Conjugation - Creative Biolabs [creative-biolabs.com]
- 6. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. biotium.com [biotium.com]
- 10. biotium.com [biotium.com]
- 12. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols for Labeling Antibodies with Sulfo-Cy7 Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfo-Cyanine7 (Sulfo-Cy7) is a near-infrared (NIR) fluorescent dye widely utilized in biological and preclinical imaging.[1] Its emission spectrum in the NIR window (700-900 nm) allows for deep tissue penetration with minimal background autofluorescence, making it an ideal probe for in vivo imaging applications.[1][2][3][4] When conjugated to antibodies, Sulfo-Cy7 enables highly sensitive and specific visualization of target molecules and biological processes.
This document provides a detailed protocol for labeling antibodies with Sulfo-Cy7 carboxylic acid. Unlike the more common N-hydroxysuccinimide (NHS) ester-activated dyes, the carboxylic acid form of Sulfo-Cy7 requires in situ activation using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of N-hydroxysulfosuccinimide (Sulfo-NHS). This two-step process forms a stable amide bond between the dye and primary amines (e.g., lysine (B10760008) residues) on the antibody.[5]
Principle of the Labeling Reaction
The labeling of an antibody with Sulfo-Cy7 carboxylic acid is a two-step process:
-
Activation of Sulfo-Cy7 Carboxylic Acid: EDC reacts with the carboxylic acid group of Sulfo-Cy7 to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions. Sulfo-NHS is added to react with the O-acylisourea intermediate, forming a more stable Sulfo-NHS ester.[5] This semi-stable ester is less susceptible to hydrolysis and reacts efficiently with primary amines.
-
Conjugation to the Antibody: The Sulfo-NHS ester of Sulfo-Cy7 reacts with primary amine groups on the antibody, primarily the ε-amino groups of lysine residues and the N-terminal α-amino group, to form a stable amide bond. This results in the covalent attachment of the Sulfo-Cy7 dye to the antibody.
Quantitative Data Summary
For successful antibody conjugation, it is crucial to control the stoichiometry of the reactants. The following tables provide recommended starting concentrations and molar ratios for the labeling reaction, as well as the necessary parameters for calculating the degree of labeling (DOL).
| Parameter | Recommended Value | Reference |
| Antibody Concentration | 2 - 10 mg/mL | [6] |
| Sulfo-Cy7:Antibody Molar Ratio | 10:1 - 20:1 | [6][7] |
| EDC:Sulfo-Cy7 Molar Ratio | 1:1 - 2:1 | [8] |
| Sulfo-NHS:EDC Molar Ratio | 2:1 - 2.5:1 | [8][9] |
| Reaction pH (Activation) | 5.0 - 6.0 | [10] |
| Reaction pH (Conjugation) | 7.2 - 8.5 | [6][10] |
| Reaction Time (Activation) | 15 minutes | [9][10] |
| Reaction Time (Conjugation) | 2 hours at room temperature or overnight at 4°C | [9][11] |
| Parameter | Value | Reference |
| Molar Extinction Coefficient of IgG at 280 nm (ε_prot) | ~210,000 M⁻¹cm⁻¹ | |
| Molar Extinction Coefficient of Sulfo-Cy7 at ~750 nm (ε_dye) | ~240,600 M⁻¹cm⁻¹ | [12] |
| Correction Factor (CF) of Sulfo-Cy7 at 280 nm (A₂₈₀/A_max) | ~0.05 |
Experimental Protocols
Materials and Reagents
-
Antibody to be labeled (in an amine-free buffer, e.g., PBS)
-
Sulfo-Cy7 carboxylic acid
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.0-6.0
-
Conjugation Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Glycine
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desalting columns (e.g., Sephadex G-25)
-
Spectrophotometer
Antibody Preparation
-
If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), it must be dialyzed against 1X PBS (pH 7.2-7.4).
-
Adjust the antibody concentration to 2-10 mg/mL in PBS. Lower concentrations can significantly reduce labeling efficiency.[6]
Preparation of Reagent Solutions
-
Sulfo-Cy7 Carboxylic Acid Stock Solution: Prepare a 10 mM stock solution of Sulfo-Cy7 carboxylic acid in anhydrous DMSO.
-
EDC Stock Solution: Immediately before use, prepare a 100 mM stock solution of EDC in Activation Buffer. EDC is moisture-sensitive and hydrolyzes in water, so it should be used without delay.
-
Sulfo-NHS Stock Solution: Immediately before use, prepare a 100 mM stock solution of Sulfo-NHS in Activation Buffer.
Antibody Labeling Protocol
This protocol is for labeling 1 mg of a typical IgG antibody (~150 kDa).
-
Activation of Sulfo-Cy7 Carboxylic Acid: a. In a microcentrifuge tube, combine the following:
- Volume of Sulfo-Cy7 stock solution for a 10-20 fold molar excess over the antibody.
- Volume of EDC stock solution for a 1-2 fold molar excess over the Sulfo-Cy7.
- Volume of Sulfo-NHS stock solution for a 2-2.5 fold molar excess over EDC.
- Adjust the total volume with Activation Buffer to be less than 10% of the antibody solution volume. b. Incubate the mixture for 15 minutes at room temperature, protected from light.
-
Conjugation to Antibody: a. Add the activated Sulfo-Cy7 solution to the prepared antibody solution. b. Adjust the pH of the reaction mixture to 7.2-8.5 by adding a small volume of 1 M sodium bicarbonate if necessary. c. Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation, protected from light.
-
Quenching the Reaction: a. Add the Quenching Solution to a final concentration of 50-100 mM. b. Incubate for 30 minutes at room temperature. This will quench the reaction by reacting with any unreacted Sulfo-NHS esters.
Purification of the Labeled Antibody
Unconjugated Sulfo-Cy7 must be removed from the labeled antibody. Gel filtration chromatography is a common method for this purification.
-
Equilibrate a desalting column (e.g., Sephadex G-25) with 1X PBS.
-
Apply the quenched reaction mixture to the column.
-
Elute the conjugate with 1X PBS. The labeled antibody will elute in the void volume (typically the first colored fraction), while the smaller, unconjugated dye molecules will be retained by the column.
-
Collect the fractions containing the labeled antibody.
Characterization of the Labeled Antibody
-
Measure Absorbance:
-
Measure the absorbance of the purified labeled antibody at 280 nm (A₂₈₀) and at the absorbance maximum of Sulfo-Cy7 (~750 nm, A_max) using a spectrophotometer.
-
-
Calculate the Degree of Labeling (DOL):
-
The DOL is the average number of dye molecules conjugated to each antibody molecule. It can be calculated using the following formulas:[13][14]
Concentration of Antibody (M) = [A₂₈₀ - (A_max × CF)] / ε_prot
Concentration of Sulfo-Cy7 (M) = A_max / ε_dye
DOL = [Concentration of Sulfo-Cy7] / [Concentration of Antibody]
An optimal DOL for most antibodies is typically between 2 and 10.[7][15]
-
Visualizations
Caption: Workflow for labeling antibodies with Sulfo-Cy7 carboxylic acid.
Caption: Antibody targeting a cell surface receptor and subsequent internalization.
References
- 1. sulfo-Cyanine7 | AxisPharm [axispharm.com]
- 2. Frontiers | Near-infrared fluorescence imaging of hepatocellular carcinoma cells regulated by β-catenin signaling pathway [frontiersin.org]
- 3. Near-infrared fluorescence imaging in immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. mesoscale.com [mesoscale.com]
- 8. researchgate.net [researchgate.net]
- 9. covachem.com [covachem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 12. mutantidh1-in-1.com [mutantidh1-in-1.com]
- 13. Degree of labeling (DOL) step by step [abberior.rocks]
- 14. benchchem.com [benchchem.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for EDC Coupling of Sulfo-Cy7 Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the covalent conjugation of Sulfo-Cy7 carboxylic acid to primary amine-containing molecules, such as proteins, antibodies, and peptides, using the 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS) crosslinking chemistry.
Introduction to EDC/Sulfo-NHS Coupling
The conjugation of fluorescent dyes to biomolecules is a fundamental technique in life sciences research and drug development. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a zero-length crosslinker that facilitates the formation of a stable amide bond between a carboxyl group (-COOH) and a primary amine (-NH2).[1] The addition of N-hydroxysulfosuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, significantly enhances coupling efficiency by converting the highly reactive O-acylisourea intermediate into a more stable amine-reactive Sulfo-NHS ester.[2][3][4] This semi-stable intermediate is less susceptible to hydrolysis in aqueous solutions, allowing for a more controlled and efficient reaction with the target amine.[2][4][5]
A two-step protocol is highly recommended, especially when the biomolecule to be labeled also contains carboxyl groups.[4][6] This method involves first activating the Sulfo-Cy7 carboxylic acid with EDC and Sulfo-NHS, followed by the removal of excess crosslinkers before adding the amine-containing biomolecule. This prevents the activation of carboxyl groups on the target biomolecule, thereby minimizing unwanted polymerization and side reactions.[4][6]
Mechanism of Action
The two-step EDC/Sulfo-NHS coupling reaction proceeds as follows:
-
Activation: EDC reacts with the carboxyl group of Sulfo-Cy7 carboxylic acid to form a highly reactive O-acylisourea intermediate.[3][7]
-
Stabilization: Sulfo-NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive Sulfo-NHS ester.[2][4]
-
Conjugation: The Sulfo-NHS ester reacts with a primary amine on the target molecule (e.g., a protein) to form a stable amide bond, releasing the Sulfo-NHS leaving group.
Caption: Mechanism of the two-step EDC/Sulfo-NHS coupling reaction.
Experimental Protocols
Required Materials and Reagents
-
Sulfo-Cy7 Carboxylic Acid: Store at -20°C, protected from light and moisture.
-
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide HCl): Store at -20°C in a desiccated container.[8] Allow to equilibrate to room temperature before opening to prevent condensation.[5][8] Prepare solutions immediately before use as EDC is prone to hydrolysis.[6]
-
Sulfo-NHS (N-hydroxysulfosuccinimide): Store at 4°C in a desiccated container. Prepare solutions immediately before use.[9]
-
Amine-containing biomolecule (e.g., protein, antibody): In an amine-free buffer (e.g., PBS or HEPES). The protein concentration should ideally be 2-10 mg/mL.[10]
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0.[2][11] This buffer must be free of amines and carboxylates.[3][12]
-
Coupling Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.2-8.0.[2] Avoid buffers containing primary amines like Tris or glycine.[10]
-
Quenching Solution: 1 M Tris-HCl, 1 M Glycine, or 1 M Hydroxylamine, pH 8.0.
-
Purification System: Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis cassette with an appropriate molecular weight cutoff (MWCO).[10]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): To dissolve Sulfo-Cy7 carboxylic acid.
Quantitative Data Summary
Successful conjugation depends on optimizing several key parameters. The following tables provide recommended starting conditions that can be further optimized for specific applications.
Table 1: Recommended Buffer Conditions
| Step | Buffer | pH Range | Rationale |
|---|---|---|---|
| Activation | MES | 4.7 - 6.0 | Most efficient for EDC/Sulfo-NHS activation of carboxyl groups.[3][7][12] |
| Coupling | PBS or HEPES | 7.2 - 8.5 | Optimal for the reaction of Sulfo-NHS esters with primary amines.[2][12] |
| Quenching | Tris, Glycine, or Hydroxylamine | ~8.0 | An amine-containing buffer to cap unreacted Sulfo-NHS esters.[2][7] |
Table 2: Recommended Reagent Concentrations and Ratios
| Reagent | Molar Ratio (to Carboxyl Groups) | Typical Concentration | Notes |
|---|---|---|---|
| EDC | 2-10 fold excess | 2-10 mM | A molar excess ensures efficient activation.[2][9][11][12] |
| Sulfo-NHS | 2-5 fold excess | 5-10 mM | Stabilizes the activated intermediate, improving efficiency.[2][9][11][12] |
| Sulfo-Cy7 | 10-20 fold excess (to Protein) | Varies | The optimal ratio depends on the number of available amines on the target and the desired degree of labeling.[10] |
Table 3: Recommended Reaction Times and Temperatures
| Step | Duration | Temperature | Notes |
|---|---|---|---|
| Activation | 15-30 minutes | Room Temperature | Longer times can lead to hydrolysis of the activated ester.[2][5][6][7][9][11][12][13] |
| Coupling | 2 hours to Overnight | Room Temperature or 4°C | Incubation at 4°C overnight may be beneficial for sensitive proteins.[6][12] |
| Quenching | 30-60 minutes | Room Temperature | Ensures all reactive sites are blocked.[12] |
Detailed Two-Step Conjugation Protocol
This protocol describes the labeling of a generic 5 mg protein with Sulfo-Cy7 carboxylic acid. Adjustments may be necessary based on the specific properties of the biomolecule.
-
Sulfo-Cy7 Stock Solution: Prepare a 10 mg/mL stock solution of Sulfo-Cy7 carboxylic acid in anhydrous DMF or DMSO.
-
Protein Solution: Prepare the protein solution at a concentration of 2-10 mg/mL in Coupling Buffer (e.g., PBS, pH 7.4). Ensure the buffer is free from primary amines.[10]
-
EDC/Sulfo-NHS Solution: Freshly prepare a solution containing 2 mM EDC and 5 mM Sulfo-NHS in Activation Buffer (MES, pH 6.0).[2][11][13] Note: EDC and Sulfo-NHS are moisture-sensitive and should be weighed out quickly and dissolved immediately before use.
-
In a microcentrifuge tube, combine the desired molar excess of Sulfo-Cy7 carboxylic acid stock solution with the freshly prepared EDC/Sulfo-NHS solution in Activation Buffer.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing, protected from light.[6]
-
Immediately after activation, add the activated Sulfo-Cy7 solution to your protein solution.
-
Adjust the pH of the reaction mixture to 7.2-8.0 using Coupling Buffer if necessary.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation, protected from light.[6][12]
-
Add the Quenching Solution (e.g., Tris-HCl) to a final concentration of 20-50 mM.[7]
-
Incubate for 30-60 minutes at room temperature to block any unreacted Sulfo-NHS esters.[12]
-
Separate the Sulfo-Cy7-protein conjugate from unreacted dye and reaction byproducts.
-
Size-Exclusion Chromatography (Recommended):
-
Dialysis:
-
Transfer the reaction mixture to a dialysis cassette with an appropriate MWCO.
-
Dialyze against Coupling Buffer (PBS, pH 7.4) at 4°C with several buffer changes over 24-48 hours.
-
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~750 nm (for Sulfo-Cy7).
-
Store the purified conjugate in an appropriate storage buffer (e.g., PBS with 0.1% BSA and 0.02% sodium azide) at 4°C or -20°C, protected from light.
Experimental Workflow Diagram
Caption: Workflow for the two-step EDC coupling of Sulfo-Cy7.
Troubleshooting Guide
Table 4: Common Issues and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
|---|---|---|
| Low Labeling Efficiency | - Inactive EDC/Sulfo-NHS (hydrolyzed).- Incorrect buffer pH.- Presence of primary amines in buffers.- Insufficient molar ratio of dye. | - Use fresh EDC and Sulfo-NHS solutions for each reaction.[6]- Verify the pH of Activation (4.7-6.0) and Coupling (7.2-8.5) buffers.[12]- Use amine-free buffers (MES, PBS, HEPES).[10]- Increase the molar excess of Sulfo-Cy7 carboxylic acid. |
| Protein Precipitation | - High concentration of EDC.- Protein is not stable under reaction conditions.- High degree of labeling causing aggregation. | - Reduce the amount of EDC used in the reaction.[7][9][11]- Perform the coupling reaction at 4°C.- Reduce the molar ratio of dye to protein. |
| High Background/Non-specific Binding | - Insufficient quenching.- Inadequate purification. | - Ensure the quenching step is sufficient to block all unreacted sites (increase time or concentration).[12]- Use a longer desalting column or perform an additional purification step. |
| Inconsistent Results | - Variability in reagent preparation.- Inconsistent reaction times or temperatures. | - Prepare fresh reagents for each experiment and be precise with measurements.- Standardize incubation times and temperatures. |
References
- 1. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. researchgate.net [researchgate.net]
- 11. biotium.com [biotium.com]
- 12. benchchem.com [benchchem.com]
- 13. biotium.com [biotium.com]
Sulfo-Cy7 Carboxylic Acid: Application Notes and Protocols for Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Sulfo-Cy7 carboxylic acid, a near-infrared (NIR) fluorescent dye, for flow cytometry applications. This document details the dye's properties, protocols for antibody conjugation and cell staining, and presents its performance characteristics in a comparative format.
Introduction to Sulfo-Cy7
Sulfo-Cy7 is a water-soluble, near-infrared fluorescent dye that offers significant advantages for multicolor flow cytometry.[1][2] Its emission in the far-red spectrum minimizes interference from cellular autofluorescence, leading to an improved signal-to-noise ratio.[3] The carboxylic acid functional group allows for covalent conjugation to primary amines on antibodies and other proteins through the use of carbodiimide (B86325) chemistry.[4] Key features of Sulfo-Cy7 include high water solubility due to its sulfonate groups, good photostability, and a large Stokes shift.[1][2]
Key Properties and Characteristics
A summary of the key spectral and physical properties of Sulfo-Cy7 carboxylic acid is provided below. These properties make it a valuable tool for identifying cell populations, particularly those with low antigen expression.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~750 nm | [1] |
| Emission Maximum (λem) | ~773 nm | [1] |
| Molar Extinction Coefficient (ε) | ~240,600 cm⁻¹M⁻¹ | [5] |
| Quantum Yield (Φ) | ~0.24 | [6] |
| Stokes Shift | ~23 nm | [1] |
| Solubility | High in water and polar organic solvents like DMSO and DMF. | [1] |
Comparative Performance of Far-Red Fluorochromes
The selection of an appropriate fluorochrome is critical for the success of multicolor flow cytometry experiments. The following table provides a qualitative comparison of Sulfo-Cy7 with other commonly used far-red fluorochromes. Brightness is a critical factor, and while direct quantitative comparisons can vary based on the specific antibody and instrument settings, general brightness rankings are provided based on available data. Tandem dyes like PE-Cy7 and APC-Cy7 are known for their brightness but can be susceptible to degradation.[7]
| Fluorochrome | Excitation Laser | Relative Brightness | Photostability | Comments |
| Sulfo-Cy7 | Red (e.g., 633/640 nm) | Bright | Good | High water solubility, less prone to aggregation. |
| PE-Cy7 | Yellow-Green (561 nm) or Blue (488 nm) | Very Bright | Moderate | Tandem dye, susceptible to photo-induced degradation and compensation issues.[7][8] |
| APC-Cy7 | Red (633/640 nm) | Bright | Moderate | Tandem dye, can also exhibit degradation and compensation challenges.[7][8] |
| Alexa Fluor 700 | Red (633/640 nm) | Moderate | Good | Stable and reliable performance in multicolor panels. |
Experimental Protocols
Protocol 1: Covalent Conjugation of Sulfo-Cy7 Carboxylic Acid to an Antibody
This protocol describes the covalent conjugation of Sulfo-Cy7 carboxylic acid to primary amine groups on an antibody using a two-step carbodiimide reaction involving 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS). This method activates the carboxylic acid group of the dye to form a more stable amine-reactive ester, which then efficiently couples to the antibody.[9][10]
Materials:
-
Antibody (1-2 mg/mL in an amine-free buffer, e.g., PBS)
-
Sulfo-Cy7 carboxylic acid
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Coupling Buffer: PBS (Phosphate-Buffered Saline), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Glycine
-
Desalting column (e.g., Sephadex G-25)
-
Anhydrous DMSO or DMF
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer (e.g., PBS). If the buffer contains primary amines (e.g., Tris or glycine), the antibody must be dialyzed against PBS.
-
Adjust the antibody concentration to 1-2 mg/mL.
-
-
Activation of Sulfo-Cy7 Carboxylic Acid:
-
Immediately before use, prepare a 10 mg/mL stock solution of Sulfo-Cy7 carboxylic acid in anhydrous DMSO or DMF.
-
In a separate tube, add a 10 to 20-fold molar excess of Sulfo-Cy7 carboxylic acid to the Activation Buffer.
-
Add a 1.5-fold molar excess of both EDC and Sulfo-NHS (relative to the dye) to the dye solution.
-
Incubate the mixture for 15-30 minutes at room temperature, protected from light, to form the Sulfo-NHS ester.
-
-
Conjugation to the Antibody:
-
Add the activated Sulfo-Cy7 dye solution to the antibody solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer if necessary.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation, protected from light.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted dye.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Separate the labeled antibody from unreacted dye and byproducts using a desalting column equilibrated with PBS.
-
Collect the fractions containing the purified conjugate. The labeled antibody will elute first.
-
-
Characterization of the Conjugate:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and ~750 nm (for Sulfo-Cy7).
-
Protocol 2: Immunofluorescent Staining of Cells for Flow Cytometry
This protocol provides a general procedure for staining suspended cells with a Sulfo-Cy7 conjugated antibody for analysis by flow cytometry.
Materials:
-
Single-cell suspension (e.g., PBMCs, cultured cells)
-
Sulfo-Cy7 conjugated primary antibody
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Fc Block (optional, to reduce non-specific binding)
-
Viability dye (optional)
-
FACS tubes
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension at a concentration of 1 x 10⁶ cells/100 µL in ice-cold Flow Cytometry Staining Buffer.
-
Wash the cells by centrifuging at 300-400 x g for 5 minutes at 4°C and resuspending in fresh staining buffer.
-
-
Fc Receptor Blocking (Optional):
-
To prevent non-specific antibody binding, incubate the cells with an Fc blocking reagent for 10-15 minutes at 4°C.
-
-
Antibody Staining:
-
Add the predetermined optimal concentration of the Sulfo-Cy7 conjugated antibody to the cell suspension.
-
Vortex gently and incubate for 20-30 minutes at 4°C in the dark.
-
-
Washing:
-
Add 2 mL of cold Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes at 4°C.
-
Carefully decant the supernatant. Repeat the wash step twice.
-
-
Viability Staining (Optional):
-
If a viability dye is used, resuspend the cells in the appropriate buffer and add the viability dye according to the manufacturer's instructions.
-
-
Final Resuspension and Data Acquisition:
-
Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
Keep the samples on ice and protected from light until analysis.
-
Analyze the samples on a flow cytometer equipped with a red laser (e.g., 633 nm or 640 nm) and an appropriate emission filter for Sulfo-Cy7 (e.g., a 780/60 nm bandpass filter).
-
Visualizations
Antibody Conjugation Workflow
Caption: Workflow for conjugating Sulfo-Cy7 carboxylic acid to an antibody.
Flow Cytometry Experimental Workflow
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 3. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. cytometrie.pitie-salpetriere.upmc.fr [cytometrie.pitie-salpetriere.upmc.fr]
- 8. Flow Cytometry: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. manuals.plus [manuals.plus]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Sulfo-Cy7 Carboxylic Acid in Peptide Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Sulfo-Cy7 carboxylic acid for the fluorescent labeling of peptides. Detailed protocols for conjugation, purification, and characterization are provided, along with data presentation and troubleshooting to facilitate successful experimental outcomes.
Introduction to Sulfo-Cy7 Carboxylic Acid for Peptide Labeling
Sulfo-Cy7 is a water-soluble, near-infrared (NIR) fluorescent dye widely utilized in biological and biomedical research.[1][2] Its strong fluorescence emission in the 750-800 nm range makes it particularly suitable for deep-tissue in vivo imaging, where background autofluorescence is minimal.[2][3] The carboxylic acid functional group of Sulfo-Cy7 allows for its covalent attachment to primary amines on peptides, such as the N-terminus or the side chain of lysine (B10760008) residues, through the formation of a stable amide bond. This conjugation is typically achieved via a two-step process involving the activation of the carboxylic acid with a carbodiimide (B86325) reagent.
The sulfonated nature of Sulfo-Cy7 imparts excellent water solubility, which is advantageous when working with delicate peptides that may be prone to denaturation in the presence of organic co-solvents.[4] This property also helps to reduce aggregation-induced fluorescence quenching.[5]
Key Properties and Applications
| Property | Value | Reference |
| Excitation Maximum (λex) | ~750 nm | [3] |
| Emission Maximum (λem) | ~773 nm | [3] |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | [6] |
| Quantum Yield (Φ) | Varies (typically lower in aqueous media) | [6] |
| Solubility | High in aqueous buffers, DMSO, DMF | [6] |
| Primary Applications | In vivo imaging, fluorescence microscopy, flow cytometry, molecular probes | [2] |
Experimental Protocols
Peptide and Dye Preparation
Peptide Preparation:
-
Dissolve the peptide in a suitable buffer that is free of primary amines, such as 2-(N-morpholino)ethanesulfonic acid (MES) buffer or phosphate-buffered saline (PBS). Buffers containing Tris or glycine (B1666218) should be avoided as they will compete for reaction with the activated dye.[7]
-
The optimal peptide concentration for labeling is typically in the range of 2-10 mg/mL.[7]
Sulfo-Cy7 Carboxylic Acid Solution Preparation:
-
Shortly before use, prepare a stock solution of Sulfo-Cy7 carboxylic acid in an anhydrous organic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
The concentration of the stock solution will depend on the desired molar excess of dye to peptide in the conjugation reaction. A 10-fold molar excess of dye is often a good starting point.[5]
Two-Step Peptide Conjugation via EDC/Sulfo-NHS Chemistry
This two-step protocol is preferred as it increases the stability of the activated dye and improves coupling efficiency.[8]
Step 1: Activation of Sulfo-Cy7 Carboxylic Acid
This step should be performed in a buffer with a pH of 4.5-6.0 for optimal activation.[9]
-
To a solution of Sulfo-Cy7 carboxylic acid in 0.1 M MES buffer, pH 6.0, add a 1.2 to 1.5-fold molar excess of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC or EDAC) and a 2 to 2.5-fold molar excess of N-hydroxysulfosuccinimide (Sulfo-NHS).
-
Incubate the reaction mixture at room temperature for 15-30 minutes.
Step 2: Conjugation to the Peptide
This step is most efficient at a pH of 7.2-8.5.[7]
-
Add the activated Sulfo-Cy7 NHS-ester solution from Step 1 to the peptide solution in a suitable buffer, such as PBS, pH 7.4.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, with gentle mixing.
-
Quench the reaction by adding a small molecule with a primary amine, such as Tris or hydroxylamine, to a final concentration of 10-50 mM.
Purification of the Sulfo-Cy7-Peptide Conjugate
Purification is essential to remove unreacted dye and other reagents. A two-step purification process is recommended.
Step 1: Desalting/Removal of Excess Dye
Size-exclusion chromatography is a common method for removing excess unconjugated dye.[10]
-
Equilibrate a desalting column (e.g., Sephadex G-25) with PBS, pH 7.4.
-
Apply the quenched reaction mixture to the column.
-
Elute the conjugate with PBS. The first colored band to elute will be the Sulfo-Cy7-peptide conjugate.
Step 2: High-Purity Purification by Reverse-Phase HPLC (RP-HPLC)
RP-HPLC is the standard method for obtaining highly pure peptide conjugates.[11]
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).[12]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[12]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[12]
-
Gradient: A linear gradient of increasing Mobile Phase B (e.g., 5% to 95% B over 30 minutes). The optimal gradient will depend on the hydrophobicity of the peptide.
-
Detection: Monitor the elution at the absorbance maximum of the peptide (typically 220 nm or 280 nm) and Sulfo-Cy7 (~750 nm).
-
Collect the fractions containing the desired conjugate and confirm their purity by analytical RP-HPLC.
-
Lyophilize the pure fractions to obtain the final product.
Characterization of the Conjugate
Determination of Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each peptide molecule and is a critical parameter for ensuring reproducibility.[13]
-
Measure the absorbance of the purified conjugate solution at 280 nm (A280) and ~750 nm (Amax).
-
Calculate the molar concentration of the dye: [Dye] = Amax / (ε_dye * path length)
-
ε_dye for Sulfo-Cy7 is ~250,000 M⁻¹cm⁻¹.[6]
-
-
Calculate the corrected absorbance of the peptide at 280 nm: A_peptide = A280 - (Amax * CF280)
-
The correction factor (CF280) accounts for the absorbance of the dye at 280 nm. It is the ratio of the dye's absorbance at 280 nm to its absorbance at its λmax.
-
-
Calculate the molar concentration of the peptide: [Peptide] = A_peptide / (ε_peptide * path length)
-
ε_peptide is the molar extinction coefficient of the peptide at 280 nm, which can be calculated based on its amino acid sequence.
-
-
Calculate the DOL: DOL = [Dye] / [Peptide]
An optimal DOL for many applications is typically between 1 and 3. Higher DOLs can sometimes lead to fluorescence quenching or altered peptide bioactivity.[13][14]
Mass Spectrometry
Mass spectrometry (MS) is used to confirm the identity of the Sulfo-Cy7-peptide conjugate by verifying its molecular weight.[15] Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is a common technique for peptide analysis.[16]
-
Co-crystallize the purified conjugate with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a MALDI target plate.[16]
-
Acquire the mass spectrum. The observed mass should correspond to the mass of the peptide plus the mass of the Sulfo-Cy7 dye for a DOL of 1.
Application Example: In Vivo Tumor Imaging with a Cy7-Labeled RGD Peptide
Cyclic RGD peptides are known to target αvβ3 integrins, which are overexpressed on many tumor cells and angiogenic blood vessels.[1] Cy7-labeled RGD peptides have been successfully used for noninvasive in vivo imaging of tumors.[1][6]
Quantitative Data from In Vivo Imaging
| Parameter | Value | Reference |
| IC50 of Cy7-c(RGDyK) | 70.1 ± 5.3 nM | [1] |
| IC50 of Cy7-E[c(RGDyK)]₂ (dimer) | 28.2 ± 2.8 nM | [1] |
| IC50 of Cy7-E{E[c(RGDyK)]₂}₂ (tetramer) | 23.1 ± 2.1 nM | [1] |
| Tumor-to-Normal Tissue Ratio (T/N) for Monomer | 2.50 ± 0.15 | [1] |
| T/N for Dimer | 2.72 ± 0.08 | [1] |
| T/N for Tetramer | 4.35 ± 0.26 | [1] |
These data demonstrate that conjugation of Cy7 has a minimal effect on the binding affinity of the RGD peptides and that multimeric versions of the peptide can lead to improved tumor targeting in vivo.[1]
Storage and Stability
For long-term stability, lyophilized Sulfo-Cy7-peptide conjugates should be stored at -20°C or -80°C, protected from light and moisture.[17] Peptide solutions are generally stable for up to a week at 4°C, but for longer-term storage, it is recommended to prepare aliquots and freeze them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[17] The stability of cyanine (B1664457) dyes can be compromised under strongly basic conditions (pH > 8).[3]
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Conjugation Efficiency | Inactive EDC (hydrolyzed). | Use fresh, high-quality EDC and prepare solutions immediately before use. |
| Incorrect pH for activation or conjugation. | Ensure the pH of the activation buffer is 4.5-6.0 and the conjugation buffer is 7.2-8.5.[7][9] | |
| Presence of primary amines in the peptide buffer. | Use amine-free buffers such as MES or PBS. Perform buffer exchange if necessary.[18] | |
| Precipitation of Peptide during Conjugation | Low solubility of the peptide or conjugate. | Perform the reaction at a lower concentration. Ensure the Sulfo-Cy7 dye is fully dissolved. |
| Multiple Peaks in HPLC after Purification | Incomplete reaction or side reactions. | Optimize reaction time and molar ratios of reactants. Ensure efficient quenching of the reaction. |
| Peptide degradation. | Handle peptides with care, avoiding harsh conditions. Check the stability of the peptide at the reaction pH. | |
| Low or No Fluorescence Signal | Low DOL. | Increase the molar excess of the activated dye in the conjugation reaction. |
| Fluorescence quenching. | A very high DOL can lead to self-quenching. Aim for a DOL between 1 and 3.[13] | |
| Dye degradation. | Protect the dye and conjugate from prolonged exposure to light. Store properly.[17] | |
| Altered Peptide Bioactivity | Conjugation at a critical site for activity. | If possible, use a peptide analog with a lysine residue at a less critical position for conjugation. |
| Steric hindrance from the dye. | Consider using a linker between the peptide and the dye. |
References
- 1. Near-Infrared Fluorescence Imaging of Tumor Integrin αvβ3 Expression with Cy7-Labeled RGD Multimers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sulfo-Cyanine7 | AxisPharm [axispharm.com]
- 3. researchgate.net [researchgate.net]
- 4. cy3-nhs-ester-for-2d-electrophoresis.com [cy3-nhs-ester-for-2d-electrophoresis.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. hplc.eu [hplc.eu]
- 13. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 14. mdpi.com [mdpi.com]
- 15. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protocols for Identification of Proteins by MALDI-TOF MS - Creative Proteomics [creative-proteomics.com]
- 17. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 18. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
Application Note: Sulfo-Cy7 Labeling of Amino-Modified Nucleic Acids
Introduction
Fluorescent labeling of nucleic acids is a cornerstone technique in molecular biology, enabling the detection, quantification, and localization of specific DNA and RNA sequences. Applications are vast, ranging from fluorescence in situ hybridization (FISH) and microarrays to qPCR and next-generation sequencing. Sulfo-Cyanine7 (Sulfo-Cy7) is a near-infrared (NIR) fluorescent dye that offers significant advantages for these applications. Its emission in the NIR spectrum minimizes background autofluorescence from biological tissues and materials, leading to a superior signal-to-noise ratio, which is particularly beneficial for deep-tissue imaging.[1]
This protocol details the post-synthetic labeling of amino-modified oligonucleotides with Sulfo-Cy7 N-hydroxysuccinimide (NHS) ester. The method is based on the covalent reaction between the primary amine group introduced onto the nucleic acid and the NHS ester of the dye, forming a stable amide bond. This process requires a nucleic acid with a pre-incorporated primary amine, typically via a C6 or longer spacer arm at the 5', 3', or an internal position.[2]
Quantitative Data Summary
The following tables summarize the key spectral properties of Sulfo-Cy7 and the recommended parameters for the labeling reaction and subsequent purification.
Table 1: Spectral Properties of Sulfo-Cy7
| Parameter | Value |
|---|---|
| Maximum Excitation Wavelength (λex) | ~750 nm |
| Maximum Emission Wavelength (λem) | ~776 nm |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ |
| Recommended Absorbance for Analysis | 750 nm |
Table 2: Recommended Parameters for Sulfo-Cy7 Oligonucleotide Labeling
| Parameter | Recommended Value / Condition | Notes |
|---|---|---|
| Reactants | ||
| Amino-Modified Oligonucleotide | 1-5 nmol | Starting amount for a typical lab-scale reaction. |
| Molar Excess of Sulfo-Cy7 NHS Ester | 10-20 fold | A higher excess can drive the reaction to completion but requires more rigorous purification. |
| Reaction Conditions | ||
| Reaction Buffer | 0.1 M Sodium Bicarbonate or Sodium Borate | Buffer must be free of primary amines (e.g., Tris).[3][4] |
| pH | 8.3 - 9.0 | Optimal range for the reaction between NHS esters and primary amines.[5] |
| Reaction Temperature | Room Temperature (20-25°C) | |
| Reaction Time | 2 - 4 hours (or overnight) | Protect from light to prevent photobleaching of the dye. |
| Purification | ||
| Primary Method | HPLC (High-Performance Liquid Chromatography) | Dual HPLC purification is highly recommended for post-synthetic labeling to remove unlabeled oligos and excess dye.[6] |
| Alternative Methods | Gel Filtration (e.g., Sephadex G-25), Ethanol Precipitation, Butanol Extraction[7][8][9] | May be sufficient for applications where high purity is not critical. |
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for labeling, purification, and analysis of Sulfo-Cy7 conjugated nucleic acids.
Caption: Workflow for Sulfo-Cy7 labeling of nucleic acids.
Detailed Experimental Protocol
This protocol describes the covalent attachment of Sulfo-Cy7 NHS ester to an oligonucleotide containing a primary amine modification.
1. Materials and Reagent Preparation
-
Amino-Modified Oligonucleotide: Lyophilized, HPLC-purified oligonucleotide with a 5', 3', or internal amine modification (e.g., Amino Modifier C6).
-
Sulfo-Cy7 NHS Ester: Store desiccated and protected from light at -20°C.
-
Anhydrous Dimethyl Sulfoxide (DMSO): For dissolving the NHS ester.
-
Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.5. Prepare fresh by dissolving sodium bicarbonate in nuclease-free water and adjusting the pH. Ensure the buffer is free from any primary amines like Tris.[3][4]
-
Nuclease-Free Water
-
Purification Supplies: Depending on the method chosen (e.g., HPLC columns and solvents, Sephadex G-25 spin columns, 3M Sodium Acetate, 100% Ethanol).
Protocol Steps:
1.1. Oligonucleotide Preparation
-
Resuspend the lyophilized amino-modified oligonucleotide in an appropriate volume of the Labeling Buffer (0.1 M Sodium Bicarbonate, pH 8.5) to achieve a final concentration of 1-2 mM.
-
Quantify the oligonucleotide concentration by measuring the absorbance at 260 nm (A260) using a spectrophotometer.
1.2. Sulfo-Cy7 NHS Ester Stock Solution Preparation
-
Important: Prepare this solution immediately before use, as NHS esters are susceptible to hydrolysis.
-
Allow the vial of Sulfo-Cy7 NHS Ester to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the required volume of anhydrous DMSO to the vial to create a 10 mM stock solution.[3][4]
-
Vortex thoroughly to ensure the dye is completely dissolved.
2. Labeling Reaction
-
In a microcentrifuge tube, combine the required volume of the amino-modified oligonucleotide solution with additional Labeling Buffer.
-
Calculate the volume of the 10 mM Sulfo-Cy7 stock solution needed to achieve a 10-20 fold molar excess relative to the oligonucleotide.
-
Add the calculated volume of the Sulfo-Cy7 stock solution to the oligonucleotide solution. Pipette up and down gently to mix.
-
Wrap the tube in aluminum foil to protect it from light.
-
Incubate the reaction at room temperature (20-25°C) for 2-4 hours or overnight on a rotator or shaker.
3. Purification of Labeled Nucleic Acid
It is critical to remove the unreacted free dye from the labeled oligonucleotide.[8][9] HPLC is the recommended method for achieving the highest purity.[6]
3.1. Method A: HPLC Purification (Recommended)
-
Setup: Use a reverse-phase HPLC column (e.g., C18).
-
Mobile Phases:
-
A: 0.1 M TEAA (Triethylammonium acetate) in nuclease-free water.
-
B: Acetonitrile.
-
-
Separation: Inject the reaction mixture onto the column. Elute the products using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
Detection: Monitor the elution profile at two wavelengths: 260 nm (for nucleic acid) and 750 nm (for Sulfo-Cy7).
-
Fraction Collection: The desired product is the peak that shows absorbance at both 260 nm and 750 nm. Unreacted dye (absorbs at 750 nm only) and unlabeled oligonucleotide (absorbs at 260 nm only) will elute as separate peaks.[1]
-
Lyophilize the collected fractions containing the pure, labeled product.
3.2. Method B: Gel Filtration (Spin Column)
-
Prepare a gel filtration column (e.g., Sephadex G-25) according to the manufacturer's instructions. These columns separate molecules based on size.
-
Apply the reaction mixture to the top of the column.
-
Centrifuge the column. The larger, labeled oligonucleotide will elute first, while the smaller, free Sulfo-Cy7 molecules are retained in the column matrix.
-
Collect the eluate containing the purified conjugate.
4. Characterization and Quantification
-
Resuspend the final purified, lyophilized product in nuclease-free water or a suitable buffer (e.g., 1x TE).
-
Measure the absorbance of the solution at 260 nm (A260) and 750 nm (A750) using a UV-Vis spectrophotometer.
-
Calculate the Concentration of the Nucleic Acid:
-
Corrected A260 = A260 - (A750 × CF260)
-
Where CF260 is the correction factor for the dye's absorbance at 260 nm (typically ~0.05 for Cy7).
-
-
Concentration (µM) = (Corrected A260 / ε260) × 1,000,000
-
Where ε260 is the molar extinction coefficient of the oligonucleotide at 260 nm (provided by the oligo manufacturer).
-
-
-
Calculate the Concentration of the Dye:
-
Dye Concentration (µM) = (A750 / ε750) × 1,000,000
-
Where ε750 is the molar extinction coefficient of Sulfo-Cy7 (~250,000 M⁻¹cm⁻¹).
-
-
-
Calculate the Degree of Labeling (DOL):
-
DOL = (Dye Concentration) / (Nucleic Acid Concentration)
-
The DOL indicates the average number of dye molecules per oligonucleotide. For most applications, a DOL between 0.8 and 1.2 is ideal for terminally labeled probes.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Cyanine Dye Oligo Labeling - Bio-Synthesis, Inc. [biosyn.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. interchim.fr [interchim.fr]
- 6. Fluorescent Labeled Oligos,Oligo Fluorescent Labeling By Name [biosyn.com]
- 7. General and facile purification of dye-labeled oligonucleotides by pH-controlled extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Calculating the Dye-to-Protein Ratio for Sulfo-Cy7 Conjugates
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for determining the dye-to-protein ratio of Sulfo-Cy7 conjugated to proteins, a critical parameter for ensuring the quality and consistency of fluorescently labeled biologics used in research and drug development.
Introduction
Sulfo-Cy7 is a near-infrared (NIR) fluorescent dye commonly used for labeling proteins, antibodies, and other biomolecules.[1][2] Its excellent water solubility and high molar extinction coefficient make it a popular choice for in vivo imaging and other fluorescence-based assays.[1][2] The degree of labeling (DOL), or dye-to-protein ratio, represents the average number of dye molecules conjugated to a single protein molecule.[3][4] Optimizing and accurately determining the DOL is crucial, as under-labeling can result in a weak signal, while over-labeling can lead to fluorescence quenching and altered protein function.[3] This protocol outlines the spectrophotometric method for calculating the DOL of Sulfo-Cy7-protein conjugates.
Quantitative Data Summary
Accurate calculation of the dye-to-protein ratio relies on the specific spectrophotometric properties of both the dye and the protein. The key parameters for Sulfo-Cy7 are summarized in the table below.
| Parameter | Value | Reference |
| Maximum Absorbance (λmax) | 750 nm | [1][2][5][6][7] |
| Molar Extinction Coefficient (ε_dye) at λmax | 240,600 M⁻¹cm⁻¹ | [2][5][6][7] |
| Correction Factor (CF₂₈₀) at 280 nm | 0.04 | [2][5][6][7] |
Note: The molar extinction coefficient of the protein at 280 nm (ε_protein) is specific to the protein being labeled and can be calculated from its amino acid sequence.[8]
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for labeling a protein with Sulfo-Cy7 and subsequently determining the dye-to-protein ratio.
Caption: Workflow for Sulfo-Cy7 protein conjugation and DOL calculation.
Detailed Experimental Protocols
This section provides a step-by-step guide for labeling a protein with Sulfo-Cy7 NHS ester and calculating the dye-to-protein ratio.
Protocol 1: Protein Labeling with Sulfo-Cy7 NHS Ester
This protocol is adapted for labeling proteins with amine-reactive Sulfo-Cy7 N-hydroxysuccinimide (NHS) ester.
Materials:
-
Protein of interest (in an amine-free buffer such as PBS)
-
Sulfo-Cy7 NHS ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
1 M Sodium bicarbonate (NaHCO₃), pH 8.5
-
Purification column (e.g., gel filtration or dialysis cassette)
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is at a concentration between 2-10 mg/mL.[9][10]
-
The protein must be in a buffer free of primary amines (e.g., Tris or glycine) as these will compete with the labeling reaction.[9] If necessary, perform a buffer exchange into a suitable buffer like phosphate-buffered saline (PBS).
-
Adjust the pH of the protein solution to 8.0-8.5 using 1 M NaHCO₃.[9][11][12] This is the optimal pH range for the reaction of NHS esters with primary amines.[12]
-
-
Dye Preparation:
-
Immediately before use, dissolve the Sulfo-Cy7 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[10]
-
-
Conjugation Reaction:
-
Calculate the required volume of the Sulfo-Cy7 solution. The optimal molar ratio of dye to protein can vary, but a starting point of a 10-fold molar excess of dye is often recommended.[9]
-
Slowly add the calculated volume of the Sulfo-Cy7 solution to the protein solution while gently stirring.[10]
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light.[10][11]
-
-
Purification:
-
Following incubation, it is crucial to remove any unconjugated Sulfo-Cy7.[3] This is typically achieved using size-exclusion chromatography (gel filtration) or dialysis.[3][4]
-
Collect the fractions containing the labeled protein. The successful labeling will be visually apparent as a colored solution.
-
Protocol 2: Calculation of the Dye-to-Protein Ratio
This protocol uses the Beer-Lambert law to determine the concentrations of the protein and the conjugated dye from spectrophotometric measurements.[8]
Materials:
-
Purified Sulfo-Cy7-protein conjugate
-
Spectrophotometer
-
Cuvettes with a 1 cm pathlength
Procedure:
-
Spectrophotometric Measurement:
-
Calculations:
The following equations are used to determine the dye-to-protein ratio:
a. Calculate the concentration of the protein:
The absorbance at 280 nm is a combination of the absorbance from the protein and the dye. Therefore, the contribution of the dye to the A₂₈₀ reading must be subtracted using the correction factor (CF₂₈₀).[4][13]
Protein Concentration (M) = [A₂₈₀ - (A₇₅₀ * CF₂₈₀)] / ε_protein
-
A₂₈₀: Absorbance of the conjugate at 280 nm.
-
A₇₅₀: Absorbance of the conjugate at 750 nm.
-
CF₂₈₀: Correction factor for Sulfo-Cy7 at 280 nm (0.04).[2][5][6][7]
-
ε_protein: Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).
b. Calculate the concentration of the dye:
Dye Concentration (M) = A₇₅₀ / ε_dye
-
A₇₅₀: Absorbance of the conjugate at 750 nm.
-
ε_dye: Molar extinction coefficient of Sulfo-Cy7 at 750 nm (240,600 M⁻¹cm⁻¹).[2][5][6][7]
c. Calculate the Dye-to-Protein Ratio (Degree of Labeling):
Dye-to-Protein Ratio = Dye Concentration (M) / Protein Concentration (M)
-
Logical Diagram for Calculation
The following diagram outlines the logical steps involved in the calculation of the dye-to-protein ratio.
Caption: Logical flow for calculating the dye-to-protein ratio.
References
- 1. sulfo-Cyanine7 | AxisPharm [axispharm.com]
- 2. Sulfo-Cyanine 7 NHS ester (A270313) | Antibodies.com [antibodies.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. interchim.fr [interchim.fr]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. NHS ester protocol for labeling proteins [abberior.rocks]
- 12. interchim.fr [interchim.fr]
- 13. info.gbiosciences.com [info.gbiosciences.com]
Purification of Sulfo-Cy7 Labeled Proteins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent labeling of proteins with fluorescent dyes is a cornerstone technique in biological research and drug development, enabling the visualization, tracking, and quantification of proteins in a wide array of applications. Sulfo-Cy7, a near-infrared (NIR) cyanine (B1664457) dye, is frequently chosen for its excellent photostability, high extinction coefficient, and emission spectrum that minimizes background autofluorescence in biological samples.
Proper purification of the labeled protein is a critical step to remove unconjugated dye, which can otherwise lead to inaccurate quantification, high background signals, and potential artifacts in downstream applications. This document provides detailed protocols and application notes for the purification of Sulfo-Cy7 labeled proteins, focusing on common chromatography techniques.
Key Principles in Purifying Labeled Proteins
The addition of a Sulfo-Cy7 molecule can alter the physicochemical properties of a protein, including its size, charge, and hydrophobicity. These changes must be considered when selecting a purification strategy. For instance, the attachment of a fluorescent probe can significantly change the retention time of the protein-dye conjugate compared to the unlabeled protein in ion-exchange chromatography.[1][2] The location of the dye on the protein's surface can also have a strong effect on its chromatographic retention behavior.[1][2]
Part 1: Protein Labeling with Sulfo-Cy7 NHS Ester
This protocol outlines the general procedure for labeling a protein with an amine-reactive Sulfo-Cy7 N-hydroxysuccinimide (NHS) ester.
Experimental Workflow: Protein Labeling
Caption: Workflow for labeling proteins with Sulfo-Cy7 NHS ester.
Protocol 1: Sulfo-Cy7 Labeling of Proteins
Materials:
-
Protein of interest (2-10 mg/mL in an amine-free buffer)[3][4]
-
Amine-free buffer (e.g., 1X PBS, pH 8.5)
-
Sulfo-Cy7 NHS ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
1 M Sodium Bicarbonate (for pH adjustment)
-
Reaction tubes
-
Shaker/rotator
Procedure:
-
Protein Preparation:
-
Ensure the protein is in an amine-free buffer (e.g., PBS or sodium bicarbonate). Buffers containing primary amines like Tris or glycine (B1666218) will compete with the protein for the dye and must be removed, for example, by dialysis.[4]
-
The recommended protein concentration for optimal labeling is between 2-10 mg/mL.[3][4] Labeling efficiency can be significantly reduced at concentrations below 2 mg/mL.[4]
-
Adjust the pH of the protein solution to 8.5 ± 0.5 using 1 M sodium bicarbonate.[4]
-
-
Dye Preparation:
-
Bring the vial of Sulfo-Cy7 NHS ester to room temperature.
-
Prepare a 10 mM stock solution of the dye in anhydrous DMSO.[4]
-
-
Conjugation Reaction:
-
Calculate the required volume of the dye stock solution to achieve the desired dye-to-protein molar ratio. A common starting point is a 10:1 molar ratio.[4] This may need to be optimized for your specific protein.
-
Slowly add the calculated volume of the Sulfo-Cy7 NHS ester solution to the protein solution while gently vortexing.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light, with gentle shaking or rotation.[5]
-
Part 2: Purification of Labeled Proteins
The primary goal of the purification step is to separate the labeled protein from the unreacted, free Sulfo-Cy7 dye. The most common and effective method for this is size exclusion chromatography (SEC).[6] However, other chromatography techniques can also be employed, especially if further purification from other protein contaminants is required.
Method 1: Size Exclusion Chromatography (SEC)
SEC separates molecules based on their size.[7] The larger labeled protein will elute from the column faster than the smaller, unconjugated dye molecules.
Experimental Workflow: SEC Purification
Caption: Workflow for purification by size exclusion chromatography.
Protocol 2: Purification using SEC
Materials:
-
Size exclusion chromatography column (e.g., Sephadex G-25)
-
Elution buffer (e.g., PBS, pH 7.2-7.4)
-
Fraction collection tubes
Procedure:
-
Column Preparation: Equilibrate the SEC column with at least 3-5 column volumes of the elution buffer.
-
Sample Loading: Carefully load the entire labeling reaction mixture onto the top of the column.
-
Elution and Fraction Collection:
-
Begin elution with the elution buffer.
-
The labeled protein conjugate will travel faster through the column and will appear as the first colored band to elute.
-
The smaller, unconjugated Sulfo-Cy7 dye will elute later.
-
Collect fractions and visually identify the fractions containing the purified labeled protein.
-
Method 2: Ion Exchange Chromatography (IEC)
IEC separates proteins based on their net charge.[8][9] The charge of the Sulfo-Cy7 dye can alter the overall charge of the protein, potentially allowing for the separation of labeled and unlabeled protein, as well as protein isoforms with different numbers of attached dye molecules.[1]
Considerations for IEC:
-
The retention time of the labeled protein may differ significantly from the unlabeled protein.[1]
-
The position of the dye on the protein surface can influence its interaction with the IEC resin.[1]
-
IEC can be a powerful tool for obtaining a more homogeneously labeled protein population.
Protocol 3: Purification using IEC
Materials:
-
Anion or cation exchange column
-
Binding buffer (low ionic strength)
-
Elution buffer (high ionic strength, or a different pH)
-
Chromatography system (e.g., FPLC or HPLC)
Procedure:
-
Column Equilibration: Equilibrate the chosen IEC column with the binding buffer.
-
Sample Preparation: Exchange the buffer of the reaction mixture to the binding buffer using a desalting column or dialysis.
-
Sample Loading: Load the sample onto the column.
-
Washing: Wash the column with several column volumes of the binding buffer to remove any unbound molecules.
-
Elution: Elute the bound protein using a linear gradient of increasing ionic strength (e.g., 0-1 M NaCl in the binding buffer) or by changing the pH of the buffer.[10]
-
Fraction Collection and Analysis: Collect fractions and analyze them by spectrophotometry (to detect the dye) and SDS-PAGE (to verify protein presence and purity).
Other Purification Methods
-
Affinity Chromatography (AC): If the protein has an affinity tag (e.g., His-tag, GST-tag), AC can be used as a primary purification step either before or after labeling.[11][12] This is a highly specific method that can yield very pure protein.[11]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates proteins based on their surface hydrophobicity.[13][14] Since cyanine dyes can be hydrophobic, HIC may be a useful technique to separate labeled from unlabeled proteins or to remove protein aggregates that may have formed during labeling.[13][14][15]
Part 3: Quality Control of Labeled Proteins
After purification, it is essential to characterize the labeled protein to determine its concentration, the degree of labeling, and its purity.
Protocol 4: Characterization of Sulfo-Cy7 Labeled Protein
1. Spectrophotometric Analysis:
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and at the absorbance maximum of Sulfo-Cy7 (~750 nm).[5][16]
2. Calculation of Degree of Labeling (DOL):
The DOL is the average number of dye molecules per protein molecule.[5]
-
Protein Concentration (M) = [A₂₈₀ - (A₇₅₀ x CF)] / ε_protein
-
Dye Concentration (M) = A₇₅₀ / ε_dye
-
DOL = Dye Concentration / Protein Concentration [5]
Where:
-
A₂₈₀ and A₇₅₀ are the absorbances at 280 nm and ~750 nm.
-
CF is the correction factor for the absorbance of the dye at 280 nm (this is dye-specific, typically provided by the manufacturer).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye is the molar extinction coefficient of Sulfo-Cy7 at ~750 nm.
3. Purity Assessment:
-
SDS-PAGE: Run the purified labeled protein on an SDS-PAGE gel to assess its purity and compare its migration to the unlabeled protein. The gel can be visualized for total protein (e.g., with Coomassie stain) and for fluorescence (using an appropriate imaging system).
-
HPLC: High-performance liquid chromatography, particularly SEC-HPLC or RP-HPLC, can provide a more quantitative assessment of purity and detect the presence of aggregates or other impurities.[17][18][19]
Data Presentation
The following tables provide representative data for the purification of a hypothetical Sulfo-Cy7 labeled antibody (IgG, 150 kDa).
Table 1: Labeling and Purification Parameters
| Parameter | Value | Reference |
| Protein Concentration for Labeling | 5 mg/mL | [3][4] |
| Labeling Buffer | 1X PBS, pH 8.5 | [4] |
| Dye:Protein Molar Ratio | 10:1 | [4] |
| Purification Method | Size Exclusion Chromatography (Sephadex G-25) | [4] |
| Elution Buffer | 1X PBS, pH 7.4 |
Table 2: Purification Yield and Quality Control
| Step | Total Protein (mg) | Protein Recovery (%) | Purity by SEC-HPLC (%) | Degree of Labeling (DOL) |
| Before Purification | 5.0 | 100 | - | - |
| After SEC Purification | 4.3 | 86 | >98% | 4.2 |
Note: These values are illustrative. Actual recovery and DOL will vary depending on the specific protein and experimental conditions. A study purifying GFP using HIC followed by SEC resulted in >98% purity.[20] Another study comparing affinity and non-affinity purification processes reported final purities of 98% and 91-92% with recoveries of 53% and 57%, respectively.[21]
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Labeling Efficiency (Low DOL) | Protein concentration too low.[4] Reaction pH not optimal. Presence of primary amines in the buffer.[4] | Concentrate the protein to >2 mg/mL. Adjust pH to 8.5-9.5. Perform buffer exchange into an amine-free buffer. |
| Protein Precipitation During/After Labeling | Over-labeling leading to increased hydrophobicity.[15] High concentration of organic solvent (DMSO). | Reduce the dye-to-protein molar ratio.[15] Ensure the volume of DMSO is less than 10% of the total reaction volume. |
| High Background Signal in Downstream Assays | Incomplete removal of unconjugated dye. | Repeat the SEC purification step or use a column with a larger bed volume. |
| Loss of Protein Function | Labeling has occurred at a critical functional site (e.g., active site or binding interface). | Try a different labeling chemistry targeting other amino acid residues (e.g., maleimide (B117702) chemistry for cysteines). Reduce the dye-to-protein ratio. |
Visualization of Application
While Sulfo-Cy7 is not part of a biological signaling pathway, it is a tool used to visualize components of such pathways. The following diagram illustrates how a Sulfo-Cy7 labeled antibody can be used to track a cell surface receptor.
References
- 1. Changes in retention behavior of fluorescently labeled proteins during ion-exchange chromatography caused by different protein surface labeling positions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Changes in retention behavior of fluorescently labeled proteins during ion‐exchange chromatography caused by different protein surface labeling positions | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Size Exclusion Chromatography for Protein Purification | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Protein Purification By Ion Exchange Chromatography - ProteoGenix [proteogenix.science]
- 9. sinobiological.com [sinobiological.com]
- 10. goldbio.com [goldbio.com]
- 11. qb3.berkeley.edu [qb3.berkeley.edu]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Protein Purification by Hydrophobic Interaction Chromatography - ProteoGenix [proteogenix.science]
- 14. Hydrophobic Interaction Chromatography (HIC) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Comprehensive Overview of HPLC-Based Techniques for Protein Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 19. How to Test for Protein Purity Using SDS-PAGE or HPLC [synapse.patsnap.com]
- 20. Semi-Automated Hydrophobic Interaction Chromatography Column Scouting Used in the Two-Step Purification of Recombinant Green Fluorescent Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cytivalifesciences.com [cytivalifesciences.com]
Application Notes and Protocols for Sulfo-Cy7 Carboxylic Acid Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the principles and techniques for the bioconjugation of Sulfo-Cy7 carboxylic acid to proteins and other biomolecules. This document includes key spectral properties, detailed experimental protocols, and troubleshooting advice to ensure successful and reproducible conjugation for applications in research and drug development.
Introduction to Sulfo-Cy7 Carboxylic Acid
Sulfo-Cyanine7 (Sulfo-Cy7) is a water-soluble, near-infrared (NIR) fluorescent dye widely used for labeling biomolecules.[1][2] Its fluorescence emission in the 750-800 nm range allows for deep tissue penetration with minimal background autofluorescence, making it an ideal candidate for in vivo imaging, fluorescence microscopy, flow cytometry, and other bioanalytical assays.[2][3] The sulfonic acid groups on the cyanine (B1664457) dye backbone impart excellent water solubility, which is advantageous for labeling proteins and nucleic acids in aqueous environments.[2][4]
The carboxylic acid functional group on Sulfo-Cy7 is not inherently reactive towards biomolecules but can be readily activated to form a stable covalent bond with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins.[5][6] This is typically achieved through a two-step reaction involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (Sulfo-NHS).[7][8]
Quantitative Data Summary
For accurate and reproducible bioconjugation and subsequent quantitative analysis, it is crucial to be aware of the key spectral and physical properties of Sulfo-Cy7 and its derivatives. The following table summarizes these important parameters.
| Property | Sulfo-Cy7 Carboxylic Acid | Sulfo-Cy7 NHS Ester | Reference(s) |
| Maximum Excitation Wavelength (λex) | ~750 nm | ~750 nm | [2][9] |
| Maximum Emission Wavelength (λem) | ~773 nm | ~773 nm | [2][9] |
| Molar Extinction Coefficient (ε) at λex | ~199,000 M⁻¹cm⁻¹ | ~240,600 M⁻¹cm⁻¹ | [9][10] |
| Quantum Yield (Φ) | High (Improved in NIR range) | Not explicitly stated, but expected to be similar to the carboxylic acid form. | [1][5] |
| Correction Factor (CF280) for DOL Calculation | Not applicable | 0.04 | [9] |
| Solubility | Good in water, DMF, DMSO | Good in water, DMF, DMSO | [5][9] |
Experimental Protocols
This section provides detailed protocols for the activation of Sulfo-Cy7 carboxylic acid and its conjugation to a model protein, such as an IgG antibody.
Protocol 1: Two-Step EDC/Sulfo-NHS Activation of Sulfo-Cy7 Carboxylic Acid and Conjugation to a Protein
This two-step method is preferred as it allows for the activation of the dye first, followed by the removal of excess activating agents before adding the protein. This minimizes the risk of protein-protein cross-linking.[7]
Materials:
-
Sulfo-Cy7 carboxylic acid
-
Protein (e.g., IgG antibody) in an amine-free buffer (e.g., 0.1 M MES, 0.1 M PBS, pH 7.2-7.4)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0[7]
-
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Purification column (e.g., Sephadex G-25 size-exclusion column)
-
Reaction tubes
-
Spectrophotometer
Procedure:
Step 1: Preparation of Reagents
-
Protein Preparation: Ensure the protein solution is at a concentration of 2-10 mg/mL in an amine-free buffer like PBS.[3] If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange using a desalting column.
-
Sulfo-Cy7 Carboxylic Acid Stock Solution: Prepare a 10 mM stock solution of Sulfo-Cy7 carboxylic acid in anhydrous DMSO or DMF.
-
EDC and Sulfo-NHS Stock Solutions: Immediately before use, prepare 100 mM stock solutions of EDC and Sulfo-NHS in Activation Buffer (0.1 M MES, pH 6.0). EDC is moisture-sensitive and hydrolyzes in water, so fresh solutions are critical.[7][11]
Step 2: Activation of Sulfo-Cy7 Carboxylic Acid
-
In a reaction tube, add the desired volume of Sulfo-Cy7 carboxylic acid stock solution.
-
Add a 1.5 to 2-fold molar excess of EDC and Sulfo-NHS stock solutions to the dye solution.
-
Incubate the reaction mixture for 15-30 minutes at room temperature, protected from light.[7]
Step 3: Conjugation to the Protein
-
Add the activated Sulfo-Cy7 NHS-ester solution to the protein solution. A molar ratio of dye to protein between 5:1 and 20:1 is a good starting point for optimization.[12]
-
Adjust the pH of the reaction mixture to 8.0-8.5 using a suitable buffer (e.g., 1 M sodium bicarbonate) to facilitate the reaction with primary amines.[3]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle stirring or rotation and protected from light.[13]
Step 4: Quenching the Reaction
-
Add the quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.
-
Incubate for 30 minutes at room temperature.[7]
Step 5: Purification of the Conjugate
-
Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS).[3][13]
-
The first colored fraction to elute will contain the Sulfo-Cy7-protein conjugate.
Protocol 2: Calculation of the Degree of Labeling (DOL)
The DOL, which represents the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.
Procedure:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the maximum absorbance of Sulfo-Cy7 (~750 nm, A₇₅₀).
-
Calculate the molar concentration of the protein using the following formula:
Protein Concentration (M) = [A₂₈₀ - (A₇₅₀ × CF₂₈₀)] / ε_protein
Where:
-
A₂₈₀ is the absorbance of the conjugate at 280 nm.
-
A₇₅₀ is the absorbance of the conjugate at ~750 nm.
-
CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (for Sulfo-Cy7 NHS ester, CF₂₈₀ = 0.04).[9]
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε ≈ 210,000 M⁻¹cm⁻¹).
-
-
Calculate the molar concentration of the dye using the following formula:
Dye Concentration (M) = A₇₅₀ / ε_dye
Where:
-
A₇₅₀ is the absorbance of the conjugate at ~750 nm.
-
ε_dye is the molar extinction coefficient of Sulfo-Cy7 at ~750 nm (~240,600 M⁻¹cm⁻¹ for the NHS ester).[9]
-
-
Calculate the DOL:
DOL = Dye Concentration (M) / Protein Concentration (M)
Mandatory Visualizations
Diagram 1: EDC/Sulfo-NHS Activation and Amine Conjugation
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sulfo-Cyanine7 | AxisPharm [axispharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Proximity-Induced Site-Specific Antibody Conjugation [ouci.dntb.gov.ua]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Sulfo-Cyanine7 carboxylic acid | AxisPharm [axispharm.com]
- 7. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Sulfo-Cyanine 7 NHS ester (A270313) | Antibodies.com [antibodies.com]
- 10. Cyanine 7 carboxylic acid (A270186) | Antibodies.com [antibodies.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Sulfo-Cy7 Carboxylic Acid Labeling
Welcome to the technical support center for Sulfo-Cy7 carboxylic acid labeling. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and achieve optimal results in their labeling experiments.
Understanding the Chemistry: The Importance of Activation
A common point of confusion and a primary reason for low labeling efficiency is the direct use of Sulfo-Cy7 carboxylic acid with proteins or other amine-containing molecules. Sulfo-Cy7 carboxylic acid is not directly reactive with primary amines. The carboxylic acid group must first be "activated" to create a reactive intermediate that can then form a stable amide bond with an amine. The most common and effective method for this activation is a two-step process using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS).
This two-step approach is crucial for several reasons:
-
Efficiency: It significantly increases the efficiency of the conjugation reaction.[1]
-
Stability: The Sulfo-NHS ester intermediate is more stable in aqueous solutions than the initial O-acylisourea intermediate formed by EDC alone, allowing for better control over the reaction.[1][2]
-
Reduced Cross-linking: By performing the reaction in two distinct steps, you can activate the dye first, remove the excess activation reagents, and then introduce your protein. This prevents unwanted cross-linking of the target protein.
Frequently Asked Questions (FAQs)
Q1: Why is my labeling efficiency with Sulfo-Cy7 carboxylic acid consistently low?
A1: The most likely reason is that you are not activating the carboxylic acid group of the dye before introducing it to your protein. Sulfo-Cy7 carboxylic acid requires a two-step conjugation process involving EDC and Sulfo-NHS to become amine-reactive. Please refer to the detailed protocols below for the correct procedure.
Q2: What are the optimal pH conditions for the activation and labeling steps?
A2: The two steps of the reaction have different optimal pH ranges:
-
Activation Step (EDC/Sulfo-NHS): This reaction is most efficient in a slightly acidic environment, typically between pH 4.5 and 7.2. A common choice is a MES buffer at pH 6.0.[1][3][4]
-
Labeling Step (Reaction with amines): The reaction of the activated Sulfo-NHS ester with primary amines is most efficient at a slightly alkaline pH, typically between 7.2 and 8.5. A phosphate-buffered saline (PBS) at pH 7.2-7.5 is a common choice for this step.[1][4]
Q3: What buffers should I use for the labeling reaction?
A3: It is critical to use amine-free and carboxyl-free buffers during the activation step to avoid unwanted side reactions with EDC.
-
Recommended for Activation: MES buffer is a good choice as it lacks primary amines and carboxyl groups.[1][3]
-
Avoid for Activation: Buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate, citrate) will compete with the intended reaction and should be avoided. Phosphate buffers can also reduce the reactivity of EDC.[1][4]
-
Recommended for Labeling: PBS is a suitable buffer for the second step of the reaction where the activated dye is conjugated to the protein.
Q4: Can I perform the labeling in a single step by mixing all the components together?
A4: While a one-step reaction is possible, it is generally not recommended, especially if your protein also contains accessible carboxyl groups. A one-step process can lead to the EDC activating carboxyl groups on your protein, resulting in protein-protein cross-linking and aggregation. The two-step protocol provides greater control and minimizes these undesirable side reactions.
Q5: How can I determine the success and efficiency of my labeling reaction?
A5: The efficiency of the labeling is typically assessed by calculating the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule.[5][6][7] This is determined using UV-Vis spectrophotometry by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Sulfo-Cy7 (around 750 nm). An ideal DOL for antibodies is often between 2 and 10.[8][9]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or No Labeling | Incomplete activation of Sulfo-Cy7 carboxylic acid. | - Ensure you are using a two-step protocol with EDC and Sulfo-NHS.- Prepare fresh EDC and Sulfo-NHS solutions immediately before use, as EDC is moisture-sensitive and hydrolyzes in aqueous solutions.[10]- Optimize the molar ratio of EDC and Sulfo-NHS to the dye. A common starting point is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of Sulfo-NHS over the dye.[11] |
| Incorrect pH of reaction buffers. | - Use a buffer at pH 4.5-7.2 (e.g., MES buffer, pH 6.0) for the activation step.[1][3]- Adjust the pH to 7.2-8.5 (e.g., with PBS) for the labeling step.[1] | |
| Presence of interfering substances in the protein sample. | - Ensure your protein solution is free of primary amine-containing buffers (e.g., Tris, glycine) and other nucleophiles that can compete with the labeling reaction.[4]- Buffer exchange your protein into an appropriate buffer (e.g., PBS) before labeling. | |
| Protein Precipitation | Protein aggregation due to changes in pH or addition of reagents. | - Ensure your protein is soluble and stable in the chosen reaction buffers.- Perform a buffer exchange to ensure compatibility.- Consider reducing the concentration of EDC if you observe precipitation with a large excess.[11] |
| Over-labeling of the protein. | - Over-labeling can alter the protein's isoelectric point and lead to precipitation.[6]- Reduce the molar ratio of activated dye to protein in the labeling reaction. | |
| Low Fluorescence Signal | Fluorescence quenching due to over-labeling. | - A high degree of labeling can lead to self-quenching of the fluorophores.[8][9]- Optimize the dye-to-protein ratio to achieve a lower DOL. For many applications, a DOL of 2-4 is optimal. |
| Inefficient removal of unreacted dye. | - Unbound dye can interfere with fluorescence measurements and downstream applications.- Purify the labeled protein thoroughly using size exclusion chromatography (e.g., a desalting column) or dialysis.[5][6] |
Experimental Protocols
Protocol 1: Activation of Sulfo-Cy7 Carboxylic Acid
This protocol describes the activation of the carboxylic acid group of Sulfo-Cy7 using EDC and Sulfo-NHS to form a more stable, amine-reactive Sulfo-NHS ester.
Materials:
-
Sulfo-Cy7 carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Prepare Dye Solution: Dissolve Sulfo-Cy7 carboxylic acid in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
-
Prepare Activation Reagents: Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer.
-
Activation Reaction:
-
In a microcentrifuge tube, combine the Sulfo-Cy7 carboxylic acid solution with the Activation Buffer.
-
Add a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of Sulfo-NHS relative to the amount of Sulfo-Cy7 carboxylic acid.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
-
Protocol 2: Labeling of Proteins with Activated Sulfo-Cy7
This protocol describes the conjugation of the activated Sulfo-Cy7 NHS ester to the primary amines of a protein.
Materials:
-
Activated Sulfo-Cy7 NHS ester (from Protocol 1)
-
Protein to be labeled (in an amine-free buffer like PBS)
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
-
Desalting column for purification
Procedure:
-
Protein Preparation: Ensure your protein is in the Coupling Buffer at a suitable concentration (typically 1-10 mg/mL). The buffer should be free of any primary amines.
-
Labeling Reaction:
-
Add the activated Sulfo-Cy7 NHS ester solution to the protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of a 10- to 20-fold molar excess of the dye is common.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching (Optional but Recommended): Add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 30 minutes to stop the reaction and quench any unreacted dye.
-
Purification: Remove the unreacted dye and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).
-
Characterization: Determine the protein concentration and the Degree of Labeling (DOL) of the final conjugate using UV-Vis spectrophotometry.
Quantitative Data Summary
Optimizing the molar ratios of the reagents is crucial for achieving the desired Degree of Labeling (DOL). The following table provides suggested starting ranges for these ratios. It is important to note that the optimal ratios may vary depending on the specific protein and reaction conditions.
| Parameter | Suggested Starting Range | Notes |
| EDC : Sulfo-Cy7 Carboxylic Acid (molar ratio) | 2:1 to 10:1 | Higher ratios can increase activation efficiency but may also lead to side reactions if not properly controlled. |
| Sulfo-NHS : Sulfo-Cy7 Carboxylic Acid (molar ratio) | 2:1 to 5:1 | Sulfo-NHS stabilizes the active intermediate, improving the overall yield of the amine-reactive ester. |
| Activated Dye : Protein (molar ratio) | 5:1 to 20:1 | This ratio has a direct impact on the DOL. Higher ratios lead to a higher DOL, but also increase the risk of over-labeling and protein precipitation. |
| Optimal Degree of Labeling (DOL) for Antibodies | 2 - 10 | A DOL in this range generally provides a good balance between signal intensity and maintaining the biological activity of the antibody.[8][9] |
Visualizing the Process
To better understand the experimental workflow and the underlying chemical reactions, the following diagrams are provided.
Caption: Workflow for the two-step labeling of proteins with Sulfo-Cy7 carboxylic acid.
Caption: Chemical reaction pathway for EDC/Sulfo-NHS mediated labeling.
References
- 1. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. support.nanotempertech.com [support.nanotempertech.com]
- 8. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 9. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Photobleaching of Sulfo-Cy7 in Microscopy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenge of Sulfo-Cy7 photobleaching during microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is Sulfo-Cy7 susceptible to it?
A: Photobleaching is the irreversible photochemical destruction of a fluorophore, rendering it unable to fluoresce.[1] This process is induced by the light used for excitation. When a Sulfo-Cy7 molecule absorbs a photon, it enters a high-energy excited singlet state. From this state, it can return to the ground state by emitting a fluorescent photon. However, it can also transition to a long-lived, highly reactive triplet state.[1][2][3] In this triplet state, the fluorophore is highly susceptible to reactions with surrounding molecules, particularly molecular oxygen, leading to its permanent degradation.[1][3] As a cyanine (B1664457) dye, Sulfo-Cy7 is prone to this process, especially under intense or prolonged illumination.[1]
Q2: How can I minimize Sulfo-Cy7 photobleaching by optimizing my imaging parameters?
A: Optimizing your microscope settings is the first and most critical step to minimize photobleaching. The general principle is to deliver only as many photons as are necessary to obtain a satisfactory signal-to-noise ratio.
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Reduce Laser Power: Use the lowest laser power possible that still provides a clear signal.[1][4] Higher laser power directly increases the rate of fluorophore excitation and subsequent photobleaching.[1]
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Minimize Exposure Time: Use the shortest camera exposure time that allows for the capture of a distinct image.[1][5] This reduces the total time the fluorophore is exposed to the excitation light.
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Use Neutral Density (ND) Filters: ND filters reduce the intensity of the excitation light without changing its spectral properties, offering a simple way to decrease photobleaching.[4][6]
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Avoid Unnecessary Exposure: When locating your region of interest, use transmitted light or a lower magnification. Only expose the specific area of interest to fluorescence excitation during the final image acquisition.[6][7]
Q3: What are antifade reagents and how do they protect Sulfo-Cy7?
A: Antifade reagents are chemical compounds added to the mounting medium to protect fluorophores from photobleaching.[1] They function through two primary mechanisms:
-
Oxygen Scavengers: These molecules, such as glucose oxidase and catalase systems, remove molecular oxygen from the sample's environment. This minimizes the chance of oxygen reacting with and destroying the fluorophore in its excited triplet state.[1]
-
Triplet State Quenchers: Compounds like n-propyl gallate or Trolox can directly interact with the excited triplet state of the fluorophore, returning it to the ground state before it has a chance to react with oxygen or undergo other destructive chemical reactions.[1]
Q4: Are there specific antifade reagents that are incompatible with cyanine dyes like Sulfo-Cy7?
A: Yes, some caution is advised. For instance, p-Phenylenediamine (PPD), while a very effective antifade agent, has been reported to react with some cyanine dyes, potentially cleaving the molecule and reducing fluorescence.[8] For Sulfo-Cy7, it is generally safer to use antifade reagents like n-propyl gallate or commercial formulations specifically tested for compatibility with cyanine dyes.
Troubleshooting Guides
Problem: My Sulfo-Cy7 signal is fading rapidly during Z-stack or time-lapse acquisition.
This is a classic sign of significant photobleaching. Follow this workflow to diagnose and mitigate the issue.
Caption: Troubleshooting workflow for rapid Sulfo-Cy7 signal fading.
Data Presentation
While precise photobleaching rates are highly dependent on specific experimental conditions (e.g., laser power density, buffer composition, temperature), the following table summarizes the key spectral properties of Sulfo-Cy7 and provides a qualitative comparison of its photostability.
Table 1: Sulfo-Cy7 Properties and Photostability
| Property | Value / Characteristic |
| Excitation Maximum | ~750 nm |
| Emission Maximum | ~773 nm |
| Molar Extinction Coeff. | >240,000 cm⁻¹M⁻¹ |
| Solubility | High in aqueous solutions |
| Relative Photostability | Generally considered more photostable than earlier cyanine dyes like Cy7, especially in aqueous media due to reduced aggregation.[] However, it will still bleach under continuous, high-intensity illumination.[10] |
Experimental Protocols
Protocol 1: Preparation of n-Propyl Gallate Antifade Mounting Medium
This protocol provides a recipe for a commonly used, lab-made antifade mounting medium effective for preserving the fluorescence of many dyes, including Sulfo-Cy7.
Materials:
-
n-propyl gallate (Sigma-Aldrich P3130 or equivalent)
-
Glycerol (B35011) (ACS grade, 99-100% purity)
-
10X Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Deionized water
-
50 mL conical tube
Procedure:
-
Prepare a 20% (w/v) n-propyl gallate stock solution: Dissolve 2 g of n-propyl gallate in 10 mL of DMSO or DMF. This stock should be stored at -20°C. Note: n-propyl gallate does not dissolve well in aqueous solutions.[11][12][13]
-
Prepare the glycerol/PBS mixture: In a 50 mL conical tube, thoroughly mix 1 part of 10X PBS with 9 parts of glycerol (e.g., 5 mL of 10X PBS and 45 mL of glycerol).[11][12]
-
Combine to create the final mounting medium: Slowly add the 20% n-propyl gallate stock solution to the glycerol/PBS mixture to a final concentration of 0.1% to 2% (w/v). For example, add 0.25 mL of the 20% stock to the 50 mL glycerol/PBS mixture for a final concentration of 0.1%. Mix thoroughly by vortexing.
-
pH Adjustment (Optional but Recommended): Adjust the pH of the final solution to ~8.0-9.0 using sodium bicarbonate or sodium hydroxide, as n-propyl gallate is more effective at a slightly alkaline pH.[1]
-
Storage: Store the final mounting medium in small aliquots at -20°C, protected from light.[1][11]
Protocol 2: Quantifying the Photobleaching Rate of Sulfo-Cy7
This protocol outlines a method to measure and compare the photobleaching rate of Sulfo-Cy7 under your specific experimental conditions, which is useful for evaluating the effectiveness of different mitigation strategies.
Caption: Experimental workflow for quantifying photobleaching rate.
Procedure:
-
Sample Preparation: Prepare your Sulfo-Cy7 labeled slides as you would for your experiment. To compare conditions, prepare identical samples mounted with and without an antifade reagent.
-
Image Acquisition:
-
Locate a representative region of interest (ROI) on your sample.
-
Set the imaging parameters (laser power, exposure time, gain, etc.) that you intend to use for your experiment. These must remain constant throughout the measurement. [1]
-
Acquire a time-lapse series of images of the same ROI. The time interval should be consistent (e.g., one image every 5 seconds).
-
Continue acquiring images until the fluorescence signal has diminished to near background levels.[1]
-
-
Data Analysis (using software like ImageJ/Fiji):
-
Open the image sequence.
-
Define an ROI within your fluorescently labeled structure.
-
Measure the mean fluorescence intensity within the ROI for each frame in the time series.[1]
-
Measure the mean intensity of a background region for each frame and subtract this value from your ROI intensity.
-
Normalize the background-corrected intensity values by dividing each point by the intensity of the first frame (time zero).[1]
-
Plot the normalized intensity as a function of time. The resulting curve represents the photobleaching decay.
-
The rate of photobleaching can be quantified by fitting the curve to an exponential decay function. The half-life (t₁/₂) is the time it takes for the fluorescence intensity to decrease to 50% of its initial value, providing a quantitative measure of photostability under those conditions.[1]
-
Signaling Pathways and Logical Relationships
The process of photobleaching can be understood through the lens of a Jablonski diagram, which illustrates the electronic state transitions of a fluorophore.
References
- 1. benchchem.com [benchchem.com]
- 2. Bleaching Effects | Scientific Volume Imaging [svi.nl]
- 3. Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 5. azolifesciences.com [azolifesciences.com]
- 6. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 7. biocompare.com [biocompare.com]
- 8. bidc.ucsf.edu [bidc.ucsf.edu]
- 10. researchgate.net [researchgate.net]
- 11. Fluorochromes, imaging chambers and mounting media recommendations for Leica SP8 – Microscopy and Imaging Center [microscopy.tamu.edu]
- 12. Anti-Fade Mounting Medium - Jackson ImmunoResearch [jacksonimmuno.com]
- 13. researchgate.net [researchgate.net]
High background fluorescence with Sulfo-Cy7
This technical support center provides troubleshooting guides and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering high background fluorescence with Sulfo-Cy7.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and provides targeted solutions to reduce background and enhance the signal-to-noise ratio in your experiments.
Q1: What are the primary causes of high background fluorescence when using Sulfo-Cy7?
High background fluorescence with Sulfo-Cy7 can originate from several sources, complicating data interpretation. The most common causes include:
-
Tissue Autofluorescence : Endogenous molecules in biological samples, like collagen and elastin, can fluoresce, although this is generally lower in the near-infrared (NIR) spectrum used for Cy7.[1]
-
Unbound Fluorophore : Incomplete removal of unconjugated Sulfo-Cy7 or unbound Sulfo-Cy7 conjugates during washing steps results in a diffuse background signal.[1]
-
Non-Specific Binding : The fluorescent probe can bind to unintended targets. This can be driven by hydrophobic or charge-based interactions, or binding to Fc receptors on cells like macrophages.[1][2]
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Antibody Concentration : Using too high a concentration of the labeled antibody is a frequent cause of high background.[3][4][5]
-
Suboptimal Blocking : Insufficient or ineffective blocking of non-specific binding sites on the sample or substrate can lead to increased background.[6][7]
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Dye Aggregation : Cyanine dyes like Cy7 can form aggregates, especially at high concentrations in aqueous solutions, which can lead to altered fluorescence properties and non-specific binding.[8][9] The sulfonation in Sulfo-Cy7 improves water solubility, which helps mitigate this but does not eliminate the possibility.[]
-
Diet-Induced Autofluorescence : In preclinical animal imaging, standard chlorophyll-containing rodent chow can cause significant autofluorescence in the gastrointestinal tract.[1]
-
Contaminated Reagents : Buffers or other solutions contaminated with bacteria or other fluorescent particles can contribute to background noise.[6]
Q2: My signal is weak, and the background is high. How can I improve my signal-to-noise ratio?
Optimizing the signal-to-noise ratio involves both enhancing the specific signal and reducing the background. Here are key strategies:
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Optimize Antibody Concentration : This is a critical first step. A titration experiment should be performed to determine the antibody concentration that provides the best signal-to-noise ratio.[3][11] Starting concentrations for conjugated antibodies typically range from 0.1 µg/mL to 10 µg/mL.[1]
-
Improve Washing Steps : Increase the number and duration of wash steps to more effectively remove unbound antibodies.[7][12] Including a mild detergent like Tween-20 in the wash buffer can also help reduce non-specific binding.[1][5]
-
Enhance Blocking : Ensure you are using an appropriate blocking agent. For tissues with cells expressing Fc receptors (e.g., spleen, lymph nodes), adding an Fc receptor blocking reagent is recommended.[1] If using anti-goat or anti-bovine secondary antibodies, avoid blocking buffers containing goat serum or BSA, respectively.[3]
-
Check Conjugation Efficiency : An under-labeled antibody will produce a weak signal. Ensure your conjugation protocol is optimal. The recommended molar ratio of Sulfo-Cy7 dye to protein is typically around 10:1.[13] Protein concentration during labeling should ideally be 2-10 mg/mL.[13][14]
-
For In Vivo Imaging, Change the Diet : Switching rodents to a purified, chlorophyll-free diet for at least a week before imaging can reduce gut autofluorescence by more than two orders of magnitude.[1][15][16]
Q3: I am performing antibody conjugation with a Sulfo-Cy7 NHS ester kit and getting poor labeling efficiency. What could be wrong?
Low labeling efficiency is often traced back to issues with the reaction conditions or the protein sample itself.
-
Incorrect Buffer pH : The reaction of an NHS ester with primary amines (lysine residues and the N-terminus) is highly pH-dependent. The optimal pH range is 7.2-8.5.[17][18] A pH below 7.2 will result in protonated amines that react poorly.
-
Presence of Competing Amines : Buffers containing primary amines, such as Tris or glycine (B1666218), are incompatible with NHS ester reactions as they compete with the target protein.[14][17] Ensure your protein is in an amine-free buffer like PBS or bicarbonate.
-
Low Protein Concentration : The protein concentration should be sufficiently high to favor the reaction with the dye over hydrolysis. A concentration of at least 2 mg/mL is recommended for efficient labeling.[14][17]
-
Hydrolysis of NHS Ester : NHS esters can hydrolyze in aqueous solutions. To minimize this, prepare the dye solution immediately before use and consider performing the reaction at 4°C for a longer duration (e.g., overnight) instead of at room temperature.[17]
Quantitative Data Summary
This section provides key quantitative parameters for Sulfo-Cy7 and recommended starting conditions for experiments.
Table 1: Photophysical Properties of Sulfo-Cy7
| Parameter | Value | Reference |
| Excitation Maximum (λex) | ~750 nm | [19] |
| Emission Maximum (λem) | ~773 nm | [19] |
| Stokes Shift | ~23 nm | [19] |
| Key Features | High Quantum Yield, Enhanced Water Solubility | [19][20] |
Table 2: Recommended Starting Parameters for Sulfo-Cy7 Applications
| Application | Parameter | Recommended Range | Reference |
| Antibody Conjugation | Protein Concentration | 2 - 10 mg/mL | [13][14] |
| Buffer pH | 8.0 - 9.0 | [14][21] | |
| Dye:Protein Molar Ratio | 10:1 to 15:1 | [13] | |
| Immunofluorescence | Antibody Concentration | 0.1 - 10 µg/mL (Titration required) | [1] |
| Blocking Time | 1 hour | [22] | |
| Western Blotting | Secondary Antibody Dilution | 1:1000 - 1:20,000 (Titration required) | [3] |
Detailed Experimental Protocols
Protocol 1: Sulfo-Cy7 NHS Ester Antibody Conjugation
This protocol describes a general procedure for labeling an antibody with a Sulfo-Cy7 NHS ester.
-
Antibody Preparation :
-
Dye Preparation :
-
Allow the vial of Sulfo-Cy7 NHS ester to warm to room temperature before opening.
-
Prepare a stock solution of the dye (e.g., 10 mg/mL or 10 mM) in anhydrous DMSO immediately before use.[13]
-
-
Labeling Reaction :
-
Calculate the required volume of the dye solution to achieve a molar excess of approximately 10:1 (dye:antibody).[13]
-
Slowly add the calculated volume of the dye stock solution to the antibody solution while gently vortexing.[14]
-
Incubate the reaction for 60 minutes at room temperature, protected from light.[14] Alternatively, the reaction can be performed overnight at 4°C.[17]
-
-
Purification of the Conjugate :
-
Characterization (Optional but Recommended) :
-
Measure the absorbance of the conjugate at 280 nm (for protein) and ~750 nm (for Sulfo-Cy7).
-
Calculate the Degree of Labeling (DOL) to determine the average number of dye molecules per antibody. An optimal DOL is typically between 2 and 5.
-
Protocol 2: Determining Optimal Antibody Concentration (Titration)
This protocol outlines a method to find the best concentration of your Sulfo-Cy7 conjugated antibody for staining.
-
Prepare a Dilution Series :
-
Prepare a series of dilutions of your Sulfo-Cy7 conjugated antibody in blocking buffer. A typical starting range is 0.1 µg/mL to 10 µg/mL (e.g., 0.1, 0.5, 1, 2, 5, 10 µg/mL).[1]
-
-
Sample Preparation :
-
Prepare identical samples (e.g., cells seeded on coverslips or tissue sections) for each antibody concentration to be tested.[1]
-
-
Blocking :
-
Block all samples using your standard protocol to minimize non-specific binding.[1]
-
-
Antibody Incubation :
-
Incubate each sample with a different concentration from your dilution series for a consistent time and temperature (e.g., 1 hour at room temperature).[1]
-
-
Include Controls :
-
No Primary Antibody Control : A sample that undergoes the entire staining process without the addition of the Sulfo-Cy7 antibody. This helps assess autofluorescence.[1]
-
Isotype Control : A sample incubated with a non-specific antibody of the same isotype and at the same highest concentration as your test antibody. This helps determine non-specific binding of the antibody itself.[1]
-
-
Washing and Mounting :
-
Wash all samples identically using your standard protocol.[1]
-
Mount the samples using an antifade mounting medium.
-
-
Imaging and Analysis :
-
Image all samples using the exact same acquisition settings (e.g., laser power, exposure time, gain).
-
Compare the specific signal intensity versus the background fluorescence for each concentration to determine the optimal dilution that provides the highest signal-to-noise ratio.
-
Mandatory Visualizations
The following diagrams illustrate key workflows for troubleshooting and experimental procedures.
Caption: Troubleshooting workflow for high background fluorescence.
Caption: Experimental workflow for Sulfo-Cy7 antibody conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. Dye-mediated Binding | McGovern Medical School [med.uth.edu]
- 3. biotium.com [biotium.com]
- 4. m.youtube.com [m.youtube.com]
- 5. sinobiological.com [sinobiological.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. azurebiosystems.com [azurebiosystems.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Minimizing near-infrared autofluorescence in preclinical imaging with diet and wavelength selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. interchim.fr [interchim.fr]
- 19. sulfo-Cyanine7 | AxisPharm [axispharm.com]
- 20. lumiprobe.com [lumiprobe.com]
- 21. docs.aatbio.com [docs.aatbio.com]
- 22. researchgate.net [researchgate.net]
- 23. interchim.fr [interchim.fr]
Optimizing pH for Sulfo-Cy7 Carboxylic Acid Labeling: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on optimizing pH for labeling biomolecules using Sulfo-Cy7 carboxylic acid. Find answers to frequently asked questions, troubleshoot common issues, and follow detailed experimental protocols for successful conjugation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling proteins with Sulfo-Cy7?
The optimal pH for labeling proteins using Sulfo-Cy7 depends on the chemical strategy employed. Sulfo-Cy7 in its carboxylic acid form is not directly reactive with primary amines on proteins.[1][2][3] It must first be "activated" into a more reactive form, typically an N-hydroxysuccinimide (NHS) ester. This process involves two distinct steps, each with its own optimal pH:
-
Activation Step: The carboxylic acid group of Sulfo-Cy7 is activated using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC or EDAC), often in the presence of N-hydroxysulfosuccinimide (Sulfo-NHS). This reaction is most efficient at a slightly acidic pH of 4.7-6.0 .[4]
-
Conjugation Step: The resulting Sulfo-Cy7 NHS-ester is then reacted with the primary amine groups (e.g., lysine (B10760008) residues) on the target protein. This reaction is highly pH-dependent and is optimal in the slightly alkaline range of pH 8.3-8.5 .[1][5][6][7]
Q2: Why is a pH of 8.3-8.5 recommended for the conjugation step?
A pH range of 8.3-8.5 represents a critical balance between two competing reactions:
-
Amine Reactivity: For the labeling reaction to occur, the primary amine groups on the protein must be deprotonated (in the -NH2 form) to act as effective nucleophiles. At lower pH values, these groups are protonated (-NH3+), rendering them unreactive.[8][9]
-
NHS-ester Hydrolysis: NHS-esters are susceptible to hydrolysis (reaction with water), which inactivates the dye and prevents it from labeling the protein. The rate of this hydrolysis increases significantly at higher pH values.[8][9]
The pH range of 8.3-8.5 maximizes the availability of reactive deprotonated amines while minimizing the rate of NHS-ester hydrolysis, thus ensuring the highest possible labeling efficiency.[5][8]
Q3: Which buffers should I use for the labeling reaction?
Choosing the right buffer is critical for a successful conjugation. The buffer must not contain primary amines, which would compete with the target protein for reaction with the activated dye.
| Reaction Step | Recommended Buffers | Incompatible Buffers |
| Activation | MES (2-(N-morpholino)ethanesulfonic acid) Buffer (pH 4.7-6.0) | Amine-containing buffers (e.g., Tris, Glycine), Phosphate buffers (can reduce EDC efficiency) |
| Conjugation | 0.1 M Sodium Bicarbonate (pH 8.3-8.5)[5][6], 0.1 M Phosphate Buffer (pH 8.3-8.5)[5][6], Borate Buffer[9], HEPES Buffer[9] | Buffers containing primary amines such as Tris or glycine (B1666218) must be avoided as they will quench the reaction.[9][10][11] |
Q4: Can I perform the labeling reaction at a lower pH, such as pH 7.4?
While some labeling can occur at physiological pH (7.2-7.4), it is generally less efficient.[9] The concentration of deprotonated, reactive amines is lower at pH 7.4 compared to pH 8.3, leading to a slower reaction rate. If your protein is unstable at higher pH, you may perform the reaction at a lower pH, but you might need to increase the reaction time or the concentration of the dye to achieve the desired degree of labeling.
Experimental Protocols & Methodologies
Two-Step Protocol for Labeling Proteins with Sulfo-Cy7 Carboxylic Acid
This protocol first activates the dye's carboxylic acid group with EDC and Sulfo-NHS and then conjugates the activated dye to the target protein.
Materials:
-
Sulfo-Cy7 carboxylic acid
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: MES Buffer (pH 4.7-6.0)
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate (pH 8.5)[10][11]
-
Protein to be labeled (in an amine-free buffer)
-
Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5[4]
Workflow Diagram:
Caption: Experimental workflow for the two-step Sulfo-Cy7 labeling protocol.
Procedure:
-
Protein Preparation: Ensure your protein is in an amine-free buffer (like PBS). The recommended protein concentration is between 2-10 mg/mL for optimal labeling efficiency.[10][11] Adjust the pH of the protein solution to 8.5 using 1 M sodium bicarbonate if necessary.[10][11]
-
Dye Activation: Immediately before use, prepare a solution of Sulfo-Cy7 carboxylic acid, EDC, and Sulfo-NHS in Activation Buffer (pH 4.7-6.0). A common starting point is a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS over the dye.[12] Incubate this mixture for 15 minutes at room temperature.
-
Conjugation: Add the activated Sulfo-Cy7 solution to your protein solution. A typical starting molar excess of dye to protein is 10-15 fold.[12] Incubate the reaction for 1-2 hours at room temperature, protected from light.[12]
-
Quenching (Optional): To stop the reaction, you can add a quenching buffer containing a primary amine, such as Tris or hydroxylamine.[4]
-
Purification: Remove unreacted dye and byproducts by running the reaction mixture through a desalting or gel filtration column (e.g., Sephadex G-25) pre-equilibrated with your desired storage buffer (e.g., PBS pH 7.4).[10][11]
Troubleshooting Guide
Q: My labeling efficiency is low. What could be the cause?
Low labeling efficiency is a common issue that can often be traced back to pH and buffer conditions.
Caption: Decision tree for troubleshooting low labeling efficiency.
Possible Causes & Solutions:
-
Incorrect Conjugation pH: Verify that the reaction buffer pH is within the optimal 8.3-8.5 range.[5][6][7] A pH that is too low results in protonated, unreactive amines, while a pH that is too high rapidly hydrolyzes the activated dye.[8][9]
-
Incompatible Buffer: The presence of primary amines (Tris, glycine) in your protein solution will quench the reaction.[9][10][11] Perform a buffer exchange into a compatible buffer like PBS or sodium bicarbonate before labeling.
-
Inactive Reagents: EDC is moisture-sensitive and can lose activity over time.[4] Use fresh, high-quality EDC and Sulfo-NHS for the activation step.
-
Low Protein Concentration: The rate of dye hydrolysis is a more significant competitor in dilute protein solutions. If possible, concentrate your protein to >2 mg/mL.[10][11]
Q: My protein precipitated after adding the dye. Why?
Protein precipitation can occur due to excessive labeling or crosslinking.
-
Reduce Reagent Concentrations: Lower the molar excess of the activated dye relative to the protein. You can also try reducing the concentration of EDC used in the activation step.[4]
-
Hydrophobicity: Although Sulfo-Cy7 is water-soluble, conjugating many dye molecules to a protein can increase the overall hydrophobicity of the conjugate, potentially leading to aggregation.[12] Ensure you are using a sulfonated cyanine (B1664457) dye to maximize water solubility.[]
Chemical Reaction Pathway
The labeling process is a two-step reaction that covalently links the Sulfo-Cy7 dye to a primary amine on a biomolecule via a stable amide bond.
Caption: Chemical pathway for EDC/Sulfo-NHS mediated carboxyl group labeling.
References
- 1. interchim.fr [interchim.fr]
- 2. medchemexpress.com [medchemexpress.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. benchchem.com [benchchem.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. interchim.fr [interchim.fr]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Purification of Sulfo-Cy7 Labeled Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing unconjugated Sulfo-Cy7 dye from protein and antibody conjugates. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the successful purification of your labeled biomolecules.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unconjugated Sulfo-Cy7 dye?
A1: The removal of free, unconjugated Sulfo-Cy7 dye is a critical step for several reasons. Firstly, excess dye can lead to inaccurate quantification of the degree of labeling (DOL), which is the molar ratio of dye to protein. Secondly, unbound dye can cause high background fluorescence in imaging applications, reducing the signal-to-noise ratio and potentially leading to false-positive results. For in vivo studies, the presence of free dye can alter the pharmacokinetic profile of the conjugate, leading to misinterpretation of biodistribution data.
Q2: What are the most common methods for removing unconjugated Sulfo-Cy7 dye?
A2: The primary methods for purifying Sulfo-Cy7 labeled conjugates are based on size-exclusion principles. These include gel filtration chromatography (also known as size exclusion chromatography or desalting), dialysis, and to a lesser extent, other chromatographic techniques like affinity or ion-exchange chromatography.
Q3: Which purification method is most suitable for my Sulfo-Cy7 conjugate?
A3: The choice of purification method depends on factors such as sample volume, protein concentration, and the required purity. Gel filtration using spin columns is often recommended for its speed and efficiency with small sample volumes.[1] Dialysis is a gentler method suitable for larger volumes but is significantly more time-consuming.[1][2] Affinity chromatography can be used if a suitable resin is available for the specific protein or antibody being purified.
Q4: How can I determine if all the unconjugated dye has been removed?
A4: The successful removal of free dye can be confirmed by techniques such as SDS-PAGE followed by fluorescence scanning, or by spectrophotometric analysis.[3][4] On an SDS-PAGE gel, any remaining free dye will migrate at the dye front, separate from the fluorescently labeled protein band. Spectrophotometric analysis of the purified conjugate should show a distinct protein absorbance peak at 280 nm and a dye absorbance peak around 750 nm, with a stable dye-to-protein ratio in subsequent elution fractions.
Q5: What is the optimal dye-to-protein ratio for Sulfo-Cy7 labeling?
A5: The optimal dye-to-protein ratio, or degree of labeling (DOL), typically falls between 2 and 10 for most antibodies.[5] A higher DOL can lead to signal quenching and may affect the biological activity and clearance of the antibody.[3][4] It is recommended to empirically determine the optimal DOL for each specific antibody and application.
Comparison of Purification Methods
The following table provides a comparative overview of the most common methods for removing unconjugated Sulfo-Cy7 dye.
| Feature | Gel Filtration (Spin Column) | Dialysis | Affinity Chromatography |
| Principle | Size-based separation | Size-based separation via a semi-permeable membrane | Specific binding interaction between the protein and a ligand |
| Processing Time | Fast (minutes)[1][2] | Slow (hours to days)[1][2] | Moderate (hours) |
| Sample Volume | Small to medium (µL to mL) | Small to large (mL to L) | Small to large (mL to L) |
| Protein Recovery | High (>90%) | High (>90%), but potential for sample loss during handling | Variable, depends on binding and elution efficiency |
| Dye Removal Efficiency | High | High, dependent on buffer exchange frequency and volume | High for unbound dye, but may not remove nonspecifically bound dye |
| Pros | Rapid, high recovery, easy to use | Gentle, suitable for large volumes, low cost | High specificity, can result in very pure conjugate |
| Cons | Potential for sample dilution, column capacity limitations | Time-consuming, potential for sample dilution | Requires a specific affinity resin, elution conditions may affect protein stability |
Troubleshooting Guide
This guide addresses common issues encountered during the purification of Sulfo-Cy7 labeled conjugates.
| Issue | Potential Cause | Recommended Solution |
| Low protein recovery after purification | - Protein precipitation or aggregation. - Nonspecific binding to the purification matrix. - Inappropriate choice of purification method for the sample volume. | - Optimize buffer conditions (pH, ionic strength) to maintain protein solubility. - For chromatography, pre-treat the column with a blocking agent like BSA. - Ensure the chosen method is suitable for your sample volume to minimize handling losses. |
| High background fluorescence in final product | - Incomplete removal of unconjugated dye. - Nonspecific binding of the dye to the protein. | - Repeat the purification step or use a more stringent method (e.g., a longer gel filtration column or additional dialysis steps). - Optimize the labeling reaction to reduce the initial excess of dye. |
| Precipitation of the conjugate during purification | - High degree of labeling leading to increased hydrophobicity and aggregation.[6] - Inappropriate buffer conditions. | - Reduce the dye-to-protein molar ratio in the labeling reaction. - Perform purification at 4°C to improve stability. - Screen different buffer formulations to find one that maintains conjugate solubility. |
| Inconsistent dye-to-protein ratio (DOL) | - Inaccurate measurement of protein and dye concentrations. - Incomplete removal of free dye. | - Use accurate extinction coefficients for both the protein and Sulfo-Cy7 for calculations. - Ensure complete removal of free dye before measuring the final DOL. |
Experimental Protocols
Protocol: Removing Unconjugated Sulfo-Cy7 Dye using Gel Filtration (Spin Column)
This protocol is adapted for the purification of approximately 100 µg of a Sulfo-Cy7 labeled antibody using a commercially available desalting spin column (e.g., Sephadex G-25).
Materials:
-
Sulfo-Cy7 labeled antibody reaction mixture
-
Desalting spin column
-
Collection tubes
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Microcentrifuge
Procedure:
-
Column Preparation:
-
Invert the spin column several times to resuspend the gel matrix.
-
Remove the top cap and then the bottom cap. Place the column in a collection tube.
-
Allow the storage buffer to drain by gravity.
-
-
Column Equilibration:
-
Place the column in a new collection tube.
-
Add 500 µL of PBS to the column and allow it to drain completely.
-
Repeat the wash step two more times with 500 µL of PBS.
-
-
Sample Application and Purification:
-
After the final wash, place the column in a clean collection tube.
-
Carefully apply the entire volume of the labeling reaction mixture (typically 50-100 µL) to the center of the gel bed.
-
Centrifuge the column at 1,000 x g for 2 minutes.
-
-
Collection:
-
The purified Sulfo-Cy7 labeled antibody will be in the eluate in the collection tube. The unconjugated dye will be retained in the column matrix.
-
-
Quantification:
-
Measure the absorbance of the purified conjugate at 280 nm and 750 nm to determine the protein concentration and the degree of labeling.
-
Visualizations
The following diagrams illustrate the workflow for removing unconjugated Sulfo-Cy7 dye.
Caption: Workflow for the removal of unconjugated Sulfo-Cy7 dye using gel filtration.
Caption: Decision tree for selecting a purification method for Sulfo-Cy7 conjugates.
References
- 1. researchgate.net [researchgate.net]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Tracking Antibody Distribution with Near-Infrared Fluorescent Dyes: Impact of Dye Structure and Degree of Labeling on Plasma Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 6. researchgate.net [researchgate.net]
Sulfo-Cy7 Stability in Different Buffers: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and troubleshooting guidance on the stability of Sulfo-Cy7, a widely used near-infrared (NIR) fluorescent dye, in various buffer systems. Understanding the stability of Sulfo-Cy7 is critical for obtaining reliable and reproducible results in applications such as in vivo imaging, fluorescence microscopy, and flow cytometry.
Frequently Asked Questions (FAQs)
Q1: What is Sulfo-Cy7 and why is its stability important?
Sulfo-Cy7 is a water-soluble, near-infrared fluorescent dye commonly used for labeling biomolecules like antibodies, peptides, and nucleic acids.[1] Its fluorescence in the NIR spectrum is advantageous for deep-tissue imaging due to reduced background autofluorescence.[2] The stability of Sulfo-Cy7 is crucial because degradation of the dye can lead to a loss of fluorescence signal, affecting the accuracy and reproducibility of experimental data.
Q2: What are the general storage recommendations for Sulfo-Cy7?
In its solid form, Sulfo-Cy7 should be stored at -20°C in the dark and desiccated.[3] Stock solutions are typically prepared in anhydrous DMSO and can be stored at -20°C for up to one month or at -80°C for up to six months, protected from light.[4] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q3: How does pH affect the fluorescence and stability of Sulfo-Cy7?
The fluorescence intensity of cyanine (B1664457) dyes like Sulfo-Cy7 is generally stable across a broad pH range, typically from pH 4 to 10. For labeling reactions involving NHS esters of Sulfo-Cy7, a pH of 8.3-8.5 is optimal for efficient conjugation to primary amines.[4] While the fluorescence is stable, the long-term chemical stability of the dye can be influenced by pH. Extreme pH values should be avoided during long-term storage of Sulfo-Cy7 conjugates.
Q4: Can I use Tris buffer for labeling with Sulfo-Cy7 NHS ester?
No, buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, should be avoided when working with NHS esters of Sulfo-Cy7.[4] These buffers will compete with the target molecule for reaction with the NHS ester, significantly reducing the labeling efficiency. Amine-free buffers like phosphate-buffered saline (PBS), borate (B1201080) buffer, or carbonate/bicarbonate buffer are recommended for labeling reactions.[5]
Q5: What impact do different buffer components have on Sulfo-Cy7 stability?
While specific quantitative data on the long-term stability of Sulfo-Cy7 in various buffers is not extensively published, some general principles apply:
-
Phosphate-Buffered Saline (PBS): PBS is a commonly used buffer for storing and working with Sulfo-Cy7 conjugates due to its physiological pH and ionic strength. However, the presence of certain metal ions in lower-grade PBS preparations could potentially catalyze dye degradation over extended periods.
-
Tris-HCl: As mentioned, Tris buffer is incompatible with NHS ester chemistry. For Sulfo-Cy7 conjugates already prepared, Tris buffer at a near-neutral pH is generally acceptable for short-term experiments, but long-term stability may be compromised, especially if the buffer contains nucleophilic impurities.
-
Citrate (B86180) Buffer: Citrate buffers are often used at acidic pH. While the fluorescence of Sulfo-Cy7 is stable at lower pH, the acidic environment may affect the stability of the labeled biomolecule. Additionally, citrate can act as a chelator for metal ions, which could either be protective or detrimental to dye stability depending on the specific contaminants present. Photochemical degradation of citrate in the presence of trace metals has been reported, which could potentially impact the stability of co-solubilized molecules.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no fluorescence signal | Dye degradation due to improper storage (exposure to light, moisture, or repeated freeze-thaw cycles). | Store the dye and its conjugates protected from light at the recommended temperature. Aliquot stock solutions to minimize freeze-thaw cycles.[4] |
| Incorrect buffer used for NHS ester labeling (e.g., Tris or glycine). | Use an amine-free buffer such as PBS, borate, or carbonate buffer at pH 8.3-8.5 for labeling reactions.[4][5] | |
| Photobleaching during imaging. | Minimize exposure of the sample to excitation light. Use an anti-fade mounting medium for microscopy.[7] | |
| Inconsistent fluorescence intensity between experiments | Variation in buffer pH. | Ensure the pH of the buffer is consistent across all experiments. While Sulfo-Cy7 fluorescence is largely pH-insensitive, significant pH shifts can affect the conformation and function of the labeled biomolecule. |
| Aggregation of the dye or conjugate. | Sulfo-Cy7 is designed for good water solubility, but aggregation can still occur at high concentrations or after conjugation to hydrophobic molecules.[8] Working at lower concentrations and including detergents like Tween-20 in buffers can help mitigate aggregation.[9] | |
| High background fluorescence | Presence of unreacted free dye. | Purify the conjugate after the labeling reaction to remove any unconjugated dye. Size-exclusion chromatography is a common and effective method.[10] |
| Non-specific binding of the conjugate. | Use appropriate blocking agents (e.g., BSA) in your experimental protocol to minimize non-specific interactions. |
Stability Data Summary
While comprehensive, direct comparative studies on Sulfo-Cy7 stability in different buffers are limited in publicly available literature, the following table summarizes qualitative stability and provides recommendations based on general chemical principles and data from similar cyanine dyes.
| Buffer System | pH Range | Qualitative Stability | Recommendations & Considerations |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.4 | Good | Recommended for general use and storage of conjugates. Use high-purity water and reagents to prepare PBS to avoid metal ion contamination. |
| Tris-HCl | 7.0 - 9.0 | Moderate | Not for NHS ester labeling. Suitable for short-term experiments with pre-labeled conjugates. Avoid long-term storage. Ensure high purity of Tris to prevent reactions with nucleophilic contaminants. |
| Citrate Buffer | 3.0 - 6.2 | Fair to Good | Fluorescence is stable, but the acidic pH may be detrimental to the labeled biomolecule. Potential for photochemical degradation in the presence of metal ions.[6] Best for short-term use when acidic pH is required. |
| Borate Buffer | 8.0 - 10.0 | Good | A suitable alternative to carbonate/bicarbonate buffer for NHS ester labeling reactions. |
| Carbonate/Bicarbonate Buffer | 9.2 - 10.7 | Good | Commonly used for NHS ester labeling reactions to maintain the optimal alkaline pH. |
Experimental Protocols
Protocol 1: General Procedure for Labeling Proteins with Sulfo-Cy7 NHS Ester
This protocol provides a general guideline for conjugating Sulfo-Cy7 NHS ester to a protein. The optimal dye-to-protein molar ratio should be determined empirically for each specific protein.
-
Prepare the Protein Solution:
-
Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.3) at a concentration of 2-10 mg/mL.[10]
-
If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the labeling buffer using dialysis or a desalting column.
-
-
Prepare the Dye Stock Solution:
-
Immediately before use, dissolve the Sulfo-Cy7 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[10]
-
-
Conjugation Reaction:
-
Calculate the required volume of the dye solution to achieve the desired molar excess (a starting point of 10-20 fold molar excess of dye to protein is common).
-
Slowly add the dye solution to the protein solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[11]
-
-
Purification of the Conjugate:
-
Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) by equilibrating it with PBS (pH 7.2-7.4).[10]
-
Apply the reaction mixture to the top of the column.
-
Elute the conjugate with PBS. The labeled protein will elute first as a colored band, while the smaller, unconjugated dye molecules will be retained on the column and elute later.[10]
-
-
Characterization and Storage:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~750 nm (for Sulfo-Cy7).
-
Store the purified conjugate at 4°C for short-term storage or at -20°C (with a cryoprotectant like glycerol) for long-term storage, protected from light.
-
Protocol 2: Assessing the Photostability of Sulfo-Cy7 Conjugates
This protocol outlines a basic method to quantify the photobleaching rate of a Sulfo-Cy7 conjugate.
-
Sample Preparation:
-
Prepare a slide with your Sulfo-Cy7 labeled sample, mounted in the buffer of interest. If comparing buffers, prepare identical samples in each buffer.
-
-
Image Acquisition:
-
Using a fluorescence microscope, locate a region of interest (ROI).
-
Set the imaging parameters (e.g., laser power, exposure time) that you would typically use for your experiments. Keep these parameters constant.
-
Acquire a time-lapse series of images of the same ROI. The time interval should be consistent (e.g., every 10 seconds) until the fluorescence signal is significantly reduced.[7]
-
-
Data Analysis:
-
Using image analysis software (e.g., ImageJ/Fiji), measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Correct for background fluorescence by subtracting the mean intensity of a background region from each measurement.
-
Normalize the intensity values by dividing each value by the initial intensity at time zero.
-
Plot the normalized intensity against time. The rate of decay represents the photobleaching rate under those specific conditions. The half-life (t₁/₂) is the time it takes for the fluorescence to decrease to 50% of its initial value.[7]
-
Visualizations
Caption: Workflow for Sulfo-Cy7 NHS Ester Labeling.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. med.upenn.edu [med.upenn.edu]
- 3. lumiprobe.com [lumiprobe.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Photochemical degradation of citrate buffers leads to covalent acetonation of recombinant protein therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. A new structure–activity relationship for cyanine dyes to improve photostability and fluorescence properties for live cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Anomalous fluorescence enhancement of Cy3 and cy3.5 versus anomalous fluorescence loss of Cy5 and Cy7 upon covalent linking to IgG and noncovalent binding to avidin. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Troubleshooting Sulfo-Cy7 EDC Reactions
Welcome to the technical support center for Sulfo-Cy7 EDC reactions. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a two-step Sulfo-Cy7 EDC reaction?
A1: The Sulfo-Cy7 EDC reaction involves two key steps, each with its own optimal pH range for maximum efficiency.
-
Activation Step: The activation of carboxyl groups on your molecule of interest by EDC is most efficient in a slightly acidic environment, typically at a pH of 4.5-6.0 . A common buffer used for this step is 0.1M MES (2-(N-morpholino)ethanesulfonic acid).[1]
-
Coupling Step: The subsequent reaction of the activated molecule with the primary amine of Sulfo-Cy7 is most efficient at a pH of 7.2-8.5 .[2][3] Phosphate-buffered saline (PBS) is a suitable buffer for this step.[2]
Q2: What buffers should I use for the Sulfo-Cy7 EDC reaction, and which should I avoid?
A2: The choice of buffer is critical to avoid interference with the reaction.
-
Recommended Buffers:
-
Activation: MES buffer is highly recommended as it does not contain amines or carboxylates that can compete in the reaction.
-
Coupling: Phosphate-buffered saline (PBS) is a good choice for the coupling step.[2]
-
-
Buffers to Avoid: Buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate) should be avoided as they will compete with the intended reaction, reducing your conjugation efficiency.[3][4]
Q3: How should I prepare and store my EDC and Sulfo-NHS reagents?
A3: Both EDC and Sulfo-NHS are moisture-sensitive, and proper handling is crucial for maintaining their activity.
-
Storage: Store EDC and Sulfo-NHS desiccated at -20°C.[4]
-
Handling: Before opening, allow the reagent vials to warm to room temperature to prevent condensation.[4] Once opened, use the required amount and promptly reseal the vial under dry conditions. For frequent use, consider aliquoting the reagents into smaller, single-use vials.[4]
-
Solution Preparation: Always prepare EDC and Sulfo-NHS solutions immediately before use, as they are prone to hydrolysis in aqueous solutions.[4][5]
Q4: What are the recommended molar ratios of EDC and Sulfo-NHS for the reaction?
A4: The optimal molar ratios can vary, but a common starting point is to use a molar excess of EDC and Sulfo-NHS relative to the carboxyl-containing molecule. A frequently suggested starting ratio is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of Sulfo-NHS over the number of carboxyl groups.[4] Optimization may be necessary for your specific application.
Q5: How can I quench the Sulfo-Cy7 EDC reaction?
A5: Quenching stops the reaction and deactivates any remaining reactive groups. Common quenching reagents include:
-
Hydroxylamine: Added to a final concentration of 10-50 mM, it hydrolyzes unreacted NHS esters.[2][4][6]
-
2-Mercaptoethanol: Can be added to quench the EDC activation step.
-
Tris or Glycine: Can be used to quench the reaction; however, be aware that these primary amine-containing compounds will modify any remaining activated carboxyls.[6]
Troubleshooting Guide
Issue 1: Low or No Labeling with Sulfo-Cy7
This is a common issue that can arise from several factors related to reagent activity and reaction conditions.
| Potential Cause | Recommended Action |
| Inactive Reagents | EDC and Sulfo-NHS are moisture-sensitive.[4][7] Purchase fresh reagents and store them properly in a desiccator at -20°C.[4] Always allow reagents to warm to room temperature before opening to prevent condensation.[4] Prepare solutions immediately before use.[4][5] Consider testing your EDC by attempting to crosslink a protein like BSA; successful multimerization indicates active EDC.[8] |
| Suboptimal pH | Verify the pH of your reaction buffers. Use a pH meter to ensure the activation buffer is between pH 4.5-6.0 and the coupling buffer is between pH 7.2-8.5.[3] |
| Inappropriate Buffer | Ensure your buffers do not contain primary amines (like Tris or glycine) or ammonium (B1175870) ions, as these will compete with the Sulfo-Cy7 amine.[3][9] Use recommended buffers like MES for activation and PBS for coupling.[2][4] |
| Hydrolysis of Intermediates | The activated O-acylisourea intermediate and the Sulfo-NHS ester are susceptible to hydrolysis.[10][11] Perform the reaction steps as quickly as possible after adding the reagents. |
| Inefficient Removal of Excess Reagents | If performing a two-step reaction, ensure excess EDC and Sulfo-NHS from the activation step are removed before adding the Sulfo-Cy7. This can be achieved using a desalting column.[2] |
| Low Protein Concentration | For protein labeling, a concentration of 2-10 mg/mL is recommended for optimal labeling efficiency.[3][9] Lower concentrations can significantly reduce labeling efficiency.[3][9] |
Issue 2: Precipitation of Protein or Conjugate During the Reaction
Precipitation can significantly lower your yield and is often related to protein stability or reagent concentrations.
| Potential Cause | Recommended Action |
| Protein Aggregation | The change in pH or the addition of reagents can sometimes cause proteins to aggregate.[4] Ensure your protein is soluble and stable in the chosen reaction buffers. Consider performing a buffer exchange to ensure compatibility. Hydrophobic interactions of the cyanine (B1664457) dye can also lead to aggregation.[12] Working at lower concentrations and including detergents like Tween-20 might help.[12] |
| High EDC Concentration | In some cases, very high concentrations of EDC can lead to precipitation.[4][13] If you are using a large excess of EDC and observing precipitation, try reducing the concentration. |
| Over-labeling | Excessive labeling of a protein with hydrophobic dyes like Sulfo-Cy7 can lead to aggregation and precipitation.[14] Optimize the dye-to-protein ratio to achieve the desired degree of labeling without causing insolubility. |
Experimental Protocols & Data
Key Reaction Parameters
| Parameter | Activation Step | Coupling Step |
| pH | 4.5 - 6.0 | 7.2 - 8.5[3] |
| Recommended Buffer | 0.1M MES, 0.5M NaCl[2] | PBS[2] |
| EDC Molar Excess | 2-10 fold over carboxyls[4] | - |
| Sulfo-NHS Molar Excess | 2-5 fold over carboxyls[4] | - |
| Sulfo-Cy7 Molar Excess | - | ~10 fold over protein[3][15] |
| Reaction Time | 15 - 30 minutes[2][4] | 2 hours to overnight[4] |
| Temperature | Room Temperature | Room Temperature or 4°C[4][5] |
Detailed Two-Step Protocol for Protein Labeling with Sulfo-Cy7
This protocol provides a general guideline for conjugating Sulfo-Cy7 to a protein containing carboxyl groups.
Materials:
-
Protein of interest in an amine-free buffer
-
Sulfo-Cy7 amine
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[2]
-
Coupling Buffer: 0.1 M Phosphate, 0.15 M NaCl, pH 7.2-7.5[16]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 100 mM Hydroxylamine[2][4][6]
-
Desalting column (e.g., Sephadex G-25)[3]
Procedure:
-
Protein Preparation:
-
Activation of Carboxyl Groups:
-
Allow EDC and Sulfo-NHS vials to equilibrate to room temperature before opening.[10]
-
Immediately before use, prepare solutions of EDC and Sulfo-NHS in the Activation Buffer.
-
Add EDC and Sulfo-NHS to the protein solution. A common starting point is a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS relative to the protein.[17]
-
Incubate for 15-30 minutes at room temperature with gentle mixing.[4][5]
-
-
Removal of Excess Activation Reagents:
-
Remove excess EDC and Sulfo-NHS by passing the reaction mixture through a desalting column equilibrated with the Coupling Buffer.[2]
-
-
Conjugation with Sulfo-Cy7:
-
Quenching the Reaction:
-
Purification of the Conjugate:
Visualizing the Workflow and Logic
To aid in understanding the experimental process and troubleshooting logic, the following diagrams are provided.
Caption: A typical workflow for a two-step Sulfo-Cy7 EDC coupling experiment.
Caption: Troubleshooting logic for low or no Sulfo-Cy7 labeling.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 6. interchim.fr [interchim.fr]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 12. benchchem.com [benchchem.com]
- 13. biotium.com [biotium.com]
- 14. benchchem.com [benchchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. covachem.com [covachem.com]
Validation & Comparative
A Head-to-Head Comparison of Sulfo-Cy7 and Alexa Fluor 750 for In Vivo Imaging
For researchers, scientists, and drug development professionals venturing into the realm of in vivo fluorescence imaging, the choice of a near-infrared (NIR) fluorophore is a critical decision that can significantly impact experimental outcomes. Among the myriad of options, Sulfo-Cy7 and Alexa Fluor 750 have emerged as two of the most commonly used dyes in the ~750 nm window.[1] This guide provides an objective comparison of their performance, supported by photophysical data and a detailed experimental protocol for a typical in vivo imaging study.
The near-infrared window (700-900 nm) offers a distinct advantage for in vivo imaging, as it minimizes the confounding effects of tissue autofluorescence and allows for deeper photon penetration through biological tissues.[1] Both Sulfo-Cy7 and Alexa Fluor 750 are spectrally similar and operate within this window, making them prime candidates for tracking cells, antibodies, nanoparticles, and other biological molecules in living subjects.[1]
Photophysical Properties: A Quantitative Look
The performance of a fluorophore is fundamentally dictated by its photophysical properties. Key parameters include the maximum excitation and emission wavelengths (λex/λem), the molar extinction coefficient (ε), which is a measure of how strongly the dye absorbs light at a given wavelength, and the quantum yield (Φ), which represents the efficiency of converting absorbed light into emitted fluorescence. The product of the molar extinction coefficient and the quantum yield provides a theoretical measure of the dye's brightness.
| Property | Sulfo-Cy7 | Alexa Fluor 750 | Reference |
| Max Excitation (λex) | ~750 nm | ~749 nm | [1] |
| Max Emission (λem) | ~773 nm | ~775 nm | [1] |
| **Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) ** | ~240,600 | ~240,000 | |
| Quantum Yield (Φ) | ~0.24 | ~0.12 | |
| Relative Brightness (ε x Φ) | ~57,744 | ~28,800 |
Note: The exact photophysical properties can vary slightly depending on the solvent and conjugation state.
From a purely photophysical standpoint, Sulfo-Cy7 exhibits a significantly higher quantum yield, leading to a greater theoretical brightness compared to Alexa Fluor 750.[1] However, in vivo performance is a more complex interplay of factors beyond just brightness.
Performance Characteristics for In Vivo Imaging
Beyond the fundamental photophysical properties, several other characteristics are crucial for successful in vivo imaging.
| Feature | Sulfo-Cy7 | Alexa Fluor 750 |
| Photostability | Cyanine dyes, in general, are known to be susceptible to photobleaching.[2] However, modifications in Sulfo-Cy7 aim to improve its photostability. | Alexa Fluor dyes are renowned for their exceptional photostability, making them a reliable choice for longitudinal studies that require repeated imaging sessions.[1][3] |
| In Vivo Stability | Cyanine dyes can be prone to degradation in vivo. | Generally considered to have good in vivo stability. |
| Water Solubility | The "Sulfo" prefix indicates the presence of sulfonate groups, which significantly increases water solubility and is beneficial for biological applications. | Highly water-soluble. |
| Conjugation Chemistry | Readily available with various reactive groups (e.g., NHS ester, maleimide) for conjugation to biomolecules. | Available in a wide array of reactive forms for straightforward conjugation. |
| Self-Quenching | Cy dyes have a greater tendency to form aggregates upon conjugation to proteins, which can lead to self-quenching of the fluorescence signal.[1][2][4] | Less susceptible to self-quenching, often resulting in brighter conjugates, especially at higher degrees of labeling.[1][2] |
| Biodistribution | The biodistribution of the labeled molecule can be influenced by the dye. | Some studies have noted that the choice of fluorophore can influence the biodistribution of the labeled molecule, with one study observing higher liver retention of an Alexa Fluor 750-labeled antibody compared to its Alexa Fluor 680-labeled counterpart.[1] |
Experimental Protocols
Key Experiment: In Vivo Fluorescence Imaging of a Tumor-Bearing Mouse
Objective: To compare the tumor-targeting ability and signal intensity of an antibody labeled with Sulfo-Cy7 versus Alexa Fluor 750 in a xenograft mouse model.
Materials:
-
Antibody of interest (specific to a tumor antigen)
-
Sulfo-Cy7 NHS ester
-
Alexa Fluor 750 NHS ester
-
Phosphate-Buffered Saline (PBS), sterile
-
Size-exclusion chromatography columns
-
Tumor-bearing mice (e.g., nude mice with subcutaneous tumors)
-
In vivo imaging system with appropriate filters for NIR fluorescence
Methodology:
-
Antibody Labeling:
-
Prepare the antibody in an amine-free buffer (e.g., PBS) at a concentration of 1-5 mg/mL.
-
Dissolve the Sulfo-Cy7 NHS ester and Alexa Fluor 750 NHS ester in DMSO to a stock concentration of 10 mg/mL.
-
Add the reactive dye to the antibody solution at a molar ratio of 5-10 moles of dye per mole of antibody.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
Purify the labeled antibody from the unconjugated dye using a size-exclusion chromatography column.
-
Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the dye. For in vivo imaging, a DOL of 1.5 to 3 is often optimal.[5]
-
-
Animal Preparation:
-
Anesthetize the tumor-bearing mice using an appropriate anesthetic (e.g., isoflurane).
-
If the mice are not hairless, remove the fur from the imaging area.[5]
-
-
Probe Administration:
-
In Vivo Imaging:
-
Acquire a baseline image before injecting the probe to assess autofluorescence.[6]
-
Image the mice at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to determine the optimal imaging window.[6]
-
For both dyes, use an excitation filter around 745-750 nm and an emission filter around 770-780 nm.
-
-
Ex Vivo Organ Analysis:
-
At the final time point, euthanize the mice.
-
Dissect the major organs (liver, spleen, kidneys, lungs, heart) and the tumor.
-
Image the excised organs to confirm the biodistribution of the fluorescent probes.
-
-
Data Analysis:
-
Use the imaging software to draw regions of interest (ROIs) around the tumor and a non-target tissue area.
-
Quantify the fluorescence intensity in the ROIs at each time point.
-
Calculate the tumor-to-background ratio for each probe.
-
Visualizing the Workflow
Caption: Experimental workflow for in vivo comparison.
Signaling Pathway Example: Antibody Targeting a Receptor Tyrosine Kinase
Many in vivo imaging studies utilize antibodies targeting signaling molecules on the surface of cancer cells, such as receptor tyrosine kinases (RTKs). The binding of the fluorescently labeled antibody allows for the visualization of tumors overexpressing this receptor.
Caption: Antibody targeting an RTK signaling pathway.
Conclusion
The choice between Sulfo-Cy7 and Alexa Fluor 750 for in vivo imaging depends on the specific requirements of the experiment.
-
Sulfo-Cy7 offers the advantage of higher theoretical brightness due to its greater quantum yield. This may be beneficial for detecting targets with low expression levels. However, researchers should be mindful of the potential for lower photostability and increased self-quenching upon conjugation compared to Alexa Fluor 750.
-
Alexa Fluor 750 is a robust and reliable choice, particularly for longitudinal studies, owing to its exceptional photostability and resistance to self-quenching. This can lead to more consistent and reproducible results over time.
Ultimately, for novel applications, an empirical comparison using a standardized protocol, as outlined above, is the most effective way to determine the optimal fluorophore for a specific in vivo imaging study.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancer.iu.edu [cancer.iu.edu]
- 4. researchgate.net [researchgate.net]
- 5. Small Animal In vivo Imaging FAQs | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Sulfo-Cy7 and IRDye 800CW for Near-Infrared Fluorescence Applications
In the realm of near-infrared (NIR) fluorescence imaging and analysis, the selection of an appropriate fluorophore is paramount to achieving high sensitivity and robust, quantifiable data. This guide provides a detailed, objective comparison of two widely utilized NIR dyes: Sulfo-Cy7 and IRDye 800CW. Tailored for researchers, scientists, and drug development professionals, this document outlines their key photophysical and chemical properties, presents a comparative analysis of their performance, and provides foundational experimental protocols for their application.
Physicochemical and Spectral Properties
A thorough understanding of the fundamental properties of each dye is crucial for designing experiments and interpreting results. While both Sulfo-Cy7 and IRDye 800CW operate within the NIR spectrum, which minimizes background autofluorescence from biological samples, they possess distinct characteristics that influence their suitability for different applications.
| Property | Sulfo-Cy7 | IRDye 800CW |
| Excitation Maximum (λex) | ~750 nm[1][2][3] | ~774-778 nm[4] |
| Emission Maximum (λem) | ~773 nm[1][2][3] | ~789-794 nm[4] |
| Molar Extinction Coefficient (ε) | ~240,600 M⁻¹cm⁻¹[2][3] | ~240,000 M⁻¹cm⁻¹[5] |
| Quantum Yield (Φ) | ~0.24[2] | ~0.08-0.12[5][6] |
| Molecular Weight (NHS Ester) | ~844.05 g/mol [3] | ~1166.20 g/mol [7][8] |
| Solubility | High water solubility due to sulfonate groups[1][9][] | High water solubility[4] |
| Reactive Forms | NHS ester, Azide[2][3] | NHS ester, DBCO, Carboxylate[7][11] |
| Reactivity | Primary amines (NHS ester), Alkynes (Azide)[3][12] | Primary amines (NHS ester), Azides (DBCO)[7] |
Performance Comparison
The practical performance of a fluorescent dye is a critical consideration. Key metrics include brightness, photostability, and signal-to-noise ratio in specific applications.
Brightness: The brightness of a fluorophore is a product of its molar extinction coefficient and quantum yield. While both dyes have similar high molar extinction coefficients, Sulfo-Cy7 exhibits a significantly higher quantum yield, suggesting the potential for brighter fluorescence emission upon excitation.[2][5]
Photostability: IRDye 800CW is reputed for its exceptional photostability, which allows for repeated imaging and archival of samples with minimal signal degradation.[5] In contrast, Cy7 dyes, including Sulfo-Cy7, have been reported to have lower photostability, which can be a limiting factor in experiments requiring long exposure times or multiple imaging cycles.[5][13]
In Vivo Imaging: Both dyes are well-suited for in vivo imaging due to their emission in the NIR window, which allows for deep tissue penetration and reduced background signal.[1][4] The choice between them may depend on the specific instrumentation available and the need for long-term imaging studies, where the photostability of IRDye 800CW could be advantageous.
Quantitative Western Blotting: For quantitative Western blotting, IRDye 800CW is often favored due to its high sensitivity, low background, and excellent photostability, which contribute to a wide linear dynamic range for protein quantification.[5] The signal from IRDye 800CW is directly proportional to the amount of target protein, making it highly suitable for accurate quantification.[5] While Sulfo-Cy7 can also be used, its lower photostability requires more careful handling to minimize light exposure during the experimental workflow.[5]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful application of these dyes. Below are foundational protocols for antibody conjugation and a general workflow for fluorescence imaging.
Antibody Conjugation via NHS Ester Chemistry
This protocol describes the labeling of primary or secondary antibodies with Sulfo-Cy7 NHS ester or IRDye 800CW NHS ester.
Materials:
-
Antibody (concentration typically 1-2 mg/mL in amine-free buffer, e.g., PBS pH 8.5)
-
Sulfo-Cy7 NHS ester or IRDye 800CW NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Purification column (e.g., gel filtration or dialysis cassette)
-
Reaction buffer: 0.1 M sodium bicarbonate or sodium carbonate buffer, pH 8.5-9.0
Procedure:
-
Prepare the Antibody: Dissolve the antibody in the reaction buffer at a concentration of 1-2 mg/mL. The buffer should be free of primary amines (e.g., Tris) and ammonium (B1175870) salts.
-
Prepare the Dye: Immediately before use, dissolve the NHS ester dye in a small amount of anhydrous DMF or DMSO to create a stock solution (typically 1-10 mg/mL).
-
Conjugation Reaction: Add a calculated molar excess of the reactive dye to the antibody solution. A common starting point is a 10-20 fold molar excess of dye to antibody. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Remove the unconjugated "free" dye from the labeled antibody using a gel filtration column, dialysis, or other suitable purification method.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and the absorption maximum of the dye (e.g., ~750 nm for Sulfo-Cy7 or ~774 nm for IRDye 800CW).
-
Storage: Store the labeled antibody at 4°C, protected from light. For long-term storage, consider adding a stabilizing protein like BSA and freezing at -20°C or -80°C.
General In Vivo Fluorescence Imaging Workflow
This protocol provides a general outline for performing in vivo imaging using fluorescently labeled probes.
Materials:
-
Animal model with appropriate tumor xenograft or biological target
-
Fluorescently labeled probe (e.g., antibody-dye conjugate)
-
In vivo imaging system equipped with appropriate excitation and emission filters
-
Anesthesia
Procedure:
-
Probe Administration: Administer the fluorescently labeled probe to the animal via an appropriate route (e.g., intravenous, intraperitoneal). The dosage will depend on the probe and animal model and should be optimized.
-
Imaging Time Points: Image the animal at various time points post-injection to monitor the biodistribution and target accumulation of the probe.
-
Animal Preparation: Anesthetize the animal and place it in the imaging chamber.
-
Image Acquisition: Acquire fluorescence images using the in vivo imaging system with the appropriate excitation laser and emission filter for the specific dye. A white light or photographic image should also be acquired for anatomical reference.
-
Data Analysis: Quantify the fluorescence signal in the region of interest (e.g., tumor) and in background regions. The signal-to-background ratio can then be calculated.
-
Ex Vivo Imaging (Optional): After the final in vivo imaging time point, the animal can be euthanized, and major organs and the tumor can be excised for ex vivo imaging to confirm the in vivo signal distribution.
Conclusion
Both Sulfo-Cy7 and IRDye 800CW are powerful tools for near-infrared fluorescence applications. Sulfo-Cy7 offers the advantage of higher brightness due to its superior quantum yield. IRDye 800CW, on the other hand, provides exceptional photostability, making it a robust choice for quantitative and long-term imaging studies. The selection between these two dyes should be guided by the specific requirements of the experiment, including the need for brightness, photostability, and the nature of the application. For applications demanding high sensitivity where photobleaching is less of a concern, Sulfo-Cy7 may be the preferred option. For quantitative analyses and experiments involving repeated imaging, the stability of IRDye 800CW is a significant asset.
References
- 1. sulfo-Cyanine7 | AxisPharm [axispharm.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. ld.ru [ld.ru]
- 5. benchchem.com [benchchem.com]
- 6. IRDye 800CW-Human serum albumin - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. shop.licorbio.com [shop.licorbio.com]
- 8. licorbio.com [licorbio.com]
- 9. lumiprobe.com [lumiprobe.com]
- 11. shop.licorbio.com [shop.licorbio.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to the Quantum Yield of Sulfo-Cy7 Carboxylic Acid and Alternative Near-Infrared Dyes
For researchers, scientists, and drug development professionals, the selection of a near-infrared (NIR) fluorescent dye with a high quantum yield is paramount for achieving optimal signal-to-noise ratios in a variety of applications, from in vitro assays to in vivo imaging. This guide provides an objective comparison of the quantum yield and other key photophysical properties of Sulfo-Cy7 carboxylic acid against prominent alternative NIR dyes. The data presented herein is collated from various sources to provide a comprehensive overview, supported by a detailed experimental protocol for determining relative fluorescence quantum yield.
Quantitative Comparison of NIR Dyes
The performance of a fluorescent dye is not solely defined by its quantum yield. A combination of a high molar extinction coefficient and a high quantum yield results in a bright fluorescent probe. The following table summarizes the key quantitative data for Sulfo-Cy7 carboxylic acid and its alternatives.
| Dye | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Excitation Max (nm) | Emission Max (nm) |
| Sulfo-Cy7 carboxylic acid | ~200,000 - 270,000 | 0.24 | ~750 | ~773 |
| Cy7 carboxylic acid | ~199,000 | Data not consistently available | ~750 | ~773[1] |
| Cy7 NHS ester | ~199,000 - 200,000 | 0.3 | ~743 - 750 | ~767 - 773[2] |
| Sulfo-Cy7.5 carboxylic acid | Data not consistently available | Data not consistently available | ~788 | ~808 |
| Cy7.5 NHS ester | ~223,000 | 0.10[3] | ~788 | ~808[3] |
| Alexa Fluor 750 | ~290,000 | 0.12[4][5][6] | ~749 - 750 | ~775 - 780 |
| IRDye 800CW | ~240,000 - 242,000 | 0.09 - 0.12[7] | ~774 - 775 | ~789 - 802[7] |
Note: The exact photophysical properties of dyes can vary depending on the solvent, pH, and conjugation to other molecules. The data presented here are for the unconjugated dyes in aqueous buffers where available.
Experimental Protocol: Relative Quantum Yield Determination
To ensure a fair and accurate comparison of the quantum yield of different fluorescent dyes, a standardized experimental protocol is essential. The following method describes the relative quantum yield determination using a reference dye with a known quantum yield.
Principle
The relative fluorescence quantum yield (Φ_sample) of a sample is calculated by comparing its fluorescence intensity and absorbance to that of a standard with a known quantum yield (Φ_ref). The equation used is:
Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²)
Where:
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
Materials
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Solvent (e.g., phosphate-buffered saline (PBS) pH 7.4, ethanol, or water, ensuring the same solvent is used for the sample and reference)
-
Fluorescent dye of interest (sample)
-
Reference fluorescent dye with a known quantum yield in the same spectral region (e.g., Indocyanine Green in DMSO, Φ = 0.13)
Procedure
-
Preparation of Stock Solutions: Prepare stock solutions of both the sample and reference dyes in the chosen solvent at a concentration of approximately 1 mg/mL.
-
Preparation of Dilutions:
-
Prepare a series of dilutions from the stock solutions of both the sample and the reference dye.
-
The concentrations should be adjusted to have an absorbance between 0.01 and 0.1 at the excitation wavelength to minimize inner filter effects.
-
-
Absorbance Measurement:
-
Using the UV-Vis spectrophotometer, measure the absorbance spectra of all dilutions.
-
Record the absorbance value at the excitation wavelength for each dilution.
-
-
Fluorescence Measurement:
-
Using the spectrofluorometer, measure the fluorescence emission spectra of all dilutions.
-
The excitation wavelength should be the same for both the sample and the reference dye.
-
The emission spectra should be recorded over the entire emission range of the dye.
-
Ensure that the experimental settings (e.g., excitation and emission slit widths) are kept constant for all measurements.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each dilution of the sample and the reference.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the reference.
-
Determine the slope of the linear fit for both plots.
-
Calculate the quantum yield of the sample using the formula mentioned in the principle, where the ratio of the slopes (m_sample / m_ref) is used instead of the ratio of integrated intensities and absorbances.
-
Experimental Workflow
Caption: Workflow for the relative determination of fluorescence quantum yield.
Conclusion
Sulfo-Cy7 carboxylic acid exhibits a high quantum yield compared to several other commercially available NIR dyes, making it an excellent choice for applications requiring bright fluorescence signals. However, the optimal dye selection will always depend on the specific experimental requirements, including the desired excitation and emission wavelengths, as well as the chemical environment. For critical applications, it is recommended to experimentally verify the quantum yield under the specific conditions of your experiment.
References
- 1. Cyanine 7 carboxylic acid (A270186) | Antibodies.com [antibodies.com]
- 2. apexbt.com [apexbt.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. chempep.com [chempep.com]
- 5. Cyanine7.5 | Cyanine7.5 dye | AxisPharm [axispharm.com]
- 6. researchgate.net [researchgate.net]
- 7. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]
A Researcher's Guide to Validating Sulfo-Cy7 Antibody Conjugates
For researchers, scientists, and drug development professionals, the covalent labeling of monoclonal antibodies (mAbs) with near-infrared (NIR) fluorophores like Sulfo-Cy7 is a cornerstone of modern molecular imaging and immunoassays. However, the conjugation process is not merely a procedural step; it is a critical variable that can significantly impact antibody function and experimental outcomes. Inadequate validation can lead to unreliable data, characterized by poor signal-to-noise ratios, non-specific binding, or a complete loss of antibody avidity.
This guide provides an objective comparison of key validation methodologies for Sulfo-Cy7 labeled antibodies, offering detailed experimental protocols and performance data alongside common NIR dye alternatives.
The Conjugation and Validation Workflow
The journey from a naked antibody to a validated, fluorescently-labeled tool involves a multi-stage process. The initial conjugation reaction, where an amine-reactive Sulfo-Cy7 NHS ester is coupled to lysine (B10760008) residues on the antibody, must be followed by rigorous purification and a multi-pronged validation strategy. This ensures that the final conjugate is not only fluorescent but also pure, stable, and functionally active.
Comparing Sulfo-Cy7 with Alternative NIR Dyes
While Sulfo-Cy7 is a widely used NIR dye, several alternatives are available, each with distinct properties. The choice of dye can influence the brightness, stability, and in vivo pharmacokinetics of the antibody conjugate.[1][2] Dyes like Alexa Fluor 790 and IRDye 800CW are noted for their superior photostability and reduced tendency to cause fluorescence quenching through aggregation, a phenomenon more common with Cy dyes at higher labeling densities.[3][4][5]
| Feature | Sulfo-Cy7 | Alexa Fluor 790 | IRDye 800CW |
| Excitation Max (nm) | ~750 | ~782 | ~774 |
| Emission Max (nm) | ~773 | ~805 | ~789 |
| Molar Extinction (cm⁻¹M⁻¹) | ~240,000 - 250,000 | ~260,000 | ~240,000 |
| Relative Photostability | Moderate | High | Very High[3][6] |
| Tendency for Aggregation | Higher | Lower | Lower[3][4] |
| Water Solubility | High | High | High |
| Key Advantage | High quantum yield, widely used.[7][8] | High photostability, less quenching.[4][5] | Exceptional photostability, high sensitivity.[6] |
Note: Spectral characteristics can vary slightly based on the conjugation partner and solvent environment.
Experimental Protocols for Core Validation Assays
A thorough validation process confirms the quantitative degree of labeling, assesses the purity and stability of the conjugate, and, most importantly, verifies its functional integrity.
Spectrophotometric Analysis: Determining the Degree of Labeling (DOL)
This is the most direct method to quantify the average number of dye molecules conjugated to each antibody.
Methodology:
-
Sample Preparation: Prepare the purified Sulfo-Cy7 antibody conjugate in a suitable buffer (e.g., PBS, pH 7.4).
-
Absorbance Measurement: Using a spectrophotometer, measure the absorbance of the conjugate solution at two wavelengths:
-
280 nm (A₂₈₀): Corresponds to the maximum absorbance of the antibody.
-
750 nm (A₇₅₀): Corresponds to the maximum absorbance of the Sulfo-Cy7 dye.
-
-
Calculation:
-
First, calculate the concentration of the antibody. A correction factor (CF) is required because the dye also absorbs light at 280 nm. The CF for Sulfo-Cy7 is typically around 0.04.
-
Corrected A₂₈₀ = A₂₈₀ - (A₇₅₀ × CF)
-
Antibody Conc. (M) = Corrected A₂₈₀ / ε_antibody (where ε_antibody for IgG is ~210,000 M⁻¹cm⁻¹)
-
-
Next, calculate the concentration of the dye.
-
Dye Conc. (M) = A₇₅₀ / ε_dye (where ε_dye for Sulfo-Cy7 is ~240,000 M⁻¹cm⁻¹)
-
-
Finally, calculate the Degree of Labeling (DOL).
-
DOL = Dye Conc. (M) / Antibody Conc. (M)
-
-
Data Interpretation:
| Sample | A₂₈₀ | A₇₅₀ | Corrected A₂₈₀ | Antibody Conc. (µM) | Dye Conc. (µM) | Calculated DOL |
| Conjugate Batch 1 | 0.85 | 0.60 | 0.826 | 3.93 | 2.50 | 6.4 |
| Conjugate Batch 2 | 0.83 | 0.45 | 0.812 | 3.87 | 1.88 | 4.9 |
An optimal DOL is typically between 2 and 6. A very high DOL can lead to antibody inactivation and increased plasma clearance, while a low DOL results in a weak signal.[1][9]
Size-Exclusion Chromatography (SEC-HPLC): Assessing Purity and Stability
SEC-HPLC separates molecules based on their size, making it the gold standard for quantifying aggregates, monomers, and fragments in a conjugate preparation.[10][11]
Methodology:
-
System Preparation:
-
Mobile Phase: Isocratic mobile phase, typically a phosphate (B84403) buffer with salt (e.g., 150 mM Sodium Phosphate, pH 7.0). Degas the mobile phase thoroughly.[12]
-
Column: Use a size-exclusion column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC, TSKgel G3000SWxl).
-
Flow Rate: Set a flow rate of approximately 0.5-1.0 mL/min.
-
-
Sample Analysis:
-
Inject 10-20 µL of the antibody conjugate (at ~1 mg/mL).
-
Monitor the elution profile using a UV detector at 280 nm. If available, a second detector at 750 nm can confirm which peaks contain the dye.
-
-
Data Analysis: Integrate the peak areas. Aggregates will elute first, followed by the main monomeric conjugate peak, and then any smaller fragments or free dye. Purity is calculated as the percentage of the main monomer peak area relative to the total area of all peaks.
Data Interpretation:
| Sample | Retention Time (min) | Peak Area (%) | Identity |
| Unconjugated mAb | 8.52 | 2.1 | Aggregate |
| 10.15 | 97.9 | Monomer | |
| Sulfo-Cy7 Conjugate | 8.49 | 4.5 | Aggregate |
| 10.11 | 95.1 | Monomeric Conjugate | |
| 14.23 | 0.4 | Free Dye / Fragment |
A high-quality conjugate should have a low percentage of aggregates (<5%) and be free of unconjugated dye. The presence of aggregates can lead to non-specific signals and potential immunogenicity.[13]
Functional Validation: Verifying Antigen Binding via ELISA
The ultimate test of a conjugate is its ability to bind its target. An indirect ELISA is a straightforward method to compare the binding activity of the labeled antibody to its unlabeled counterpart.[14]
Methodology:
-
Plate Coating: Coat a 96-well ELISA plate with the target antigen (e.g., 1-10 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing & Blocking: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20). Block non-specific sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[15]
-
Antibody Incubation: Prepare serial dilutions of both the Sulfo-Cy7 conjugated antibody and the original unlabeled antibody. Add these to the wells and incubate for 2 hours at room temperature.
-
Detection:
-
For the Sulfo-Cy7 conjugate wells , if the plate reader can measure fluorescence at the appropriate wavelength (~770 nm), the signal can be read directly.
-
For the unlabeled antibody wells (the control), add an enzyme-conjugated secondary antibody (e.g., HRP-Goat anti-Human IgG) and incubate for 1 hour.
-
-
Signal Development: For the HRP system, add a substrate like TMB and stop the reaction with acid. Read the absorbance at 450 nm.[14]
-
Data Analysis: Plot the signal intensity versus antibody concentration for both the labeled and unlabeled antibodies. Compare the resulting binding curves and calculate the half-maximal effective concentration (EC₅₀) for each.
Data Interpretation:
| Antibody | EC₅₀ (nM) | Max Signal (AU/RFU) | Interpretation |
| Unlabeled mAb | 1.2 | 2.85 (AU) | Baseline binding activity. |
| Sulfo-Cy7 mAb | 1.5 | 2.71 (AU equiv.) | Minimal impact on binding affinity. |
A significant rightward shift in the binding curve and a higher EC₅₀ for the conjugated antibody indicate a loss of binding affinity, suggesting the conjugation process may have sterically hindered the antigen-binding site.[12][16]
The Logic of a Multi-Faceted Validation
Relying on a single validation method is insufficient. Spectrophotometry confirms labeling but reveals nothing about purity or function. SEC-HPLC confirms purity but not function. Functional assays confirm binding but do not quantify labeling or purity. Only by combining these three pillars of validation can a researcher be confident in the quality and reliability of their Sulfo-Cy7 antibody conjugate.
References
- 1. Tracking Antibody Distribution with Near-Infrared Fluorescent Dyes: Impact of Dye Structure and Degree of Labeling on Plasma Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tracking Antibody Distribution with Near-Infrared Fluorescent Dyes: Impact of Dye Structure and Degree of Labeling on Plasma Clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. sulfo-Cyanine7 | AxisPharm [axispharm.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. lumiprobe.com [lumiprobe.com]
- 12. SEC-HPLC Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 13. agilent.com [agilent.com]
- 14. addgene.org [addgene.org]
- 15. ELISA Guide; Part 2: The ELISA Protocol [jacksonimmuno.com]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Navigating the Crowded Near-Infrared Spectrum: A Guide to Sulfo-Cy7 Spectral Overlap
For researchers, scientists, and drug development professionals working with near-infrared (NIR) fluorescence, selecting the right combination of fluorophores is critical for successful multiplexing experiments. This guide provides a detailed comparison of the spectral overlap between Sulfo-Cy7 and other commonly used NIR fluorophores, including Alexa Fluor 750, DyLight 755, and IRDye 800CW. Understanding and mitigating spectral bleed-through is essential for obtaining accurate and reliable data in applications such as in vivo imaging, microscopy, and flow cytometry.
Sulfo-Cy7 is a popular NIR fluorophore valued for its brightness, photostability, and water solubility.[1][2] However, its broad emission spectrum can overlap with other NIR dyes, leading to a phenomenon known as spectral bleed-through or crosstalk, where the signal from one fluorophore is detected in the channel intended for another.[3][4] This guide presents quantitative data on spectral overlap, detailed experimental protocols for its measurement, and strategies to minimize its impact.
Spectral Properties of Sulfo-Cy7 and Common NIR Fluorophores
A summary of the key spectral properties of Sulfo-Cy7 and its counterparts is presented in Table 1. This data is crucial for predicting potential spectral overlap and for selecting appropriate filter sets for imaging.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| Sulfo-Cy7 | ~750[2] | ~773[2] | ~240,600[5] | ~0.24[5] |
| Alexa Fluor 750 | ~749[6] | ~775[6] | ~240,000[6] | Not widely reported |
| DyLight 755 | ~751 | ~772 | Not widely reported | Not widely reported |
| IRDye 800CW | ~774[7] | ~789[7] | ~240,000[5] | ~0.08-0.12[5] |
Quantifying Spectral Overlap
Spectral overlap can be quantified by measuring the percentage of the emission spectrum of one fluorophore that is captured by the detection channel of another. This "bleed-through percentage" provides a direct measure of the potential for crosstalk in a multiplexing experiment. Table 2 provides an estimated spectral bleed-through of Sulfo-Cy7 into the detection channels of other NIR fluorophores, and vice versa, based on simulations using online spectral analysis tools. These values are illustrative and can vary depending on the specific filters used in an imaging system.
Table 2: Estimated Spectral Bleed-through Percentages
| Bleed-through Source (Donor) | Bleed-through Destination (Acceptor Channel) | Estimated Bleed-through (%) |
| Sulfo-Cy7 | Alexa Fluor 750 Channel | High (~30-50%) |
| Alexa Fluor 750 | Sulfo-Cy7 Channel | High (~30-50%) |
| Sulfo-Cy7 | DyLight 755 Channel | High (~25-45%) |
| DyLight 755 | Sulfo-Cy7 Channel | High (~25-45%) |
| Sulfo-Cy7 | IRDye 800CW Channel | Low-to-Moderate (~5-15%) |
| IRDye 800CW | Sulfo-Cy7 Channel | Moderate-to-High (~15-30%) |
Disclaimer: These are estimated values. The actual bleed-through will depend on the specific excitation source, filters, and detector used.
Experimental Protocol for Measuring Spectral Bleed-through
Accurate quantification of spectral bleed-through is essential for proper experimental design and data analysis. The following protocol outlines a method for measuring crosstalk in a wide-field or confocal microscope using single-labeled control samples.[8]
Objective: To quantify the percentage of signal from a donor fluorophore (e.g., Sulfo-Cy7) that is detected in the emission channel of an acceptor fluorophore (e.g., Alexa Fluor 750).
Materials:
-
Microscope with appropriate filter sets for each fluorophore.
-
Samples stained with only one fluorophore each (single-positive controls).
-
Unstained sample (negative control).
-
Image analysis software (e.g., ImageJ, FIJI).
Procedure:
-
Image Acquisition:
-
Place the single-positive sample for the donor fluorophore on the microscope.
-
Using the filter set for the donor fluorophore, acquire an image. Adjust the exposure time to ensure the signal is bright but not saturated.
-
Without changing the focus or field of view, switch to the filter set for the acceptor fluorophore and acquire a second image. This image will capture the bleed-through signal.
-
Repeat this process for the single-positive sample of the acceptor fluorophore, acquiring images in both the acceptor and donor channels.
-
Acquire an image of the unstained sample using both filter sets to determine the background fluorescence.
-
-
Image Analysis (using ImageJ/FIJI):
-
Open the images of the donor fluorophore acquired in both the donor and acceptor channels.
-
Subtract the background fluorescence (from the unstained sample) from both images.
-
Select a region of interest (ROI) that encompasses the fluorescent signal in the donor channel image.
-
Measure the mean fluorescence intensity within this ROI for both the donor channel image and the acceptor channel (bleed-through) image.
-
Calculate the bleed-through percentage using the following formula: Bleed-through (%) = (Mean Intensity in Acceptor Channel / Mean Intensity in Donor Channel) x 100
-
-
Repeat the analysis for the acceptor fluorophore bleeding into the donor channel.
Visualizing Experimental Workflows and Spectral Relationships
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to spectral overlap analysis.
Caption: Conceptual diagram of spectral overlap.
References
- 1. Spectra Viewer I FluoroFinder Tools [fluorofinder.com]
- 2. sulfo-Cyanine7 | AxisPharm [axispharm.com]
- 3. Spectral Bleed-Through Artifacts in Confocal Microscopy [evidentscientific.com]
- 4. Spectral Bleed-Through (Crossover) in Confocal Microscopy [evidentscientific.com]
- 5. benchchem.com [benchchem.com]
- 6. FluoroFinder [app.fluorofinder.com]
- 7. FluoroFinder [app.fluorofinder.com]
- 8. biorxiv.org [biorxiv.org]
A Researcher's Guide to Near-Infrared Fluorescent Dyes: A Comparative Analysis of Sulfo-Cy7 Carboxylic Acid Alternatives
For researchers, scientists, and drug development professionals working in the near-infrared (NIR) spectrum, the selection of a fluorescent dye is a critical decision that directly impacts the quality and reliability of experimental data. This guide provides an objective comparison of Sulfo-Cy7 carboxylic acid and its popular alternatives: IRDye 800CW, Alexa Fluor 750, and DyLight 755. By presenting key performance indicators, detailed experimental protocols, and visual workflows, this document aims to empower researchers to make informed decisions for their specific applications, including in vivo imaging, Western blotting, and fluorescence microscopy.
Near-infrared (NIR) fluorescent dyes, with emission wavelengths between 700 and 900 nm, offer significant advantages for biological imaging.[1] Light in this region can penetrate tissues more deeply and is met with less autofluorescence from biological samples, leading to higher signal-to-noise ratios.[1][2] Sulfo-Cy7 is a widely used NIR dye, but a range of alternatives with distinct characteristics are available.[2] This guide focuses on a direct comparison of their key photophysical and performance properties.
Quantitative Comparison of Key Performance Indicators
The selection of an optimal fluorescent dye hinges on a clear understanding of its fundamental properties. The following table summarizes the key quantitative data for Sulfo-Cy7 carboxylic acid and its alternatives.
| Property | Sulfo-Cy7 | IRDye 800CW | Alexa Fluor 750 | DyLight 755 |
| Excitation Maximum (λex) | ~750 nm[2] | ~774-783 nm[2] | ~753 nm[3] | ~754 nm[4] |
| Emission Maximum (λem) | ~773 nm[2] | ~792-802 nm[2] | ~783 nm[3] | ~776 nm[4] |
| Molar Extinction Coefficient (ε) | ~199,000 M⁻¹cm⁻¹[2] | ~240,000 M⁻¹cm⁻¹[2] | ~290,000 M⁻¹cm⁻¹ | ~220,000 M⁻¹cm⁻¹[4] |
| Quantum Yield (Φ) | ~0.3[2] | ~0.08-0.12[2] | ~0.12 | 0.119[5] |
| Molecular Weight | ~780 g/mol [2] | ~1166 g/mol [2] | Not readily available | Not readily available |
| Reactive Group | Carboxylic Acid | NHS Ester[2] | Carboxylic Acid | NHS Ester[3] |
| Solubility | High water solubility | High water solubility[2] | High water solubility | High water solubility |
| Relative Photostability | Lower compared to alternatives[2] | High[2] | High[6] | High[7] |
Performance Insights and Recommendations
Brightness: The brightness of a fluorophore is a product of its molar extinction coefficient and quantum yield. While Sulfo-Cy7 has a high quantum yield, its molar extinction coefficient is lower than that of Alexa Fluor 750 and IRDye 800CW.[2] Alexa Fluor 750 exhibits the highest molar extinction coefficient among the compared dyes, suggesting the potential for very bright conjugates.
Photostability: For applications requiring long or repeated exposure to light, such as time-lapse microscopy, photostability is a critical parameter. Both Alexa Fluor and DyLight dyes are reported to have high photostability, with Alexa Fluor dyes being significantly more resistant to photobleaching than Cy dyes.[6][7] IRDye 800CW is also known for its exceptional photostability, allowing for the archiving and re-imaging of Western blots.[2] Cy7, and by extension Sulfo-Cy7, generally exhibits lower photostability.[2]
Signal-to-Noise Ratio: All the compared NIR dyes benefit from the inherently low background autofluorescence in the NIR spectrum, which contributes to a high signal-to-noise ratio.[1] For in vivo imaging, where tissue penetration is crucial, dyes with longer excitation and emission wavelengths, such as IRDye 800CW, can offer an advantage in achieving a better signal-to-noise ratio at greater depths.[8]
Application-Specific Recommendations:
-
For high-resolution, long-term imaging: Alexa Fluor 750 or DyLight 755 are excellent choices due to their high photostability.
-
For quantitative Western blotting where signal stability is paramount: IRDye 800CW is a strong contender due to its exceptional photostability.
-
For in vivo imaging requiring deep tissue penetration: IRDye 800CW, with its longer wavelength emission, may provide a superior signal-to-noise ratio.
-
When a high quantum yield is the primary consideration: Sulfo-Cy7 remains a viable option, though its lower photostability should be taken into account.
Experimental Protocols
Detailed and consistent experimental protocols are essential for obtaining reproducible results. Below are standard protocols for protein labeling with NHS ester-functionalized dyes and for performing a fluorescent Western blot.
Protocol 1: Protein Labeling with NHS Ester Dyes
This protocol describes the covalent labeling of proteins with amine-reactive NHS ester dyes such as IRDye 800CW and DyLight 755.
Materials:
-
Protein to be labeled (e.g., antibody) in an amine-free buffer (e.g., PBS)
-
NHS ester dye (e.g., IRDye 800CW NHS Ester, DyLight 755 NHS Ester)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
1 M Sodium bicarbonate (pH 8.3)
-
Purification column (e.g., Sephadex G-25)
-
Reaction tubes
-
Pipettes
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in 0.1 M sodium bicarbonate buffer at a concentration of 1-5 mg/mL. Ensure the buffer is free of amine-containing substances like Tris or glycine.
-
Prepare the Dye Stock Solution: Immediately before use, dissolve the NHS ester dye in DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction:
-
Add the dye stock solution to the protein solution. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10:1 to 20:1 is common.
-
Incubate the reaction for 1 hour at room temperature, protected from light, with gentle stirring.
-
-
Purification:
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the fractions containing the labeled protein.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the excitation maximum of the dye.
-
Protocol 2: Fluorescent Western Blotting
This protocol outlines the steps for detecting a target protein on a Western blot using a fluorescently labeled secondary antibody.
Materials:
-
PVDF or nitrocellulose membrane with transferred proteins
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG labeled with IRDye 800CW)
-
Tris-buffered saline with Tween 20 (TBST)
-
Fluorescent imaging system
Procedure:
-
Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary antibody in blocking buffer to the recommended concentration. Incubate the membrane with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in blocking buffer. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Final Washing: Wash the membrane three times with TBST for 5-10 minutes each to remove unbound secondary antibody.
-
Imaging: Image the blot using a fluorescent imaging system with the appropriate excitation and emission filters for the chosen dye.
-
Analysis: Quantify the band intensities using appropriate software.
Mandatory Visualizations
To further clarify the experimental processes and aid in decision-making, the following diagrams are provided.
References
- 1. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Frontiers | Organic Fluorophores for 1064 nm Excited NIR-II Fluorescence Imaging [frontiersin.org]
The Decisive Advantage: A Guide to Sulfonated Cyanine Dyes in Biomolecular Labeling
For researchers, scientists, and drug development professionals navigating the complexities of fluorescent labeling, the choice of dye is paramount to experimental success. This guide provides an objective comparison of sulfonated cyanine (B1664457) dyes against their non-sulfonated counterparts and other common fluorophores, supported by experimental data and detailed protocols. The evidence highlights the distinct advantages of sulfonation in achieving reliable, high-quality results in sensitive applications.
The addition of sulfonate groups to the cyanine dye structure imparts a range of benefits, most notably superior water solubility and a significant reduction in dye aggregation. These properties simplify labeling procedures, enhance the reliability of experimental outcomes, and improve signal-to-noise ratios in various applications.
Performance Comparison: Sulfonated vs. Non-Sulfonated Cyanine Dyes
The primary distinction between sulfonated and non-sulfonated cyanine dyes lies in their hydrophilicity. The introduction of one or more sulfonate groups dramatically increases water solubility, a critical factor when labeling proteins and nucleic acids in aqueous buffers.[1][2][3][4] This enhanced solubility minimizes the need for organic co-solvents like DMSO or DMF, which can be detrimental to sensitive proteins.[5]
While spectral properties such as excitation and emission maxima are nearly identical between sulfonated and non-sulfonated versions of the same dye, sulfonation can offer subtle improvements in brightness and photostability.[1][6][7] The reduced tendency of sulfonated dyes to aggregate in aqueous solutions contributes to more consistent and reproducible labeling, leading to more accurate quantification and localization in imaging experiments.[1][4]
| Property | Non-Sulfonated Cyanine Dyes (e.g., Cy3, Cy5) | Sulfonated Cyanine Dyes (e.g., sulfo-Cy3, sulfo-Cy5) | Advantage of Sulfonation |
| Water Solubility | Low; requires organic co-solvents (DMSO, DMF) for labeling reactions in aqueous buffers.[3][4] | High; readily soluble in aqueous solutions without the need for organic co-solvents.[1][2][3][4] | Simplifies labeling protocols and is gentler on sensitive biomolecules.[5] |
| Aggregation | Prone to aggregation in aqueous environments, which can lead to quenching and inaccurate results.[4] | Significantly reduced aggregation due to electrostatic repulsion from sulfonate groups.[1][4] | More reliable and reproducible labeling, leading to improved accuracy.[1] |
| Brightness (Quantum Yield) | Good (e.g., Cy5 in phosphate (B84403) buffer ~0.27).[7] | Generally comparable or slightly improved. Increased number of sulfo groups can have a positive effect on quantum yields.[1][7] | Potentially brighter signals and enhanced sensitivity. |
| Photostability | Good.[1] | Generally good, with some studies suggesting an increased number of sulfo groups can improve photostability.[7] | Suitable for long-term imaging experiments with reduced signal loss. |
| Labeling Protocol | Requires initial dissolution in an organic co-solvent before addition to the aqueous reaction mixture.[3][4] | Can be added directly to aqueous buffers for labeling.[1][4] | More straightforward and convenient labeling procedures. |
Experimental Protocols
General Protocol for Antibody Labeling with a Sulfo-Cyanine NHS Ester
This protocol provides a general guideline for labeling antibodies with a sulfonated cyanine N-hydroxysuccinimide (NHS) ester. Optimization may be required for specific antibodies and applications.
Materials:
-
Antibody to be labeled (in an amine-free buffer such as PBS)
-
Sulfo-Cyanine NHS ester
-
Anhydrous DMSO
-
1 M Sodium Bicarbonate (pH 8.5-9.0)
-
Purification column (e.g., Sephadex G-25)
-
PBS (pH 7.2-7.4)
Procedure:
-
Prepare the Antibody:
-
Ensure the antibody is at a concentration of 2-10 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), the antibody must be dialyzed against PBS.
-
Adjust the pH of the antibody solution to 8.5 ± 0.5 by adding 1/10th volume of 1 M sodium bicarbonate.
-
-
Prepare the Dye Stock Solution:
-
Immediately before use, dissolve the sulfo-cyanine NHS ester in anhydrous DMSO to a concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add the reactive dye solution to the antibody solution while gently vortexing. A common starting point is a 10:1 to 20:1 molar ratio of dye to antibody.
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
-
Purification:
-
Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.
-
Collect the fractions containing the labeled antibody (typically the first colored fractions).
-
-
Characterization (Optional):
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of the dye.
-
Visualizing Workflows and Pathways
The superior properties of sulfonated cyanine dyes make them ideal for a variety of advanced applications, including Förster Resonance Energy Transfer (FRET) assays and receptor internalization studies.
In a FRET-based assay for PKA activity, a genetically encoded biosensor containing a PKA substrate sequence is flanked by a FRET donor (e.g., a cyan fluorescent protein) and a FRET acceptor (e.g., a yellow fluorescent protein).[8] Upon phosphorylation by PKA, the biosensor undergoes a conformational change, altering the distance between the donor and acceptor and thus changing the FRET efficiency.[8] This change in FRET can be measured as a ratiometric change in fluorescence emission, providing a real-time readout of PKA activity within living cells.
Sulfonated cyanine dyes, particularly pH-sensitive variants, are powerful tools for tracking receptor-mediated endocytosis.[9] A ligand labeled with a pH-sensitive sulfonated cyanine dye will exhibit low fluorescence at the neutral pH of the extracellular environment.[10] Upon binding to its receptor and internalization into the acidic environment of endosomes and lysosomes, the dye becomes brightly fluorescent.[9][10] This "turn-on" fluorescence provides a high signal-to-noise ratio for quantifying the rate and extent of receptor internalization.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. Assaying Protein Kinase A Activity Using a FRET-Based Sensor Purified from Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Cyanine dyes explained: non-sulfonated cyanines, and sulfonated cyanines - The International NanoScience Community - Nanopaprika.eu [nanopaprika.eu]
- 5. lumiprobe.com [lumiprobe.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. revvity.com [revvity.com]
- 10. sinobiological.com [sinobiological.com]
A Comparative Guide to Sulfo-Cy7 Labeled Antibody Characterization
For researchers, scientists, and drug development professionals, the robust characterization of fluorescently labeled antibodies is paramount for generating reliable and reproducible data. Sulfo-Cy7, a near-infrared (NIR) cyanine (B1664457) dye, has gained prominence for applications requiring deep tissue penetration and low background autofluorescence, such as in vivo imaging. This guide provides an objective comparison of Sulfo-Cy7 with other common NIR dyes and details the essential methods for characterizing Sulfo-Cy7 labeled antibodies.
Performance Comparison of Sulfo-Cy7 and Alternative NIR Dyes
The selection of a fluorescent dye significantly impacts experimental outcomes. Key performance indicators include photophysical properties like molar extinction coefficient and quantum yield, which determine brightness, as well as photostability and the tendency for self-quenching at high degrees of labeling.
| Feature | Sulfo-Cy7 | Alexa Fluor 750 | IRDye 800CW | Advantage |
| Max Excitation (λex) | ~750 nm | ~753 nm | ~774 nm | All are in the NIR window, minimizing tissue autofluorescence.[1] |
| Max Emission (λem) | ~773 nm | ~782 nm | ~789 nm | All are in the NIR window, allowing for deep tissue penetration.[1] |
| Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | ~250,000 | ~290,000 | ~240,000 | Alexa Fluor 750 has a slightly higher light-absorbing capacity.[1] |
| Quantum Yield (Φ) | ~0.30[1] | ~0.12[1] | Not readily available in direct comparisons | Sulfo-Cy7 demonstrates higher efficiency in converting absorbed light into fluorescence.[1] |
| Relative Brightness (ε x Φ) | ~75,000 | ~34,800 | Not readily available in direct comparisons | Sulfo-Cy7 has a higher theoretical brightness.[1] |
| Photostability | Susceptible to photobleaching.[2] | Significantly more resistant to photobleaching.[2][3] | High photostability. | Alexa Fluor 750 and IRDye 800CW offer more stable signals over time. |
| Fluorescence Quenching | Prone to self-quenching at high degrees of labeling due to dye aggregation.[2] | Exhibits significantly less self-quenching.[2][4] | Reduced tendency for aggregation. | Alexa Fluor 750 and IRDye 800CW provide more linear signals at high conjugation densities.[2] |
| Water Solubility | High | High | High | All are highly water-soluble, which is beneficial for labeling sensitive proteins. |
Characterization of Sulfo-Cy7 Labeled Antibodies
Thorough characterization of Sulfo-Cy7 labeled antibodies is crucial to ensure the quality and consistency of experimental results. The primary characterization methods include determining the degree of labeling, assessing purity and aggregation, and evaluating the functional activity of the conjugated antibody.
Degree of Labeling (DOL) Determination
The Degree of Labeling (DOL), or the average number of dye molecules per antibody, is a critical parameter that influences the brightness and functionality of the conjugate. An optimal DOL provides a strong signal without causing issues like fluorescence quenching or altered antibody function.[5]
Experimental Protocol: Spectrophotometric DOL Calculation
-
Purification: Following conjugation, remove all unconjugated Sulfo-Cy7 dye from the labeled antibody solution using size-exclusion chromatography (e.g., a desalting spin column).[6]
-
Absorbance Measurement: Measure the absorbance of the purified conjugate solution at 280 nm (for the protein) and at the maximum absorbance of Sulfo-Cy7 (~750 nm) using a spectrophotometer.
-
Calculation: Use the following formula to calculate the DOL:
DOL = (A_max × ε_protein) / ((A_280 - (A_max × CF)) × ε_dye)
-
A_max: Absorbance of the conjugate at ~750 nm.
-
A_280: Absorbance of the conjugate at 280 nm.
-
ε_protein: Molar extinction coefficient of the antibody at 280 nm (typically ~210,000 M⁻¹cm⁻¹ for IgG).
-
ε_dye: Molar extinction coefficient of Sulfo-Cy7 at ~750 nm (typically ~250,000 M⁻¹cm⁻¹).[1]
-
CF: Correction factor for the dye's absorbance at 280 nm (A_280 of the dye / A_max of the dye).
-
An optimal DOL for antibodies typically falls between 2 and 10.[7]
Purity and Aggregation Analysis
Antibody labeling can sometimes lead to aggregation, which can affect the functionality and in vivo clearance of the antibody. Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) is the standard method for quantifying aggregates.[8]
Experimental Protocol: SEC-HPLC for Aggregation Analysis
-
System Setup: Use an HPLC system with a size-exclusion column suitable for separating monoclonal antibodies and their aggregates.
-
Mobile Phase: An isocratic mobile phase, typically a phosphate (B84403) buffer with a salt like NaCl, is used to prevent secondary interactions between the protein and the column stationary phase.[9][10]
-
Sample Preparation: Dilute the Sulfo-Cy7 labeled antibody in the mobile phase.
-
Analysis: Inject the sample onto the column. Larger molecules, such as aggregates, will elute earlier than the monomeric antibody.
-
Data Interpretation: The chromatogram will show peaks corresponding to aggregates, the monomer, and any fragments. The percentage of each species is calculated based on the area of the respective peaks.
Functional Activity Assays
It is crucial to verify that the conjugation of Sulfo-Cy7 does not impair the antigen-binding affinity and biological function of the antibody. This can be assessed using various cell-based functional assays.
Experimental Protocol: Cell-Based Binding Assay (Flow Cytometry)
-
Cell Preparation: Prepare a single-cell suspension of target cells that express the antigen of interest and a negative control cell line that does not.
-
Fc Receptor Blocking: To prevent non-specific binding, incubate the cells with an Fc receptor blocking reagent.
-
Antibody Staining: Incubate the cells with serial dilutions of the Sulfo-Cy7 labeled antibody and an unlabeled control antibody.
-
Washing: Wash the cells to remove unbound antibody.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer equipped with the appropriate lasers and filters for Sulfo-Cy7 (e.g., excitation at ~635 nm and emission detection at ~780 nm).
-
Data Analysis: Determine the median fluorescence intensity (MFI) of the stained cells. A decrease in MFI with increasing dilutions of the labeled antibody indicates specific binding. Comparing the binding curves of the labeled and unlabeled antibodies can reveal any significant changes in binding affinity.
Visualizing Workflows and Pathways
To further clarify the processes involved in characterizing Sulfo-Cy7 labeled antibodies, the following diagrams illustrate key workflows and concepts.
Caption: Workflow for the conjugation and characterization of Sulfo-Cy7 labeled antibodies.
Caption: Signaling pathway visualization using a Sulfo-Cy7 labeled antibody in immunofluorescence.
Caption: Decision tree for the characterization of Sulfo-Cy7 labeled antibodies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 8. jasco-global.com [jasco-global.com]
- 9. shimadzu.com [shimadzu.com]
- 10. agilent.com [agilent.com]
A Comparative Guide to the Extinction Coefficient of Sulfo-Cy7 Carboxylic Acid and Alternative Near-Infrared (NIR) Dyes
For researchers, scientists, and drug development professionals working with near-infrared (NIR) fluorescence, the selection of an appropriate fluorophore is a critical decision that directly impacts experimental sensitivity and accuracy. A key parameter in this selection process is the molar extinction coefficient (ε), a measure of how strongly a substance absorbs light at a particular wavelength. A higher extinction coefficient contributes to a brighter fluorescent signal, enabling more sensitive detection in applications such as in vivo imaging, flow cytometry, and immunofluorescence assays.
This guide provides a comparative analysis of the extinction coefficient of Sulfo-Cy7 carboxylic acid against other commonly used NIR dyes. The data presented is intended to assist researchers in making informed decisions for their specific applications.
Performance Comparison of NIR Dyes
The following table summarizes the key optical properties of Sulfo-Cy7 carboxylic acid and its alternatives. The brightness of a fluorophore is proportional to the product of its molar extinction coefficient and its fluorescence quantum yield (Φ).
| Dye | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Brightness (ε x Φ) |
| Sulfo-Cy7 dicarboxylic acid | 240,600[1] | 0.24[2] | 57,744 |
| Cy7 | ~250,000[3][4] | ~0.3[3][5] | ~75,000 |
| Alexa Fluor 750 | 240,000[6] - 290,000[7] | 0.12[8][9][10] | 28,800 - 34,800 |
| IRDye 800CW | 237,000[11] - 242,000[12] | 0.09[12] - 0.12[11] | 21,330 - 29,040 |
Note: The exact values for extinction coefficient and quantum yield can vary slightly depending on the solvent, pH, and conjugation state of the dye.[3]
Understanding Fluorescence Brightness
The brightness of a fluorescent dye is a critical factor for sensitive detection. It is directly influenced by two fundamental photophysical properties: the molar extinction coefficient and the quantum yield. The following diagram illustrates this relationship.
Caption: Logical relationship between molar extinction coefficient, quantum yield, and fluorescence brightness.
Experimental Protocol: Determination of Molar Extinction Coefficient
The molar extinction coefficient of a fluorescent dye can be determined experimentally using the Beer-Lambert law, which describes the linear relationship between the absorbance of light and the concentration of the absorbing species.[13][14][15]
Principle:
The Beer-Lambert law is expressed as:
A = εcl
Where:
-
A is the absorbance (unitless)
-
ε is the molar extinction coefficient (M⁻¹cm⁻¹)
-
c is the concentration of the dye (mol/L)
-
l is the path length of the cuvette (typically 1 cm)
By measuring the absorbance of a series of solutions with known concentrations, the molar extinction coefficient can be calculated from the slope of a plot of absorbance versus concentration.
Materials:
-
Spectrophotometer capable of measuring absorbance at the dye's maximum absorption wavelength (λmax)
-
Quartz or methacrylate (B99206) cuvettes with a 1 cm path length
-
The fluorescent dye of interest
-
A high-purity solvent in which the dye is soluble (e.g., dimethyl sulfoxide (B87167) (DMSO), water, or phosphate-buffered saline (PBS))
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a Stock Solution:
-
Accurately weigh a small amount of the dry fluorescent dye using an analytical balance.
-
Dissolve the dye in a known volume of the chosen solvent to create a concentrated stock solution. It is crucial to ensure the dye is completely dissolved. For biomolecule labeling, using an organic co-solvent like 5-20% DMF or DMSO may be necessary for non-sulfonated dyes to ensure efficient reaction.
-
-
Prepare a Series of Dilutions:
-
Perform a series of accurate serial dilutions of the stock solution to create at least five different concentrations. The concentrations should be chosen to yield absorbance values within the linear range of the spectrophotometer, typically between 0.1 and 1.0.
-
-
Measure Absorbance:
-
Set the spectrophotometer to the maximum absorption wavelength (λmax) of the dye.
-
Use the pure solvent as a blank to zero the spectrophotometer.
-
Measure the absorbance of each of the diluted solutions in a 1 cm path length cuvette. Ensure the cuvette is clean and free of bubbles for each measurement.
-
-
Data Analysis:
-
Plot a graph of absorbance (A) on the y-axis against concentration (c) on the x-axis.
-
The resulting plot should be a straight line passing through the origin, confirming adherence to the Beer-Lambert law.
-
Perform a linear regression analysis on the data points. The slope of the line will be equal to the molar extinction coefficient (ε) multiplied by the path length (l).
-
Since the path length is 1 cm, the slope of the line is the molar extinction coefficient of the dye in units of M⁻¹cm⁻¹.
-
Important Considerations:
-
Solvent Effects: The extinction coefficient of a dye can be influenced by the solvent.[16] Therefore, it is essential to report the solvent used when stating an extinction coefficient value.
-
pH Sensitivity: Some dyes exhibit pH-dependent absorbance. For aqueous solutions, it is important to control and report the pH of the buffer used.
-
Aggregation: At high concentrations, dye molecules can aggregate, which can lead to deviations from the Beer-Lambert law. Working with dilute solutions helps to minimize this effect.
-
Purity of the Dye: The accuracy of the determined extinction coefficient is dependent on the purity of the dye sample.
References
- 1. content.labscoop.com [content.labscoop.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. benchchem.com [benchchem.com]
- 4. Extinction Coefficient [Cy7 (Cyanine-7)] | AAT Bioquest [aatbio.com]
- 5. Quantum Yield [Cy7 (Cyanine-7)] | AAT Bioquest [aatbio.com]
- 6. FluoroFinder [app.fluorofinder.com]
- 7. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Quantum Yield [Alexa Fluor 750] | AAT Bioquest [aatbio.com]
- 10. Alexa Fluor - Wikipedia [en.wikipedia.org]
- 11. IRDye 800CW-Epidermal growth factor - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. IRDye 800CW-Human serum albumin - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. How to Determine the Extinction Coefficient | MtoZ Biolabs [mtoz-biolabs.com]
- 14. Extinction Coefficient Determination of Proteins [biosyn.com]
- 15. Beer-Lambert Law | ChemTalk [chemistrytalk.org]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Sulfo-Cy7 Carboxylic Acid TEA: A Comprehensive Guide
For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of Sulfo-Cy7 carboxylic acid TEA, a near-infrared cyanine (B1664457) dye. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure laboratory safety and environmental compliance.
Hazard Identification and Immediate Safety Precautions
This compound is a chemical compound composed of a cyanine dye and triethylamine (B128534) (TEA). Both components present distinct hazards that must be understood and managed.
-
Sulfo-Cy7 Carboxylic Acid: While a specific Safety Data Sheet (SDS) for the TEA salt was not found, an SDS for a similar compound, Sulfo-Cyanine7 carboxylic acid, indicates that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects . Therefore, it is crucial to prevent its release into the environment.
-
Triethylamine (TEA): The triethylamine component is a flammable liquid and vapor that can cause severe skin burns and eye damage . It is also harmful if swallowed or inhaled .
Immediate Actions: In case of a spill, absorb the material with an inert, non-combustible material and place it in a sealed container for disposal as hazardous waste. Do not wash spills into the sewer system. Ensure adequate ventilation and wear appropriate Personal Protective Equipment (PPE) at all times.
Personal Protective Equipment (PPE)
When handling this compound, either in its solid form or in solution, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Nitrile gloves.
-
Body Protection: A lab coat.
Disposal Procedure Overview
The recommended disposal procedure for this compound involves two key stages:
-
Chemical Degradation of the Cyanine Dye: The chromophore of the cyanine dye will be destroyed using a common laboratory chemical, sodium hypochlorite (B82951) (bleach).
-
Disposal of the Remaining Solution: The resulting solution, containing the degraded dye and triethylamine, must be disposed of as hazardous waste.
The following flowchart illustrates the decision-making process for the disposal of this compound.
Caption: Disposal workflow for this compound.
Detailed Experimental Protocol for Chemical Degradation
This protocol details the steps for the chemical degradation of the Sulfo-Cy7 dye component in a laboratory setting.
Materials:
-
Waste solution of this compound.
-
Standard household bleach (typically 5-6% sodium hypochlorite).
-
Appropriate hazardous waste container, clearly labeled.
-
Stir bar and stir plate (optional).
Procedure:
-
Preparation:
-
If the waste is a solid or a concentrated stock solution, dissolve it in a minimal amount of water or an appropriate solvent to create a dilute aqueous solution.
-
Perform this entire procedure in a certified chemical fume hood.
-
-
Degradation:
-
To the this compound waste solution, slowly add household bleach dropwise while stirring.
-
Continue adding bleach until the characteristic blue color of the dye disappears completely, and the solution becomes colorless or pale yellow. The reaction is typically rapid.
-
-
Waste Collection:
-
Once the solution is decolorized, carefully transfer it to a designated hazardous waste container.
-
The container must be clearly labeled as "Hazardous Waste: Degraded this compound solution containing triethylamine and sodium hypochlorite."
-
-
Final Disposal:
-
Store the sealed hazardous waste container in a designated satellite accumulation area.
-
Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department. Do not pour the treated or untreated solution down the drain.
-
Quantitative Data Summary
While specific quantitative data for the degradation of this compound is not available, the following table provides hazard information for the key components.
| Chemical Component | Hazard Class (where available) | Key Disposal Consideration |
| Sulfo-Cy7 Carboxylic Acid | Aquatic Toxicity | Prevent release to the environment. |
| Triethylamine (TEA) | Flammable Liquid (Class 3) | Dispose of as hazardous waste. |
Conclusion
The proper disposal of this compound is essential for maintaining a safe laboratory environment and preventing environmental contamination. The key steps are the chemical degradation of the dye's chromophore using sodium hypochlorite, followed by the collection and disposal of the entire waste stream as hazardous material due to the presence of triethylamine. Always consult your institution's specific guidelines for hazardous waste disposal.
Personal protective equipment for handling Sulfo-Cy7 carboxylic acid TEA
For researchers, scientists, and drug development professionals utilizing Sulfo-Cy7 carboxylic acid TEA, a comprehensive understanding of safety protocols and handling procedures is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this fluorescent dye in the laboratory.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory to prevent skin and eye contact, as well as inhalation. The following table summarizes the recommended PPE.
| Body Part | Required PPE | Specifications and Notes |
| Hands | Chemical Resistant Gloves | Nitrile gloves are recommended. Always inspect gloves prior to use and use proper glove removal technique to avoid skin contact[1]. |
| Eyes/Face | Safety Goggles and/or Face Shield | Tightly fitting safety goggles should be worn. A face shield is recommended if there is a risk of splashing[1]. |
| Body | Laboratory Coat | A standard laboratory coat should be worn to protect street clothing. |
| Respiratory | Dust Mask (optional) | Respiratory protection is generally not required. However, if handling the powder results in the generation of dust, a type N95 (US) or type P1 (EN 143) dust mask can be used for nuisance levels[1]. Work in a well-ventilated area. |
Operational Plan: Step-by-Step Handling
This compound is a cyanine (B1664457) dye and its triethylammonium (B8662869) (TEA) salt form may be hygroscopic, meaning it can absorb moisture from the air. Proper handling is crucial to maintain the integrity of the compound and ensure accurate experimental results.
Storage:
-
Store the solid compound in a tightly closed container in a dry and well-ventilated place[1].
-
For long-term storage of stock solutions, store at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light[2].
Handling of the Solid Compound:
-
Preparation: Before opening the container, allow it to equilibrate to room temperature to prevent condensation.
-
Weighing: Due to its potentially hygroscopic nature, minimize the time the container is open to the atmosphere. Weigh the desired amount of the compound quickly and in a low-humidity environment if possible (e.g., a glove box or a room with a dehumidifier).
-
Dissolving: Sulfo-Cy7 carboxylic acid is soluble in DMSO[3]. Prepare stock solutions by dissolving the solid in an appropriate solvent.
General Laboratory Practices:
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory[4].
-
Keep the work area clean and organized.
Disposal Plan
All waste materials contaminated with this compound should be treated as chemical waste.
-
Solid Waste: Contaminated items such as gloves, weighing paper, and pipette tips should be collected in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing the dye should be collected in a labeled hazardous waste container. Do not pour down the drain.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety (EHS) office for specific guidance on chemical waste disposal.
Experimental Workflow
The following diagram outlines the key steps for the safe handling and use of this compound in a laboratory setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
